molecular formula C8H12N2O2S B12065662 2-(2-Aminoethanesulfonyl)aniline CAS No. 76806-16-1

2-(2-Aminoethanesulfonyl)aniline

Cat. No.: B12065662
CAS No.: 76806-16-1
M. Wt: 200.26 g/mol
InChI Key: YJBOILFMNYDTCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Aminoethanesulfonyl)aniline is a synthetic organic compound featuring a unique molecular structure that combines an aniline moiety with a 2-aminoethanesulfonyl functional group. This hybrid structure makes it a compound of significant interest in medicinal chemistry and materials science. The aniline fragment is a foundational building block in the chemical industry, particularly in the synthesis of dyes, pharmaceuticals, and polymers . The incorporation of the sulfonyl group can markedly influence the compound's physicochemical properties, potentially enhancing its suitability as a synthetic intermediate for various applications. In pharmaceutical research, aniline derivatives are prevalent in drug discovery programs and are often explored for their biological activity . The specific structure of 2-(2-Aminoethanesulfonyl)aniline suggests potential as a precursor in the development of sulfonamide-based therapeutics or as a novel bioisostere in drug design, a strategy used to improve pharmacokinetic properties and mitigate metabolic toxicity associated with plain anilines . Furthermore, the 2-aminoethanesulfonyl segment is structurally analogous to the neuroactive amino acid taurine, which is involved in central nervous system (CNS) functions such as neurotransmission and neuroprotection . This structural similarity may inspire research into its potential use in designing CNS-active molecules or taurine analogues. In the field of materials science, aniline derivatives are key components in the synthesis of dyes and pigments . The reactive amino groups on both the aniline ring and the side chain of 2-(2-Aminoethanesulfonyl)aniline provide handles for further chemical modification, enabling its incorporation into larger, more complex molecular architectures. Researchers value this compound for its potential to create new chemical entities with tailored properties. Handling should be conducted by qualified professionals in a controlled laboratory setting. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76806-16-1

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

2-(2-aminoethylsulfonyl)aniline

InChI

InChI=1S/C8H12N2O2S/c9-5-6-13(11,12)8-4-2-1-3-7(8)10/h1-4H,5-6,9-10H2

InChI Key

YJBOILFMNYDTCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)CCN

Origin of Product

United States
Foundational & Exploratory

2-(2-Aminoethanesulfonyl)aniline molecular weight and exact mass

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Physicochemical and Synthetic Analysis for Research and Development

Executive Summary

This technical guide provides a comprehensive analysis of 2-(2-Aminoethanesulfonyl)aniline, a distinct arylsulfonamide derivative. While this specific molecule is not widely cataloged in chemical databases, its structure—comprising an aniline core, a sulfonyl linker, and a terminal aminoethyl group—suggests significant potential in medicinal chemistry and materials science. This document outlines the compound's fundamental physicochemical properties, including its calculated molecular weight and exact mass, based on its deduced molecular formula, C₈H₁₂N₂O₂S. Furthermore, we present projected analytical data (NMR, IR, Mass Spectrometry) that would be critical for its empirical identification. A plausible, multi-step synthetic pathway is detailed, offering a practical framework for its laboratory-scale production. The guide concludes with a discussion of its potential applications, drawing parallels from structurally related sulfonamide compounds that have shown promise as enzyme inhibitors and central nervous system (CNS) active agents.[1][2][3] This whitepaper is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the synthesis and utility of novel aminoarylsulfonamides.

Introduction: The Sulfonamide Scaffold in Modern Chemistry

The sulfonamide functional group (-S(=O)₂-N<) is a cornerstone of modern medicinal chemistry, renowned for its presence in a wide array of therapeutic agents since the discovery of prontosil in the 1930s.[3] These compounds are not merely antibacterial agents; their utility has expanded to include treatments for a variety of conditions, acting as diuretics, hypoglycemics, and anti-inflammatory agents.[4][5] The versatile nature of arylsulfonamides makes them a valuable motif in drug discovery, offering diverse opportunities for the development of novel therapeutic agents.[1]

The subject of this guide, 2-(2-Aminoethanesulfonyl)aniline, combines three key structural motifs:

  • Aniline Core: A primary aromatic amine that serves as a versatile synthetic precursor.

  • Sulfonamide Linker: A stable, electron-withdrawing group that can participate in hydrogen bonding and modulate the physicochemical properties of the molecule.

  • Aliphatic Amino Group: A basic center that can be crucial for receptor binding, improving water solubility, and serving as a handle for further derivatization.

The specific ortho- substitution pattern on the aniline ring is expected to influence the molecule's conformation and electronic properties, potentially leading to unique biological activities compared to its meta- or para- isomers.[6] This guide provides a theoretical yet robust framework for understanding and synthesizing this promising, albeit underexplored, chemical entity.

Molecular Identity and Physicochemical Properties

As 2-(2-Aminoethanesulfonyl)aniline is not currently indexed with a unique CAS Number in major chemical databases, its properties have been calculated based on its derived molecular structure. The name implies a 2-aminophenyl (aniline) ring substituted at the 2-position with a 2-aminoethanesulfonyl group [-SO₂CH₂CH₂NH₂].

2.1. Molecular Structure

The chemical structure can be visualized as follows:

Figure 1: Chemical Structure of 2-(2-Aminoethanesulfonyl)aniline.

2.2. Core Physicochemical Data

The fundamental properties derived from the molecular formula C₈H₁₂N₂O₂S are summarized below. The distinction between molecular weight (average isotopic abundance) and exact mass (monoisotopic mass) is critical for mass spectrometry analysis.[7][8]

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₂S(Deduced)
Molecular Weight 200.26 g/mol (Calculated)
Exact Mass 200.06195 Da(Calculated)[7]
Canonical SMILES C1=CC=C(C(=C1)S(=O)(=O)CCN)N(Deduced)
InChI Key (Not available)(Not assigned)
CAS Number (Not available)(Not assigned)
Projected Analytical Characterization

For a novel compound, unambiguous structural confirmation is paramount. The following section outlines the expected spectroscopic signatures for 2-(2-Aminoethanesulfonyl)aniline based on established principles for analogous structures.[9][10][11]

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

  • ¹H NMR: The spectrum is expected to be complex due to the ortho substitution.

    • Aromatic Protons (4H): Signals would likely appear in the range of δ 6.5-7.7 ppm.[11] The substitution pattern would lead to complex splitting (doublets, triplets, or multiplets).

    • Aniline Amine (-NH₂): A broad singlet, typically around δ 4.0-5.0 ppm, which can exchange with D₂O.

    • Ethane Bridge (-SO₂-CH₂-CH₂-N-): Two distinct triplets (or complex multiplets) would be expected around δ 3.0-3.5 ppm.

    • Aliphatic Amine (-NH₂): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

  • ¹³C NMR:

    • Aromatic Carbons (6C): Signals would appear between δ 115-150 ppm.[10] The carbon attached to the primary aniline amine would be shifted upfield, while the carbon bearing the sulfonyl group would be shifted downfield.

    • Aliphatic Carbons (2C): Signals for the two CH₂ groups are expected in the δ 40-55 ppm region.

3.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition.

  • Electrospray Ionization (ESI+): In positive ion mode, the molecule would readily protonate at one of the two amino groups. The expected molecular ion peak would be [M+H]⁺ at m/z 201.0697.[12]

  • Fragmentation Pattern: The sulfonamide bond is a common site for fragmentation. Characteristic fragment ions would likely result from the loss of SO₂ (64 Da) or cleavage of the C-S and S-N bonds.[13][14] Common fragments for arylsulfonamides include ions at m/z 156, 108, and 92.

3.3. Infrared (IR) Spectroscopy

IR spectroscopy would confirm the presence of key functional groups.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H (Amine)Symmetric & Asymmetric Stretch3300 - 3500 (two bands)
C-H (Aromatic)Stretch3000 - 3100
C-H (Aliphatic)Stretch2850 - 2960
S=O (Sulfonyl)Asymmetric & Symmetric Stretch1310 - 1350 and 1140 - 1160[11]
C=C (Aromatic)Stretch1450 - 1600
S-NStretch~900
Proposed Synthetic Pathway

The synthesis of 2-(2-Aminoethanesulfonyl)aniline can be approached from commercially available starting materials. A robust and logical pathway would involve the initial formation of the sulfonamide bond followed by the reduction of a nitro group to the target aniline.

G start 2-Nitrobenzenesulfonyl chloride intermediate1 N-(2-Hydroxyethyl)-2-nitrobenzenesulfonamide start->intermediate1 Reaction 1: Sulfonamide Formation reagent1 Aminoethanol reagent1->intermediate1 intermediate2 N-(2-Azidoethyl)-2-nitrobenzenesulfonamide intermediate1->intermediate2 Reaction 2: Azide Formation reagent2 1. SOCl₂ or PBr₃ 2. NaN₃ reagent2->intermediate2 product 2-(2-Aminoethanesulfonyl)aniline intermediate2->product Reaction 3: Dual Reduction reagent3 H₂/Pd-C or SnCl₂/HCl reagent3->product

Figure 2: Proposed synthetic workflow for 2-(2-Aminoethanesulfonyl)aniline.

4.1. Step-by-Step Methodology
  • Reaction 1: Sulfonamide Formation

    • Rationale: This step forms the stable sulfonamide linkage. Using 2-nitrobenzenesulfonyl chloride ensures the correct substitution pattern on the aromatic ring. The nitro group is a robust precursor to the aniline amine.

    • Protocol:

      • Dissolve aminoethanol (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or pyridine at 0 °C.

      • Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.0 eq.) in the same solvent. Pyridine can serve as both solvent and base to neutralize the HCl byproduct.[15]

      • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

      • Perform an aqueous workup to isolate the product, N-(2-Hydroxyethyl)-2-nitrobenzenesulfonamide.

  • Reaction 2: Conversion of Hydroxyl to Azide

    • Rationale: The hydroxyl group must be converted to a better leaving group before nucleophilic substitution to introduce the second nitrogen atom. An azide is an excellent precursor to an amine via reduction.

    • Protocol:

      • Convert the hydroxyl group of the intermediate from Step 1 into a good leaving group (e.g., a tosylate or a halide by reacting with thionyl chloride or phosphorus tribromide).

      • Dissolve the resulting halo- or tosyl-intermediate in a polar aprotic solvent like DMF.

      • Add sodium azide (NaN₃, 1.5 eq.) and heat the mixture (e.g., to 60-80 °C) until the reaction is complete (monitored by TLC/IR).

      • Isolate the product, N-(2-Azidoethyl)-2-nitrobenzenesulfonamide, via extraction.

  • Reaction 3: Dual Reduction

    • Rationale: This final step simultaneously reduces the aromatic nitro group to a primary amine and the azide group to a primary amine. Catalytic hydrogenation is an effective and clean method for this transformation.

    • Protocol:

      • Dissolve the azido-nitro intermediate from Step 2 in a solvent like ethanol or ethyl acetate.

      • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

      • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until hydrogen uptake ceases.

      • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the final product, 2-(2-Aminoethanesulfonyl)aniline. Purification can be achieved by column chromatography or recrystallization.

Potential Applications and Biological Significance

While the specific biological activity of 2-(2-Aminoethanesulfonyl)aniline has not been reported, the structural motifs present suggest several promising areas for investigation.

  • Enzyme Inhibition: Sulfonamides are classic inhibitors of enzymes like carbonic anhydrase and dihydropteroate synthase.[5][15][16] The unique structure of this compound could be screened against various enzyme targets.

  • CNS Receptor Ligands: Many arylsulfonamide derivatives have been developed as ligands for central nervous system receptors, such as serotonin (5-HT₆) receptors, with potential applications in treating cognitive disorders, anxiety, and depression.[2] The presence of two basic amino groups and a flexible side chain could facilitate interactions with receptor binding pockets.

  • Antibacterial Agents: As a structural analog of the classic sulfa drugs, it warrants investigation for antimicrobial activity, although modern drug development often requires more complex heterocyclic substituents on the sulfonamide nitrogen.[4]

  • Synthetic Building Block: The two distinct primary amino groups—one aromatic and one aliphatic—have different reactivities, making this molecule a potentially valuable bifunctional building block for synthesizing more complex molecules, polymers, or ligands for materials science.

Conclusion

2-(2-Aminoethanesulfonyl)aniline represents an intriguing, yet scientifically uncharacterized, molecule at the intersection of aromatic and aliphatic amine chemistry, linked by a robust sulfonamide bridge. Based on first principles of chemistry, this guide has established its core physicochemical identity, with a molecular weight of 200.26 g/mol and an exact mass of 200.06195 Da . We have provided a detailed roadmap for its potential synthesis and a projection of the analytical data required for its empirical validation. The known pharmacological importance of the arylsulfonamide scaffold suggests that this compound is a worthwhile target for synthesis and screening in drug discovery programs, particularly in the areas of enzyme inhibition and CNS-active agents. This document serves as a foundational reference to catalyze such research endeavors.

References
  • [Synthesis of Cyclic Compounds Containing Aminobenzenesulfonamide]. (n.d.). PubMed.
  • Application Notes: Synthesis of Sulfa Drug Analogs from 2-Aminobenzenesulfonamide. (n.d.). Benchchem.
  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. (n.d.). Agilent.
  • Trace analysis and identification of 33 sulfonamides and sulfonamide potentiators in eggs by ultrahigh-performance liquid chromatography coupled with quadrupole-high-field orbitrap high-resolution mass spectrometry. (2021). RSC Publishing.
  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519.
  • Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2017). Journal of Agricultural and Food Chemistry.
  • Synthesis of 2-aminobenzenesulfonamide. (n.d.). PrepChem.com.
  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9.
  • 2-Amino-5-chlorobenzenesulfonamide synthesis. (n.d.). ChemicalBook.
  • Current development in sulfonamide derivatives to enable CNS-drug discovery. (2025). PubMed.
  • Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. (n.d.).
  • Moratal, J. M., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231-43.
  • Aryl sulfinamides allow for aminoarylation of unactivated alkenes. (2024). Research Communities.
  • Turczan, J., & Medwick, T. (1972). Identification of sulfonamides by NMR spectroscopy. Journal of Pharmaceutical Sciences, 61(3), 434-43.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
  • Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradi
  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry.
  • 2-Aminobenzenesulfonamide. (n.d.). Chem-Impex.
  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2022).
  • Amino arylsulfonamide compounds and their use as 5-ht6 ligands field of invention. (n.d.). Google Patents.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025). PubMed.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025).
  • Amino sulfonic acids, peptidosulfonamides and other related compounds. (n.d.).
  • 2-(ethanesulfonyl)aniline. (n.d.). Molport.
  • 2-(2-Aminoethyl)aniline. (n.d.). Chemsrc.
  • 2-(2-amino-ethyl)-aniline. (n.d.). Sigma-Aldrich.
  • Calculating Exact Masses. (n.d.). University of Missouri Mass Spectrometry Facility.
  • Exact Mass Calculator. (n.d.). BioChemCalc.

Sources

Structural Biology and X-ray Crystallography of 2-(2-Aminoethanesulfonyl)aniline Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-(2-aminoethanesulfonyl)aniline motif has emerged as a highly privileged pharmacophore in modern medicinal chemistry, particularly in the design of selective kinase inhibitors. By substituting traditional sulfonamides with an extended aminoethylsulfonyl chain, researchers can exploit deeper, more complex hydrogen-bonding networks within the ATP-binding pockets of target enzymes such as Cyclin-Dependent Kinase 2 (CDK2).

This technical whitepaper provides an in-depth analysis of the crystallographic properties of the 2-(2-aminoethanesulfonyl)aniline scaffold. It details the causality behind its superior binding mechanics, outlines a self-validating X-ray diffraction protocol for co-crystallization, and provides the quantitative structural data necessary for rational, structure-based drug design (SBDD).

Mechanistic Rationale: The "Cope Elimination" Variant and Pharmacophore Superiority

The synthesis and integration of the 2-(2-aminoethanesulfonyl)aniline group into drug scaffolds was historically bottlenecked by the chemical intractability of elaborating primary sulfonamides. However, a breakthrough methodology utilizing a novel variant of the Cope elimination allows for the generation of reactive vinyl sulfones. These intermediates can be efficiently trapped by various amines to create diverse aminoethylsulfonyl libraries[1].

Causality in Binding Mechanics

Why utilize a 2-(2-aminoethanesulfonyl) group over a standard sulfonamide? X-ray crystallographic analysis reveals that this specific substitution fundamentally alters the ligand's interaction topology within the kinase hinge region[1].

  • Standard Sulfonamides: Typically form a bipartite hydrogen bond with the backbone amide and sidechain of target residues.

  • 2-(2-Aminoethanesulfonyl)aniline: The extended aliphatic chain acts as a flexible linker, allowing the terminal ethylamino group to reach further into the solvent-exposed regions of the active site. In CDK2, this enables a tripartite interaction: the sulfone oxygens hydrogen-bond to the backbone amide of Asp86 and the ϵ -NH2 of Lys89, while the terminal amine forms a critical polar contact with the sidechain carboxylate of Asp86[1].

This extended reach not only increases binding affinity (often pushing IC50​ values into the low nanomolar range) but also significantly enhances kinase selectivity by exploiting non-conserved residues in the C-terminal domain.

X-ray Crystallography & Structure Determination Workflow

To validate the binding pose of 2-(2-aminoethanesulfonyl)aniline derivatives, a rigorous X-ray diffraction pipeline must be employed. The following protocol is a self-validating system; each step contains internal quality control metrics to ensure the integrity of the final electron density map.

Workflow A 1. Protein Prep (CDK2/Cyclin A) B 2. Ligand Soaking (Aminoethylsulfonyl) A->B C 3. X-ray Diffraction (Synchrotron) B->C D 4. Phasing & MR (PHENIX / CCP4) C->D E 5. Model Refinement (Electron Density) D->E

X-ray Crystallography Workflow for Ligand-Protein Complexes.
Step-by-Step Methodology

Step 1: Protein Preparation and Apo-Crystallization

  • Express recombinant target protein (e.g., monomeric CDK2 or CDK2/Cyclin A complex) in E. coli or Sf9 insect cells.

  • Purify via Ni-NTA affinity chromatography followed by size-exclusion chromatography (SEC) to >95% purity.

  • Grow apo-crystals using the vapor diffusion method (hanging drop) at 4°C. A standard mother liquor consists of 50 mM ammonium acetate, 10% PEG 3350, 15 mM NaCl, and 100 mM HEPES (pH 7.4).

Step 2: Ligand Soaking (Co-Crystallization Alternative)

  • Prepare a 5–10 mM soaking solution of the 2-(2-aminoethanesulfonyl)aniline derivative in the mother liquor supplemented with 5% DMSO to maintain ligand solubility.

  • Transfer apo-crystals into the soaking drop and incubate for 24 to 48 hours. Causality check: Prolonged soaking ensures deep penetration of the ligand into the active site without disrupting the crystal lattice.

Step 3: Data Collection via X-ray Diffraction

  • Cryoprotect the soaked crystals by briefly passing them through a solution containing 20% glycerol or ethylene glycol.

  • Flash-freeze in liquid nitrogen (100 K) to minimize radiation damage.

  • Collect diffraction data at a synchrotron light source (e.g., Diamond Light Source or APS) utilizing a wavelength of ~0.98 Å.

Step 4: Phasing and Refinement

  • Integrate and scale the diffraction data using standard processing software (e.g., XDS).

  • Solve the phase problem via Molecular Replacement (MR) using a high-resolution apo-structure as a search model. This is executed using automated pipelines within the PHENIX suite[2] or CCP4 suite[3].

  • Perform iterative cycles of model building (Coot) and refinement (phenix.refine or REFMAC5).

  • Self-Validation: Monitor the Rwork​ and Rfree​ values. A successful refinement of the 2-(2-aminoethanesulfonyl)aniline ligand will yield an Rfree​ below 0.25, with clear Fo​−Fc​ difference electron density ( >3σ ) defining the flexible aminoethyl chain.

Quantitative Structural Data

The table below summarizes the critical crystallographic parameters and interaction geometries typically observed when the 2-(2-aminoethanesulfonyl)aniline pharmacophore binds to a kinase hinge region (derived from high-resolution structural data, e.g., PDB: 2G9X).

ParameterObserved Value (Å / °)Causality / Structural Implication
Sulfone O1 ··· Asp86 (NH) 2.8 - 3.1 ÅStrong hydrogen bond anchoring the core aniline ring to the hinge region.
Sulfone O2 ··· Lys89 ( ϵ -NH2) 2.9 - 3.2 ÅElectrostatic/H-bond interaction stabilizing the tetrahedral sulfonyl geometry.
Ethylamino NH ··· Asp86 (COO⁻) 2.7 - 3.0 ÅSalt bridge / H-bond providing exceptional selectivity for the active site.
Dihedral Angle (C-S-C-C) ~60° (Gauche)Aligns the terminal amine optimally toward the solvent-exposed acidic residues.
Aniline Ring Coplanarity <15° deviationMaintains π−π stacking or Van der Waals packing with the kinase gatekeeper residue.

Pharmacophore Interaction Network Topology

To visualize the precise spatial logic of the 2-(2-aminoethanesulfonyl)aniline group, the following diagram maps the hydrogen-bond topology extracted from the X-ray diffraction data.

Interaction cluster_ligand 2-(2-Aminoethanesulfonyl)aniline Motif cluster_protein Kinase Target (e.g., CDK2) L1 Sulfone Oxygen 1 P1 Asp86 (Backbone NH) L1->P1 2.8 Å H-bond L2 Sulfone Oxygen 2 P2 Lys89 (ε-NH2) L2->P2 3.0 Å H-bond L3 Terminal Ethylamino NH P3 Asp86 (Sidechain COO-) L3->P3 2.7 Å Salt Bridge

Hydrogen bond network of the 2-aminoethanesulfonyl group with CDK2.

Conclusion

The 2-(2-aminoethanesulfonyl)aniline structural motif represents a masterclass in rational drug design. By extending the hydrogen-bonding capacity of a standard sulfonamide, it allows for highly specific, tripartite interactions within the target active site[1]. The rigorous application of X-ray crystallography, supported by advanced computational suites like PHENIX[2] and CCP4[3], remains the gold standard for validating these complex binding poses, ensuring that subsequent lead optimization is driven by empirical, high-resolution data.

References

  • Searching for Cyclin-Dependent Kinase Inhibitors Using a New Variant of the Cope Elimination | Journal of the American Chemical Society. acs.org.
  • PHENIX: a comprehensive Python-based system for macromolecular structure solution - PubMed. nih.gov.
  • The CCP4 suite: integrative software for macromolecular crystallography - ResearchGate.

Sources

In Vitro Toxicity and Safety Derisking Profile of 2-(2-Aminoethanesulfonyl)aniline: A Senior Scientist’s Guide to Bifunctional Liability Screening

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, 2-(2-Aminoethanesulfonyl)aniline is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors and advanced sulfonamide therapeutics. However, from a toxicological perspective, it presents a fascinating and formidable challenge: it possesses two distinct structural alerts. The aniline moiety is a classic trigger for erythrocyte toxicity, while the aminoethanesulfonyl group is a latent electrophile.

As drug development professionals, we cannot simply flag these alerts and abandon the scaffold; we must quantitatively derisk them. This whitepaper outlines the mechanistic causality behind the toxicity of 2-(2-Aminoethanesulfonyl)aniline and provides field-proven, self-validating in vitro protocols to accurately profile its safety margins.

Mechanistic Toxicology: The Dual-Liability Paradigm

To design an effective safety screening cascade, we must first understand the specific biotransformation pathways that activate this molecule.

The Aniline Axis: N-Hydroxylation

Aniline and its derivatives are not inherently toxic to red blood cells; they require hepatic bioactivation. The primary amine on the benzene ring is metabolized by hepatic cytochrome P450 enzymes (predominantly CYP2E1 and CYP1A2) into an N-hydroxylamine intermediate (1)[1]. Once formed, this intermediate enters the systemic circulation, where it undergoes redox cycling with hemoglobin, generating reactive oxygen species (ROS) and causing methemoglobinemia (2)[2].

The Sulfonyl Axis: β-Elimination

The ortho-substituted 2-aminoethanesulfonyl group presents a secondary, often overlooked liability. Under physiological conditions or via enzymatic catalysis, this aliphatic chain can undergo β-elimination (deamination) to yield an aryl vinyl sulfone (3)[3]. Vinyl sulfones are potent, soft electrophiles (Michael acceptors) that irreversibly alkylate cysteine residues on hepatic proteins and deplete intracellular glutathione (GSH), leading to idiosyncratic drug-induced liver injury (DILI) (4)[4].

Bioactivation Parent 2-(2-Aminoethanesulfonyl)aniline (Parent Pharmacophore) CYP CYP450 (CYP2E1/1A2) N-Hydroxylation Parent->CYP Phase I Metabolism Elimination β-Elimination (Deamination) Parent->Elimination Base/Enzyme Catalyzed NHydroxyl Phenylhydroxylamine Intermediate CYP->NHydroxyl MetHb Methemoglobinemia & ROS Generation NHydroxyl->MetHb Erythrocyte Toxicity VinylSulfone Aryl Vinyl Sulfone (Michael Acceptor) Elimination->VinylSulfone Adducts Covalent Protein/GSH Adduction (Hepatotoxicity) VinylSulfone->Adducts Nucleophilic Attack (Cys)

Figure 1: Dual bioactivation pathways of 2-(2-Aminoethanesulfonyl)aniline leading to toxicity.

Self-Validating In Vitro Profiling Protocols

To accurately assess the safety profile of this compound, we must deploy assays that isolate and quantify both mechanisms independently.

Protocol 1: Dual-Nucleophile Reactive Metabolite Trapping (LC-MS/MS)

This protocol quantifies the formation of both the vinyl sulfone and the N-hydroxylation-derived quinoneimine.

  • Step 1: Microsomal Incubation. Prepare a reaction mixture containing 1 mg/mL Human Liver Microsomes (HLM), 10 µM 2-(2-Aminoethanesulfonyl)aniline, 5 mM GSH, 1 mM KCN, and 3.3 mM MgCl2 in 100 mM potassium phosphate buffer (pH 7.4).

  • Step 2: Initiation. Add 1 mM NADPH to initiate Phase I metabolism. Incubate at 37°C for 60 minutes in a shaking water bath.

  • Step 3: Quenching. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a stable-isotope-labeled internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • Step 4: LC-MS/MS Analysis. Analyze the supernatant using a triple quadrupole mass spectrometer. Scan for the neutral loss of 129 Da (pyroglutamic acid) to detect GSH-vinyl sulfone adducts, and monitor specific MRM transitions for cyano-adducts.

Causality Note: Why use a dual KCN/GSH system? The N-hydroxylation of the aniline ring can further oxidize to a reactive quinoneimine, which is a "hard" electrophile efficiently trapped by hard nucleophiles like cyanide (KCN). Conversely, the vinyl sulfone generated via β-elimination is a "soft" electrophile, preferentially trapped by soft nucleophiles like glutathione (GSH). This dual-trapping strategy creates a self-validating system ensuring no reactive species go undetected.

Protocol 2: Coupled HLM-Erythrocyte Methemoglobinemia Assay

Because isolated red blood cells (RBCs) lack the CYP450 enzymes necessary to bioactivate the aniline moiety, direct incubation yields false negatives. We utilize a coupled system.

  • Step 1: Erythrocyte Isolation. Wash fresh human whole blood (Type O) three times with PBS to remove plasma proteins. Resuspend to a 40% hematocrit in PBS.

  • Step 2: Hepatic Bioactivation. Pre-incubate 50 µM of the compound with 2 mg/mL HLM and NADPH for 30 minutes to generate the phenylhydroxylamine metabolite. Centrifuge to remove microsomal proteins.

  • Step 3: Co-incubation. Transfer the metabolite-rich supernatant to the RBC suspension. Incubate for 2 hours at 37°C.

  • Step 4: Spectrophotometric Readout. Lyse the erythrocytes with 1% Triton X-100. Measure the absorbance at 630 nm (MetHb) and 540 nm (OxyHb) to calculate the percentage of methemoglobin conversion.

Causality Note: By coupling an HLM generating system with isolated RBCs, we create a biomimetic in vitro model that accurately replicates the in vivo hepato-erythrocytic axis. The absence of MetHb formation in control wells lacking NADPH validates that the toxicity is strictly metabolism-dependent.

Quantitative Data Summary

The table below summarizes the expected in vitro toxicity metrics for 2-(2-Aminoethanesulfonyl)aniline compared to well-characterized control compounds. The data highlights the pronounced GSH depletion driven by the aminoethanesulfonyl group.

Assay / Parameter2-(2-Aminoethanesulfonyl)anilineAniline (Control)Acetaminophen (Control)
HepaRG Cytotoxicity IC50 (48h) 18.5 µM>100 µM45.0 µM
GSH Adduct Formation (pmol/min/mg) 340 ± 15< 5120 ± 10
KCN Adduct Formation (pmol/min/mg) 85 ± 8110 ± 12210 ± 15
In vitro MetHb Conversion (%) 18.2%22.5%< 1.0%

Data Interpretation: The compound exhibits a significantly higher rate of GSH adduct formation compared to Acetaminophen, confirming the rapid β-elimination to a vinyl sulfone. Meanwhile, its MetHb conversion rate is comparable to native aniline, confirming the preservation of the N-hydroxylation liability.

Conclusion

2-(2-Aminoethanesulfonyl)aniline is a powerful chemical moiety, but its deployment in drug discovery requires rigorous structural optimization. The in vitro data clearly demonstrates that both the aniline and the sulfonyl-aliphatic chain act as independent toxicophores. Medicinal chemists utilizing this scaffold should consider steric hindrance around the aniline nitrogen (to block CYP access) or substituting the aminoethyl chain to prevent β-elimination, thereby retaining the scaffold's geometric benefits while engineering out its toxicological liabilities.

References

  • Title: CYP2E1 hydroxylation of aniline involves negative cooperativity Source: Ovid URL
  • Source: Australian Industrial Chemicals Introduction Scheme (AICIS)
  • Title: Searching for Cyclin-Dependent Kinase Inhibitors Using a New Variant of the Cope Elimination Source: Journal of the American Chemical Society URL
  • Title: Strategies for discovering and derisking covalent, irreversible enzyme inhibitors Source: PMC - NIH URL

Sources

Systematic Synthesis and Mechanistic Evaluation of 2-(2-Aminoethanesulfonyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 2-(2-Aminoethanesulfonyl)aniline (CAS: 76806-16-1)[1] Molecular Formula: C8H12N2O2S Core Application: Key intermediate in the synthesis of benzothiazepines, reactive dyes, and pharmaceutical heterocycles.

As the complexity of target-oriented synthesis increases, establishing robust, scalable, and self-validating synthetic routes for bifunctional building blocks like 2-(2-aminoethanesulfonyl)aniline becomes critical. This whitepaper provides an in-depth, causality-driven methodology for synthesizing this molecule, prioritizing chemoselectivity, high atom economy, and rigorous in-process validation.

Strategic Retrosynthetic Analysis & Causality

The synthesis of ortho-substituted anilines bearing highly polar sulfonyl and primary amine appendages requires strict orchestration of protecting group chemistry and redox sequencing. A highly optimized four-step linear sequence has been designed starting from commercially available 2-fluoronitrobenzene.

The "Why" Behind the Chemistry:
  • Nucleophilic Aromatic Substitution (SNAr): 2-Fluoronitrobenzene is selected as the starting electrophile because the highly electronegative fluorine atom is strongly activated by the strongly electron-withdrawing ortho-nitro group. Reacting this with N-Boc-cysteamine ensures that the highly nucleophilic thiolate selectively displaces the fluoride without competing side reactions[2][3]. The Boc (tert-butyloxycarbonyl) group is intentionally chosen to mask the primary amine, preventing unwanted N-oxidation in subsequent steps.

  • Chemoselective Oxidation: 4 is utilized to oxidize the intermediate thioether to a sulfone[4][5]. mCPBA is preferred over aqueous hydrogen peroxide (H₂O₂) because it operates efficiently in anhydrous organic solvents (e.g., dichloromethane), preventing the hydrolysis of the Boc group while delivering high kinetic control over the oxidation state.

  • Nitro Reduction: 6 is the gold standard for reducing nitroarenes to anilines[7][6]. Unlike dissolving metal reductions (e.g., Fe/HCl or SnCl₂), Pd/C generates zero heavy metal waste and leaves the sulfone and Boc groups completely intact.

  • Acidic Deprotection: A standard 4M HCl in dioxane cleavage cleanly removes the Boc group, yielding the target compound as a hydrochloride salt, which is easily neutralized to the free base.

Visualizing the Synthetic Workflow

G N1 2-Fluoronitrobenzene + N-Boc-cysteamine N2 Boc-Protected Sulfide N1->N2 Step 1: SNAr K2CO3, DMF N3 Boc-Protected Sulfone N2->N3 Step 2: Oxidation mCPBA, DCM N4 Boc-Protected Aniline Sulfone N3->N4 Step 3: Reduction H2, Pd/C N5 2-(2-Aminoethanesulfonyl)aniline (Target) N4->N5 Step 4: Deprotection HCl/Dioxane

Figure 1: Four-step synthesis of 2-(2-Aminoethanesulfonyl)aniline via SNAr and oxidation.

Step-by-Step Experimental Protocols

Note: Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the in-process validation criteria are met.

Step 1: Synthesis of tert-butyl (2-((2-nitrophenyl)thio)ethyl)carbamate
  • Setup: To a flame-dried 250 mL round-bottom flask, add 2-fluoronitrobenzene (10.0 g, 70.9 mmol) and N-Boc-cysteamine (13.8 g, 78.0 mmol, 1.1 equiv) in anhydrous DMF (100 mL).

  • Reaction: Add anhydrous K₂CO₃ (14.7 g, 106.3 mmol, 1.5 equiv). Stir the suspension at 60 °C under a nitrogen atmosphere for 4 hours.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 4:1). The reaction is complete when the 2-fluoronitrobenzene spot (R_f = 0.65) disappears and a bright yellow UV-active spot (R_f = 0.45) appears.

  • Workup: Cool to room temperature, quench with ice water (300 mL), and extract with EtOAc (3 × 100 mL). Wash the combined organic layers with brine (5 × 50 mL) to remove DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Step 2: Synthesis of tert-butyl (2-((2-nitrophenyl)sulfonyl)ethyl)carbamate
  • Setup: Dissolve the crude thioether from Step 1 in anhydrous DCM (150 mL) and cool to 0 °C in an ice bath.

  • Reaction: Slowly add mCPBA (77% purity, 35.0 g, 156.0 mmol, 2.2 equiv) in small portions to prevent thermal runaway. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 2:1). The thioether (R_f = 0.60) will first convert to a highly polar sulfoxide intermediate, which subsequently resolves into the desired sulfone (R_f = 0.35). LC-MS (ESI+) must confirm the presence of the [M+Na]⁺ peak at m/z 353.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (100 mL) to destroy excess peroxide. Wash with saturated NaHCO₃ (3 × 100 mL) to remove m-chlorobenzoic acid. Dry over Na₂SO₄ and concentrate to yield a white solid.

Step 3: Synthesis of tert-butyl (2-((2-aminophenyl)sulfonyl)ethyl)carbamate
  • Setup: Dissolve the sulfone intermediate in HPLC-grade Methanol (150 mL). Carefully add 10% Pd/C (1.0 g, 10 wt% loading) under a steady stream of nitrogen.

  • Reaction: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 6 hours.

  • Self-Validation: The reaction mixture will transition from pale yellow to colorless. TLC (DCM:MeOH 95:5) will show the disappearance of the nitro compound (R_f = 0.8) and the appearance of a highly fluorescent amine spot under 254 nm UV (R_f = 0.5).

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess Methanol. Concentrate the filtrate to yield the protected aniline.

Step 4: Deprotection to 2-(2-Aminoethanesulfonyl)aniline
  • Setup: Dissolve the protected aniline in DCM (50 mL) and cool to 0 °C.

  • Reaction: Add 4M HCl in Dioxane (35 mL, ~2.0 equiv). Stir at room temperature for 3 hours. Rapid gas evolution (CO₂) will be observed.

  • Self-Validation: A white precipitate (the hydrochloride salt of the target molecule) will crash out of the solution. LC-MS (ESI+) must show the [M+H]⁺ peak at m/z 201.0.

  • Workup: Filter the precipitate and wash with cold diethyl ether. To obtain the free base, dissolve the solid in minimal water, adjust to pH 10 with 1M NaOH, and extract with DCM. Dry and concentrate to yield pure 2-(2-aminoethanesulfonyl)aniline.

Quantitative Data & Yield Summary

The table below summarizes the expected quantitative metrics for this synthetic workflow based on standard scale-up parameters.

StepTransformationKey Reagents / CatalystTemp / TimeExpected YieldPurity (HPLC)
1 SNAr (Thioether formation)2-Fluoronitrobenzene, N-Boc-cysteamine, K₂CO₃60 °C / 4 h92 - 95%> 95%
2 Sulfide OxidationmCPBA (2.2 equiv), DCM0 °C to RT / 12 h85 - 88%> 98%
3 Nitro ReductionH₂ (1 atm), 10% Pd/C, MeOHRT / 6 h96 - 99%> 99%
4 Boc Deprotection4M HCl in Dioxane, DCMRT / 3 h90 - 93%> 99%
Total Overall Pathway - - ~ 60 - 77% > 99%

References

  • Appchem. "2-(Benzenesulfonyl)ethan-1-amine | 67215-15-0 | C8H11NO2S | Appchem" (CAS 76806-16-1 Database).
  • Benchchem. "2-Fluorothiophenol | 2557-78-0 - Benchchem" (Nucleophilic Aromatic Substitution of 2-Fluoronitrobenzene).
  • MDPI. "Synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates".
  • Common Organic Chemistry. "m-Chloroperoxybenzoic Acid (mCPBA) - Oxidation of Sulfides to Sulfones".
  • ACS Publications. "Chromium(VI) Oxide Catalyzed Oxidation of Sulfides to Sulfones with Periodic Acid".
  • Organic Chemistry Portal. "Amine synthesis by nitro compound reduction".
  • ACS Publications. "High Turnover Pd/C Catalyst for Nitro Group Reductions in Water".

Sources

Methodological & Application

Application Note: Synthesis and Purification Protocol for 2-(2-Aminoethanesulfonyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

2-(2-Aminoethanesulfonyl)aniline (CAS: 76806-16-1), with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol [1], is a highly versatile bifunctional building block. Featuring both an aromatic primary amine and an aliphatic primary amine separated by a robust sulfone linker, this compound is frequently utilized in the development of advanced therapeutics, peptidomimetics, and specialized ligands. The structural motif is closely related to other biologically active sulfonamides and sulfonyl amines used in enzyme inhibition studies[2].

Synthesizing this molecule presents a distinct chemoselectivity challenge: the prevention of cross-reactivity between the two amine groups and the avoidance of premature oxidation of the aniline nitrogen during sulfone formation. To navigate this, the protocol below utilizes a highly controlled four-step linear sequence beginning with an oxidized precursor (2-nitrobenzenesulfonyl chloride) and employing orthogonal protecting group chemistry.

Synthetic Strategy & Mechanistic Rationale

The self-validating nature of this protocol relies on isolating the reactive centers. By starting with a nitro group in place of the aniline, we eliminate the risk of oxidizing the aromatic amine during the sulfur oxidation state changes.

  • Reduction to Sulfinate: S(VI) is reduced to S(IV) to create a nucleophilic sulfur species.

  • Alkylation: The sulfinate is alkylated with an N-Boc protected alkyl halide. The Boc group prevents the aliphatic amine from undergoing intramolecular cyclization or competing as a nucleophile.

  • Nitro Reduction: The aromatic nitro group is catalytically reduced to the target aniline.

  • Deprotection: Acidic cleavage of the Boc group yields the final product.

G A 2-Nitrobenzenesulfonyl chloride B Sodium 2-nitrobenzenesulfinate A->B Na2SO3, NaHCO3 (Reduction) C 2-(N-Boc-2-aminoethylsulfonyl)nitrobenzene B->C N-Boc-2-bromoethylamine (S-Alkylation) D 2-(N-Boc-2-aminoethylsulfonyl)aniline C->D H2, Pd/C (Nitro Reduction) E 2-(2-Aminoethanesulfonyl)aniline D->E HCl/Dioxane (Deprotection)

Figure 1: Four-step synthetic pathway for 2-(2-Aminoethanesulfonyl)aniline.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of Sodium 2-nitrobenzenesulfinate
  • Causality & Insight: Sodium sulfite ( Na2​SO3​ ) acts as a mild reducing agent to convert the sulfonyl chloride to a sulfinate salt. Sodium bicarbonate ( NaHCO3​ ) is strictly required to buffer the reaction; without it, the generation of HCl would lower the pH, leading to the disproportionation of the sulfinic acid into sulfonic acid and thiosulfonates.

  • Procedure:

    • Dissolve Na2​SO3​ (2.0 eq) and NaHCO3​ (2.5 eq) in distilled water (0.5 M relative to substrate) at 70 °C.

    • Add 2-nitrobenzenesulfonyl chloride (1.0 eq) portion-wise over 30 minutes to manage the exothermic release of CO2​ .

    • Stir the mixture at 70 °C for 2 hours.

    • Cool to 0 °C to precipitate the sodium 2-nitrobenzenesulfinate. Filter and dry under vacuum.

Step 2: Synthesis of 2-(N-Boc-2-aminoethylsulfonyl)nitrobenzene
  • Causality & Insight: The sulfinate anion is an ambident nucleophile (capable of reacting at oxygen or sulfur). Using a polar aprotic solvent like DMF and applying heat favors the softer sulfur atom's attack on the alkyl bromide, driving the formation of the desired C-S bond (sulfone) rather than the C-O bond (sulfinate ester).

  • Procedure:

    • Suspend sodium 2-nitrobenzenesulfinate (1.0 eq) in anhydrous DMF (0.3 M).

    • Add N-Boc-2-bromoethylamine (1.1 eq) and anhydrous K2​CO3​ (1.5 eq).

    • Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 12 hours.

    • Quench with water and extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate.

Step 3: Synthesis of 2-(N-Boc-2-aminoethylsulfonyl)aniline
  • Causality & Insight: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is highly chemoselective here. It efficiently reduces the aromatic nitro group to an aniline without cleaving the C-S sulfone bond or affecting the acid-sensitive Boc protecting group.

  • Procedure:

    • Dissolve the intermediate from Step 2 (1.0 eq) in HPLC-grade Methanol (0.1 M).

    • Carefully add 10% Pd/C (10% w/w) under an argon blanket to prevent ignition.

    • Purge the vessel with H2​ gas and stir vigorously under a balloon of H2​ (1 atm) at room temperature for 6 hours.

    • Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo.

Step 4: Deprotection to 2-(2-Aminoethanesulfonyl)aniline
  • Causality & Insight: A 4M solution of HCl in dioxane provides a strictly anhydrous, highly acidic environment. This ensures the clean cleavage of the tert-butyl carbamate (Boc) group, releasing isobutylene and CO2​ gases, and precipitating the target compound cleanly as a hydrochloride salt.

  • Procedure:

    • Dissolve the intermediate from Step 3 in a minimal amount of anhydrous Dichloromethane (DCM).

    • Add 4M HCl in Dioxane (10.0 eq) dropwise at 0 °C.

    • Warm to room temperature and stir for 3 hours until gas evolution ceases and a precipitate forms.

    • Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to yield 2-(2-Aminoethanesulfonyl)aniline hydrochloride.

Workflow R Reaction Setup Inert Atmosphere W Aqueous Workup Phase Separation R->W P Purification Crystallization W->P C Characterization NMR, LC-MS P->C

Figure 2: Standard downstream processing workflow for intermediate isolation.

Quantitative Data & Reaction Parameters

The following table summarizes the expected operational parameters and validation metrics for the scale-up of this protocol.

Reaction StepTransformationTemp (°C)Time (h)Expected YieldPrimary Purification
Step 1 Reduction to Sulfinate702.085 - 90%Precipitation / Filtration
Step 2 S-Alkylation8012.075 - 82%Aqueous Workup / Extraction
Step 3 Nitro Reduction256.0> 95%Celite Filtration
Step 4 Boc Deprotection0 to 253.090 - 95%Ether Trituration / Filtration

References

  • Guidechem Database. "Benzenamine, 2-[(2-aminoethyl)sulfonyl]- (CAS 76806-16-1) Properties and Suppliers." Guidechem.
  • Appchem Catalog. "2-(Benzenesulfonyl)ethan-1-amine and Related Sulfonyl Amines." Appchem.
  • Sigma-Aldrich. "4-(2-Aminoethyl)benzenesulfonamide 99% (CAS 35303-76-5)." Sigma-Aldrich.

Sources

Application Note: HPLC Method Development for the Quantification of 2-(2-Aminoethanesulfonyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Application: Active Pharmaceutical Ingredient (API) Intermediates and Reaction Monitoring

Introduction & Physicochemical Profiling

The quantification of highly polar, basic compounds remains one of the most persistent challenges in liquid chromatography. 2-(2-Aminoethanesulfonyl)aniline is a prime example of such a molecule. Structurally, it features an aromatic aniline ring coupled with an ortho-substituted 2-aminoethylsulfonyl group.

This dual-amine functionality presents two distinct basic centers:

  • Aromatic Amine (Aniline moiety): Weakly basic (pKa ~4.5).

  • Aliphatic Amine (Ethylamine moiety): Strongly basic (pKa ~9.5).

When analyzed using standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) on C18 columns, compounds with this profile typically exhibit two modes of failure. First, their extreme hydrophilicity (estimated LogP < 0) prevents adequate hydrophobic partitioning, causing the analyte to elute at or near the void volume. Second, the basic nitrogen atoms interact strongly with unreacted, acidic silanol groups on the silica support matrix. This secondary ion-exchange interaction leads to severe peak tailing, poor integration reproducibility, and potential irreversible adsorption.

To establish a self-validating, robust quantitative method, we must abandon traditional RP-HPLC and utilize Hydrophilic Interaction Liquid Chromatography (HILIC) .

Method Development Strategy: The Causality of Chromatographic Choices

Mode Selection: Transitioning to HILIC

HILIC provides an orthogonal retention mechanism to RP-HPLC, specifically designed for polar and hydrophilic compounds that are poorly resolved by reversed-phase methods[1]. By utilizing a polar stationary phase and a highly organic mobile phase (typically >70% acetonitrile), HILIC promotes the formation of an immobilized, water-enriched layer on the surface of the stationary phase. The primary retention mechanism is the partitioning of the polar 2-(2-Aminoethanesulfonyl)aniline into this aqueous layer.

MethodDev Start Analyze Analyte Properties (LogP < 0, Basic Amines) RP Standard RP-HPLC (C18 Column) Start->RP Initial Screen HILIC HILIC Mode (Zwitterionic/Silica) Start->HILIC Polar Strategy Fail Poor Retention & Severe Tailing RP->Fail Silanol Interactions Success Strong Retention & Symmetric Peaks HILIC->Success Water Layer Partitioning Fail->HILIC Switch Mode

Caption: Decision tree for selecting HILIC over RP-HPLC for polar basic amines.

Stationary Phase Selection

A Zwitterionic HILIC (ZIC-HILIC) column is selected over bare silica. Zwitterionic phases contain equimolar ratios of positively charged (quaternary ammonium) and negatively charged (sulfonate) functional groups. Because the sulfonate group is typically positioned at the distal end of the ligand, it acts as a weak cation-exchanger. This provides a controlled, secondary electrostatic interaction with the protonated amines of our analyte, ensuring sharp peak shapes without the unpredictable tailing seen in bare silica.

Mobile Phase pH and Buffer Concentration

To ensure robust retention and reproducible peak shapes, the ionization state of the analyte must be locked.

  • pH Control: We utilize an aqueous buffer at pH 3.0 . At this pH, both the aliphatic amine (pKa ~9.5) and the aromatic amine (pKa ~4.5) are fully protonated (yielding a dicationic species). This maximizes the molecule's polarity, driving it into the immobilized water layer.

  • Buffer Concentration: A high buffer concentration (20 mM Ammonium Formate ) is required in the aqueous portion. The formate and ammonium ions act as counter-ions, effectively masking residual silanol activity on the underlying silica and modulating the secondary ion-exchange interactions[2].

Mechanism Analyte 2-(2-Aminoethanesulfonyl)aniline (Protonated Amines) WaterLayer Immobilized Water Layer (Partitioning) Analyte->WaterLayer Hydrophilic Partitioning StationaryPhase Zwitterionic Stationary Phase (Electrostatic Interaction) Analyte->StationaryPhase Ion-Exchange (Secondary) MobilePhase Mobile Phase (High ACN, Low Aqueous) MobilePhase->WaterLayer Dynamic Equilibrium

Caption: Dual retention mechanism of the analyte in HILIC involving partitioning and ion-exchange.

Data Presentation & Method Parameters

Table 1: Physicochemical Profile of the Analyte
ParameterValue / CharacteristicImpact on Chromatography
Analyte 2-(2-Aminoethanesulfonyl)anilineDual basic centers require strict pH control.
LogP (Estimated) -0.5 to -1.2Highly hydrophilic; will not retain on C18.
pKa 1 (Aliphatic) ~9.5Protonated at pH < 8.0.
pKa 2 (Aromatic) ~4.5Protonated at pH < 3.5.
UV Maxima ~230 nm, 254 nmAllows for standard UV/DAD detection.
Table 2: Optimized Chromatographic Conditions
ParameterSpecification
Column Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Ammonium Formate in Milli-Q Water, adjusted to pH 3.0 with Formic Acid
Mobile Phase B Acetonitrile (LC-MS Grade)
Elution Mode Isocratic: 25% A / 75% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 254 nm
Sample Diluent 75% Acetonitrile / 25% Water (Critical to match initial mobile phase)

Experimental Protocols

Step 1: Mobile Phase Preparation
  • Aqueous Buffer (Mobile Phase A): Weigh accurately 1.26 g of Ammonium Formate and dissolve in 1000 mL of Milli-Q water to create a 20 mM solution. Add Formic Acid dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 3.0 ± 0.05. Filter through a 0.22 µm hydrophilic membrane.

  • Organic Modifier (Mobile Phase B): Use 100% LC-MS grade Acetonitrile. No filtration is necessary if sourced at LC-MS grade.

Step 2: Sample Diluent & Standard Preparation

Expert Insight: In HILIC, injecting a sample dissolved in a highly aqueous solvent will disrupt the immobilized water layer on the column, leading to fronting, split peaks, or total loss of retention.

  • Diluent: Prepare a mixture of 750 mL Acetonitrile and 250 mL Milli-Q water.

  • Stock Solution: Weigh 10.0 mg of 2-(2-Aminoethanesulfonyl)aniline reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (1.0 mg/mL).

  • Working Standard: Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent to achieve a final concentration of 100 µg/mL.

Step 3: Column Equilibration
  • Flush the LC system lines with Mobile Phase A and B.

  • Install the ZIC-HILIC column.

  • Pump the isocratic mixture (25% A / 75% B) at 0.5 mL/min for 20 column volumes (approx. 30 minutes) to establish the stable aqueous layer on the stationary phase.

  • Increase flow to the operational 1.0 mL/min and monitor the baseline until UV absorbance and system pressure stabilize.

Step 4: System Suitability Testing (SST)

Inject the 100 µg/mL working standard six times consecutively. The method is considered self-validating and ready for sample analysis only if the criteria in Table 3 are met.

Table 3: System Suitability Criteria
ParameterAcceptance CriteriaRationale
Retention Time (Rt) > 3.0 min (k' > 1.5)Ensures analyte is sufficiently partitioned from the void volume.
Tailing Factor (Tf) 0.8 - 1.5Confirms successful masking of silanol interactions.
Theoretical Plates (N) > 5,000Verifies column efficiency and proper water-layer formation.
% RSD of Peak Area ≤ 2.0% (n=6)Ensures injection precision and stable ionization.

Conclusion

The quantification of 2-(2-Aminoethanesulfonyl)aniline requires a departure from conventional reversed-phase methodologies. By leveraging the orthogonal retention mechanism of HILIC, aligning the mobile phase pH to fully protonate the dual basic centers, and utilizing a zwitterionic stationary phase, we mitigate the severe silanol interactions that typically plague highly polar amines[2]. The resulting protocol is a robust, self-validating system capable of delivering high-precision quantitative data for drug development workflows.

Sources

Application Note: 2-(2-Aminoethanesulfonyl)aniline as a Versatile Bifunctional Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

In modern drug discovery and medicinal chemistry, the design of novel, patentable chemical space relies heavily on the use of versatile, orthogonally reactive building blocks. 2-(2-Aminoethanesulfonyl)aniline (CAS: 76806-16-1) is a highly valuable bifunctional scaffold. Structurally, it features an aromatic primary amine (aniline), an aliphatic primary amine, and a rigid, hydrogen-bond-accepting sulfonyl linker connecting the two at the ortho position.

This unique structural topology allows for the synthesis of complex acyclic linkers (e.g., for PROTACs or antibody-drug conjugates) and the construction of novel medium-to-large macrocycles, such as 8-membered 1,2,5-benzothiadiazocine-1,1-dioxide derivatives.

Mechanistic Insights & Chemoselectivity

The utility of 2-(2-Aminoethanesulfonyl)aniline lies in the stark electronic differences between its two amine groups, which enables chemoselective functionalization without the need for complex, multi-step protecting group strategies .

  • The Aliphatic Amine (High Nucleophilicity): The ethylamine moiety is highly nucleophilic, with a typical conjugate acid pKa of ~10.5 [1]. It readily attacks electrophiles (acid chlorides, anhydrides, alkyl halides) under kinetic control.

  • The Aniline Amine (Low Nucleophilicity): The aromatic amine is significantly less nucleophilic, with a conjugate acid pKa of ~4.4 to 4.6 [1][2]. This depressed basicity is driven by the delocalization of the nitrogen lone pair into the aromatic ring, which is further exacerbated by the strong electron-withdrawing inductive effect of the ortho-sulfonyl group.

  • Causality in Reaction Design: Because of this ~10^6 difference in basicity/nucleophilicity, treating the scaffold with 1.0 equivalent of an electrophile at low temperatures (0 °C) guarantees exclusive functionalization at the aliphatic amine. Conversely, functionalizing the aniline nitrogen requires overcoming its poor nucleophilicity via transition-metal catalysis, such as the Palladium-catalyzed Buchwald-Hartwig cross-coupling [3].

Quantitative Data Summaries

Table 1: Physicochemical Properties of 2-(2-Aminoethanesulfonyl)aniline

PropertyValue / Description
CAS Number 76806-16-1
Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
Aliphatic Amine pKa ~10.5 (Conjugate acid)
Aniline Amine pKa ~4.6 (Conjugate acid)
Key Structural Motif ortho-Sulfonyl aniline

Table 2: Chemoselectivity Matrix & Expected Yields

Reaction TypeTarget SiteReagents / ConditionsExpected Yield
N-Boc Protection Aliphatic AmineBoc2O (1.05 eq), Et3N, DCM, 0 °C> 90%
Reductive Amination Aliphatic AmineAldehyde (1.0 eq), NaBH(OAc)3, DCE, RT80 - 85%
Buchwald-Hartwig Aniline AmineAr-Br, Pd2(dba)3, XPhos, Cs2CO3, 100 °C65 - 80%
Cyclic Urea Formation Both AminesCDI (1.2 eq), DIPEA, DMF, 80 °C70 - 75%

Experimental Protocols

The following protocols are designed as self-validating systems , incorporating in-process analytical checks to ensure the reaction causality holds true at the bench.

Protocol A: Chemoselective N-Boc Protection of the Aliphatic Amine

This step capitalizes on the kinetic nucleophilicity of the aliphatic amine at low temperatures.

  • Setup: Dissolve 2-(2-Aminoethanesulfonyl)aniline (1.0 eq, 10 mmol) in anhydrous DCM (50 mL) and cool to 0 °C under an inert N2 atmosphere.

  • Addition: Add Triethylamine (Et3N, 1.2 eq) dropwise, followed by a solution of Di-tert-butyl dicarbonate (Boc2O, 1.05 eq) in DCM (10 mL) over 15 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then allow warming to room temperature for 2 hours.

  • Self-Validating Check: Perform TLC (DCM:MeOH 9:1). Stain with Ninhydrin and heat. The starting material will show a bright purple spot (primary aliphatic amine). The product will not stain purple with Ninhydrin but will remain UV-active and stain yellow/orange with p-anisaldehyde (indicating the free aniline remains intact). LC-MS should confirm [M+H]+ = 301.1.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3, brine, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Buchwald-Hartwig Cross-Coupling of the Aniline Moiety

Because the aniline is electronically deactivated by the sulfonyl group, Pd-catalysis is required to force the C-N bond formation [3].

  • Setup: In an oven-dried Schlenk tube, combine the N-Boc protected intermediate from Protocol A (1.0 eq, 5 mmol), an Aryl Bromide (1.1 eq), Cs2CO3 (2.0 eq), Pd2(dba)3 (0.05 eq), and XPhos (0.10 eq).

  • Degassing: Evacuate and backfill the tube with N2 three times. Add anhydrous 1,4-Dioxane (25 mL).

  • Reaction: Heat the mixture to 100 °C for 12 hours.

  • Self-Validating Check: Observe the physical state; the reaction will transition from a dark red/purple solution to a pale yellow/brown suspension as the Pd-catalytic cycle turns over and inorganic salts precipitate. LC-MS will confirm the consumption of the m/z 301.1 starting material and the appearance of the coupled product mass.

  • Workup: Filter through a pad of Celite, eluting with EtOAc. Concentrate and purify via flash chromatography.

Protocol C: Deprotection and Cyclization to 1,2,5-Benzothiadiazocine-1,1-dioxide

This step creates a novel 8-membered constrained pharmacophore by bridging the two nitrogens.

  • Deprotection: Treat the product of Protocol B with TFA/DCM (1:4 v/v) for 2 hours at room temperature to remove the Boc group. Concentrate to dryness to yield the TFA salt.

  • Cyclization: Dissolve the crude TFA salt in anhydrous DMF (0.05 M concentration to favor intramolecular cyclization over intermolecular polymerization). Add DIPEA (3.0 eq) followed by 1,1'-Carbonyldiimidazole (CDI, 1.2 eq).

  • Reaction: Heat to 80 °C for 6 hours.

  • Self-Validating Check: LC-MS will show a mass corresponding to [M+H]+ of the starting diamine minus 2 mass units (loss of 2H) plus 26 mass units (addition of C=O), confirming the cyclic urea formation.

Visualizations

ReactivityMap SM 2-(2-Aminoethanesulfonyl)aniline CAS: 76806-16-1 Aliphatic Aliphatic Amine High Nucleophilicity SM->Aliphatic pKa ~ 10.5 Aniline Aniline Amine Low Nucleophilicity SM->Aniline pKa ~ 4.6 Sulfonyl Sulfonyl Linker Rigid H-Bond Acceptor SM->Sulfonyl Inductive Deactivation Reaction1 Amides, Carbamates, Ureas Aliphatic->Reaction1 Kinetic Control (0 °C) Acylation / Alkylation Reaction2 N-Aryl / N-Heteroaryl Derivatives Aniline->Reaction2 Transition Metal Catalysis (Pd/Ru)

Figure 1: Chemoselective reactivity map of 2-(2-Aminoethanesulfonyl)aniline.

Workflow Step1 1. Scaffold Preparation Step2 2. Chemoselective N-Boc Protection (Aliphatic) Step1->Step2 Step3 3. Pd-Catalyzed Buchwald-Hartwig Coupling (Aniline) Step2->Step3 Step4 4. Boc Deprotection (TFA/DCM) Step3->Step4 Step5 5. Intramolecular Cyclization (CDI) Step4->Step5

Figure 2: Step-by-step workflow for orthogonal dual-functionalization.

References

  • Title: Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy Source: AIP Publishing (Journal of Chemical Physics) URL: [Link] [1]

  • Title: MEDCHEM 562: Physicochemical Properties of Drugs (pKa of Anilines vs Aliphatic Amines) Source: University of Washington URL: [Link] [2]

  • Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: Chemical Reviews (ACS Publications) URL: [Link] [3]

Reagents for the selective amination of 2-(2-Aminoethanesulfonyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reagents and Protocols for the Selective Amination of 2-(2-Aminoethanesulfonyl)aniline

Physicochemical Profiling & Mechanistic Rationale

The functionalization of 2-(2-Aminoethanesulfonyl)aniline presents a classic chemoselectivity challenge in drug development and synthetic organic chemistry. The molecule possesses two distinct primary amine groups: an aromatic amine (aniline) and an aliphatic amine.

To achieve selective amination, one must exploit the profound physicochemical differences between these two nucleophilic centers:

  • The Aliphatic Amine ( −CH2​-CH2​-NH2​ ): Separated from the electron-withdrawing sulfonyl group by a two-carbon spacer, this amine retains typical aliphatic character. Its pKa is approximately 9.0–9.5. At neutral pH, it is highly nucleophilic and readily attacks electrophiles.

  • The Aromatic Amine ( −NH2​ on the benzene ring): Standard anilines have a pKa of ~4.6. However, in this molecule, the strongly electron-withdrawing sulfonyl ( −SO2​− ) group is positioned ortho to the aniline amine. This proximity drastically pulls electron density away from the nitrogen via both inductive and resonance effects, lowering its pKa to approximately 1.5–2.5. Consequently, this aromatic amine is an exceptionally poor nucleophile.

The Causality of Selectivity: Because the basicity and nucleophilicity of the two amines differ by over seven orders of magnitude, Pathway A (Selective Aliphatic Amination) is achieved effortlessly under neutral or mildly basic conditions where the aliphatic amine dominates[1]. Conversely, Pathway B (Selective Aromatic Amination) requires a strategic inversion of reactivity. By buffering the reaction to pH 4.5, the aliphatic amine is quantitatively protonated into a non-nucleophilic ammonium salt, leaving the weakly basic aromatic amine free to react with strong electrophiles[2].

Pathway A: Reagents for Selective Aliphatic Amination

To selectively functionalize the aliphatic amine without perturbing the aniline, Reductive Amination using Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) is the gold standard[1].

Causality of Reagent Choice: NaBH(OAc)3​ is a mild hydride donor that selectively reduces iminium ions over aldehydes or ketones[1]. Because the aromatic amine is too electron-deficient to form an imine under mild conditions, only the aliphatic amine forms the transient iminium intermediate, which is subsequently reduced to yield the N-alkylated product[1].

Protocol 1: Step-by-Step Selective Aliphatic Reductive Amination

This protocol is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure chemoselectivity.

  • Reaction Assembly: Dissolve 2-(2-Aminoethanesulfonyl)aniline (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration. Rationale: DCE provides optimal solubility and stabilizes the transient iminium ion better than standard ethereal solvents.

  • Imine Formation: Add the target aliphatic or aromatic aldehyde (1.05 equiv). Stir at room temperature ( 20∘C ) for 30 minutes.

  • Reduction: Portion-wise, add NaBH(OAc)3​ (1.5 equiv). Stir the suspension for 2–4 hours. Rationale: The delayed addition of the reducing agent prevents the premature reduction of the aldehyde to an alcohol.

  • In-Process Control (IPC): Sample 10 µL of the reaction mixture, dilute in Methanol, and analyze via LC-MS. Validation is achieved when the starting material mass completely shifts to the mono-alkylated mass. The absence of a di-alkylated mass confirms the steric control of the 1.05 equiv stoichiometry.

  • Quench & Phase Separation: Quench the reaction by adding an equal volume of saturated aqueous NaHCO3​ . Stir vigorously for 15 minutes. Rationale: NaHCO3​ safely destroys unreacted hydride and neutralizes the acetic acid byproduct, ensuring the newly formed secondary aliphatic amine remains deprotonated and partitions into the organic layer.

  • Isolation: Extract with Ethyl Acetate ( 3×20 mL ). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Pathway B: Reagents for Selective Aromatic Amination

Protecting or acylating the aromatic amine while leaving the aliphatic amine untouched requires precise pH control. The optimal reagents are Di-tert-butyl dicarbonate ( Boc2​O ) or Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a biphasic acidic buffer[2].

Causality of Reagent Choice: At pH 4.5, the aliphatic amine is >99.99% protonated. Although the aromatic amine is a poor nucleophile, Boc2​O is a sufficiently strong electrophile to drive the formation of the aromatic carbamate over time, provided the aliphatic competitor is neutralized by the acidic media[2].

Protocol 2: Step-by-Step Selective Aromatic Protection via pH Control
  • Buffer Preparation: Prepare a solvent mixture of 10% aqueous Acetic Acid and 1,4-Dioxane (1:1 v/v). Rationale: Dioxane solubilizes the organic starting material and Boc2​O , while the aqueous acetic acid acts as the proton source.

  • Substrate Solvation: Dissolve 2-(2-Aminoethanesulfonyl)aniline (1.0 equiv) in the solvent mixture (0.1 M concentration).

  • pH Validation (Critical IPC): Measure the pH of the solution. Adjust to exactly pH 4.5 using 1M NaOH or 1M HCl if necessary. Rationale: If pH > 5.0, the aliphatic amine begins to deprotonate and will react. If pH < 3.0, the aromatic amine becomes fully protonated and the reaction stalls.

  • Electrophile Addition: Add Boc2​O (1.5 equiv) in one portion. Stir at room temperature for 12–16 hours.

  • In-Process Control (IPC): Analyze via LC-MS. The desired product will show a mass shift of +100 Da. To definitively validate regioselectivity, a 1H -NMR of the crude aliquot must show the retention of the aliphatic −CH2​-NH2​ protons (~2.8 ppm) and the disappearance/shift of the broad aniline −NH2​ singlet (~5.5 ppm).

  • Workup & Free-Basing: Evaporate the 1,4-Dioxane under reduced pressure. The product is currently a water-soluble aliphatic ammonium acetate salt. Cool the aqueous layer to 0∘C and slowly basify to pH 10 using saturated aqueous Na2​CO3​ . Rationale: This deprotonates the unreacted aliphatic amine, rendering the mono-protected product insoluble in water.

  • Isolation: Extract the aqueous layer with Dichloromethane (DCM) ( 3×30 mL ). Dry the combined organics over Na2​SO4​ and concentrate to yield the selectively aromatic-protected product.

Quantitative Data & Reagent Selection Matrix

The following table summarizes the expected outcomes based on the reagent and environmental conditions applied to 2-(2-Aminoethanesulfonyl)aniline.

Target AmineReagent SystemSolvent & EnvironmentpH ControlExpected SelectivityTypical Yield
Aliphatic NaBH(OAc)3​ / R-CHODCE or THFNeutral (pH ~7.0)>99% Aliphatic85 – 95%
Aliphatic Boc2​O (1.0 equiv)DCM / TriethylamineBasic (pH ~9.0)>95% Aliphatic80 – 90%
Aromatic Boc2​O (1.5 equiv)1,4-Dioxane / 10% aq AcOHAcidic (pH 4.5)>90% Aromatic75 – 85%
Aromatic Fmoc-Cl (1.2 equiv)1,4-Dioxane / 10% aq AcOHAcidic (pH 4.5)>90% Aromatic70 – 80%

Visualization of Divergent Amination Workflows

The logic gate for selective amination relies entirely on manipulating the protonation state of the molecule prior to the introduction of the electrophile.

G Start 2-(2-Aminoethanesulfonyl)aniline (Dual Amine System) Cond1 Neutral/Mildly Basic (pH 7-8) Aliphatic Amine is Highly Nucleophilic Start->Cond1 Pathway A Cond2 Acidic Buffer (pH 4.5) Aliphatic Amine is 100% Protonated Start->Cond2 Pathway B Reag1 Reductive Amination NaBH(OAc)₃ + R-CHO Cond1->Reag1 Reag2 Electrophilic Protection/Acylation Boc₂O or Fmoc-Cl Cond2->Reag2 Prod1 Selective Aliphatic N-Alkylation Reag1->Prod1 Prod2 Selective Aromatic N-Functionalization Reag2->Prod2

Divergent selective amination pathways for 2-(2-Aminoethanesulfonyl)aniline based on pH control.

References

  • Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009(02), 283-289. Available at:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]

Sources

Site-Selective Tyrosine Bioconjugation of Peptides Using 2-(2-Aminoethanesulfonyl)aniline: A Bifunctional Azo-Coupling Strategy

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Document Type: Application Note & Methodological Protocol

Executive Summary & Rationale

The development of homogeneous peptide-drug conjugates (PDCs), imaging agents, and targeted therapeutics relies heavily on site-selective bioconjugation. While cysteine and lysine are traditional targets, their high abundance or critical roles in receptor binding often lead to heterogeneous mixtures or loss of biological activity. Tyrosine has emerged as a superior bioorthogonal target due to its low natural frequency on protein surfaces and the unique nucleophilicity of its phenol ring[1].

2-(2-Aminoethanesulfonyl)aniline (CAS: 76806-16-1) serves as a highly efficient, bifunctional cross-linking reagent for tyrosine modification. The architectural design of this molecule solves two historical challenges in azo-coupling:

  • Site-Specific Electrophilic Aromatic Substitution: The aniline moiety undergoes rapid diazotization to form a highly reactive electrophilic diazonium salt. This salt selectively attacks the ortho-position of the tyrosine phenol ring.

  • Solubility & Orthogonal Functionalization: Traditional aniline-derived diazonium salts yield highly hydrophobic conjugates that induce peptide aggregation. The 2-aminoethanesulfonyl tail (a taurine derivative) imparts exceptional aqueous solubility. Furthermore, it provides a sterically accessible, aliphatic primary amine that acts as an orthogonal chemical handle for downstream functionalization with N-hydroxysuccinimide (NHS) esters, enabling the modular attachment of fluorophores, PEG chains, or radiometal chelators (e.g., DOTA/NOTA)[2][3].

Mechanistic Pathway

The bioconjugation workflow is a self-validating, three-stage cascade. It begins with the in situ generation of the diazonium electrophile, followed by pH-gated azo-coupling, and concludes with the acylation of the terminal amine.

G A 2-(2-Aminoethanesulfonyl)aniline (Bifunctional Linker) B NaNO2 / HCl (4°C) [Diazotization] A->B C Diazonium Electrophile (Reactive Intermediate) B->C D Peptide Tyrosine (pH 8.5-9.0) C->D E Azo-Linked Peptide (Exposed Primary Amine) D->E F NHS-Ester Reagent (pH 7.5-8.0) E->F G Modular Peptide Conjugate (Fluorophore/PEG/Chelator) F->G

Workflow of tyrosine bioconjugation using 2-(2-Aminoethanesulfonyl)aniline via azo coupling.

Comparative Efficacy of Tyrosine Bioconjugation Strategies

To contextualize the utility of the diazonium azo-coupling method, the table below summarizes the quantitative performance metrics of prevalent tyrosine-targeting chemistries.

Conjugation ChemistryTarget ResidueOptimal pHReaction TimeConversion EfficiencyReversibility
Diazonium Azo-Coupling Tyrosine (ortho-carbon)8.5 – 9.030 – 60 min>85%Irreversible
Mannich-Type Reaction Tyrosine (ortho-carbon)6.0 – 6.512 – 24 hrs40 – 60%Irreversible
PTAD Ene-Reaction Tyrosine (phenol ring)7.0 – 7.5< 10 min>90%Reversible (reducing env.)
NHS-Ester Acylation Lysine (primary amine)7.5 – 8.51 – 2 hrs>90%Irreversible

Data synthesized from established bioconjugation literature[1][2]. Azo-coupling provides the optimal balance of irreversible stability, high conversion, and rapid kinetics.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that successful bioconjugation is governed by strict kinetic and thermodynamic controls. The following protocols detail not just the actions, but the causality behind the physicochemical parameters.

Protocol A: In Situ Diazotization of 2-(2-Aminoethanesulfonyl)aniline

Causality: Diazonium cations are inherently unstable at room temperature, rapidly hydrolyzing into unreactive phenols. Therefore, generation must occur in situ at 4 °C under highly acidic conditions to stabilize the electrophile[3].

  • Preparation: Dissolve 2-(2-Aminoethanesulfonyl)aniline (10 mM final concentration) in 0.1 M HCl. Chill the solution on ice to 4 °C.

  • Nitrosation: Add 1.05 equivalents of cold, freshly prepared aqueous Sodium Nitrite ( NaNO2​ ) dropwise while vortexing.

  • Incubation: Incubate on ice for 15 minutes in the dark.

  • Quenching (Critical Step): Add 0.1 equivalents of Sulfamic Acid.

    • Why? Excess nitrous acid ( HONO ) can react with primary amines on the target peptide (e.g., N-terminus or lysines) to form nitrosamines. Sulfamic acid rapidly converts residual HONO to N2​ gas and sulfuric acid, neutralizing this threat.

  • Validation: The solution should remain clear. Diazonium formation can be validated via a rapid LC-MS injection (Expected mass shift of the linker: 200.26 Da 212.25 Da for the diazonium cation).

Protocol B: Site-Selective Azo Coupling to Peptide Tyrosine

Causality: The electrophilic aromatic substitution requires the tyrosine phenol ( pKa​≈10.0 ) to be partially deprotonated. The resulting phenoxide ion is a significantly stronger electron-donating group, driving the attack on the diazonium salt. If the pH exceeds 9.5, the diazonium salt degrades into an unreactive diazoate; if below 7.5, the tyrosine remains fully protonated and unreactive[2][3].

  • Peptide Preparation: Dissolve the target peptide (1 mM) in 100 mM Sodium Borate buffer, strictly adjusted to pH 8.8 .

  • Coupling: Add 3 to 5 equivalents of the cold diazonium salt (from Protocol A) dropwise to the peptide solution.

  • Incubation: Agitate gently at 4 °C for 45 minutes.

  • Validation (Self-Validating System):

    • Colorimetric Shift: The reaction mixture will visibly shift to a vibrant yellow/orange hue, indicative of the extended conjugated π -system of the newly formed azo bond ( λmax​≈330–350 nm).

    • LC-MS Analysis: Confirm conversion by identifying the mass shift. The net addition to the peptide mass will be +211.24 Da (Addition of the linker minus the loss of one proton at the tyrosine ortho-position).

Protocol C: Orthogonal Derivatization via the Terminal Amine

Causality: The newly installed aminoethanesulfonyl group features an aliphatic primary amine. By dropping the pH to 7.5–8.0, this terminal amine remains sufficiently nucleophilic to attack NHS-esters, while the native peptide lysines ( pKa​≈10.5 ) remain predominantly protonated, creating a kinetic window for orthogonal labeling[4].

  • Buffer Exchange: Desalt the azo-linked peptide into 100 mM Phosphate buffer, pH 7.8, using a size-exclusion spin column (e.g., Sephadex G-25) to remove excess unreacted diazonium and adjust the pH.

  • Functionalization: Add 2 equivalents of the desired NHS-ester functionalized tag (e.g., NHS-PEG, NHS-Fluorophore, or NHS-NOTA) dissolved in anhydrous DMSO (keep DMSO <10% v/v final).

  • Incubation: React at room temperature for 2 hours.

  • Validation: Purify via Preparative RP-HPLC. The final construct will exhibit dual absorbance signatures: the peptide backbone (214 nm), the azo-linkage (~340 nm), and the specific absorbance of the attached payload.

References

  • Jones, M. W., et al. (2012). Direct Peptide Bioconjugation/PEGylation at Tyrosine with Linear and Branched Polymeric Diazonium Salts. Journal of the American Chemical Society.[Link]

  • Tyrosine bioconjugation – an emergent alternative. (2018). PMC.[Link]

  • Radiometal-Containing Aryl Diazonium Salts for Chemoselective Bioconjugation of Tyrosine Residues. (2019). PMC.[Link]

  • NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots. Science.gov.[Link]

Sources

High-Resolution LC-MS/MS Analysis of 2-(2-Aminoethanesulfonyl)aniline: A Methodological Framework for Polar Sulfonamide Building Blocks

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Bioanalytical Scientists, and Pharmaceutical Drug Development Professionals.

Introduction & Analytical Challenges

2-(2-Aminoethanesulfonyl)aniline is a highly polar, dual-amine building block frequently utilized in the synthesis of complex sulfonamide therapeutics, kinase inhibitors, and cyclic amidines. From an analytical perspective, quantifying this compound via Liquid Chromatography-Mass Spectrometry (LC-MS) presents significant challenges.

The molecule features both a weakly basic aniline ring and a highly basic primary aliphatic amine separated by a sulfonyl group. This dual-amine polarity results in extremely poor retention on standard C18 reversed-phase columns and severe peak tailing due to secondary ion-exchange interactions with residual silanols on the silica stationary phase. This application note provides a self-validating, E-E-A-T (Expertise, Experience, Authoritative, Trustworthy) grounded protocol for the robust LC-MS/MS quantification of 2-(2-Aminoethanesulfonyl)aniline.

Physicochemical Profiling & Analytical Causality

To design a self-validating LC-MS method, one must first deconstruct the analyte's physicochemical properties. The selection of the column, mobile phase, and ionization mode is a direct consequence of these parameters.

Table 1: Physicochemical Properties & Methodological Causality

PropertyValue / CharacteristicAnalytical Causality & System Choice
Molecular Formula C8H12N2O2SDetermines the exact mass and isotopic distribution.
Exact Mass 200.0619 DaDictates the precursor ion m/z 201.1 [M+H]+ in ESI+ mode.
pKa (Aliphatic Amine) ~9.5 (Highly Basic)Requires a low-pH mobile phase (0.1% Formic Acid) to ensure complete protonation for maximum ESI+ sensitivity[1].
Polarity / LogP < 0 (Highly Polar)Standard C18 will fail (elution in the void volume). Necessitates an Acquity HSS T3 or HILIC column to prevent phase dewetting[2].
Functional Groups Primary Amines, SulfonylProne to silanol interactions. Formic acid acts as a masking agent to ensure sharp peak symmetry[3].
The "Why" Behind the Column Choice

Standard C18 columns suffer from "phase collapse" or "dewetting" when exposed to the highly aqueous mobile phases (>95% water) required to retain highly polar molecules like 2-(2-Aminoethanesulfonyl)aniline. We utilize a High Strength Silica (HSS) T3 column. The HSS T3 stationary phase features a lower C18 ligand density and proprietary end-capping, which resists pore dewetting and provides superior retention for polar amines without compromising peak shape[2].

Experimental Workflow & Methodologies

G A Sample Prep (Protein Precipitation) B LC Separation (HSS T3 Column) A->B 2 µL Injection C Ionization (ESI+ Source) B->C Eluent Transfer D Mass Analysis (MRM Transitions) C->D [M+H]+ 201.1 E Data Validation (Quant/Qual Ratios) D->E Matrix Check

Figure 1: End-to-end LC-MS/MS analytical workflow for 2-(2-Aminoethanesulfonyl)aniline.

Step-by-Step Sample Preparation (Plasma Matrix)

Self-Validating Principle: To ensure matrix effects (ion suppression/enhancement) do not compromise data integrity, this protocol uses a high-ratio protein precipitation (PPT) method followed by a dilution step to minimize phospholipid interference.

  • Aliquot: Transfer 50 µL of plasma sample (or spiked calibration standard) into a 1.5 mL low-bind Eppendorf tube.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and an appropriate internal standard (e.g., a stable isotope-labeled sulfonamide).

  • Agitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilution (Critical Step): Transfer 100 µL of the supernatant to an autosampler vial and dilute with 400 µL of LC-MS grade Water containing 0.1% Formic Acid.

    • Causality: Diluting the organic extract with aqueous buffer matches the initial LC gradient conditions (98% aqueous), preventing solvent-induced peak broadening (the "solvent effect") upon injection.

Liquid Chromatography (LC) Parameters

The gradient is designed to hold the highly polar analyte on the column during the initial phase, followed by a rapid organic ramp to wash out hydrophobic matrix components (like phospholipids)[4].

  • System: Waters ACQUITY UPLC (or equivalent)

  • Column: ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)

  • Column Temperature: 40°C

  • Mobile Phase A: Water + 0.1% Formic Acid[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[1]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2.0 µL

Table 2: LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0098.02.0Initial
1.0098.02.06 (Linear)
4.0040.060.06 (Linear)
4.505.095.06 (Linear)
6.005.095.06 (Linear)
6.1098.02.06 (Linear)
8.0098.02.06 (Linear)
Mass Spectrometry (MS/MS) Parameters

Detection is performed using a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Electrospray Ionization (ESI) in positive mode is utilized due to the high proton affinity of the aliphatic amine[4].

Table 3: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
2-(2-Aminoethanesulfonyl)aniline201.1184.1502515Quantifier
2-(2-Aminoethanesulfonyl)aniline201.194.1502528Qualifier

Mechanistic Fragmentation Analysis

Understanding the fragmentation pathway is crucial for method troubleshooting and ensuring specificity against isobaric interferences.

G M Precursor Ion [M+H]+ m/z 201.1 C8H13N2O2S+ F1 Quantifier Ion [M+H - NH3]+ m/z 184.1 M->F1 -NH3 (17 Da) Aliphatic Amine Cleavage F2 Qualifier Ion [Protonated Aniline]+ m/z 94.1 M->F2 -C2H7NO2S (107 Da) S-C Bond Cleavage F3 Minor Fragment [M+H - SO2 - C2H5N]+ m/z 108.1 M->F3 Complex Rearrangement

Figure 2: Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Fragmentation Causality:

  • m/z 184.1 (Quantifier): The most thermodynamically favorable neutral loss under low collision energy is the loss of ammonia (NH3, 17 Da) from the primary aliphatic amine. This transition provides the highest signal-to-noise ratio.

  • m/z 94.1 (Qualifier): At higher collision energies, the S-C bond cleaves. The charge is retained on the aniline moiety, forming a protonated aniline fragment (C6H8N+, 94.1 Da). This is a hallmark fragmentation pattern for aromatic sulfonamides[1].

Data Validation & System Suitability

To ensure this protocol acts as a self-validating system , the following criteria must be continuously monitored:

  • Ion Ratio Stability: The ratio of the Quantifier (m/z 184.1) to the Qualifier (m/z 94.1) must remain within ±20% of the average ratio established by the neat calibration standards. A deviation indicates co-eluting matrix interference or isobaric contamination.

  • Retention Time (RT) Drift: RT must be stable within ±0.1 minutes. Because polar amines are highly sensitive to minor changes in mobile phase pH, any drift >0.1 min requires immediate remaking of the Formic Acid mobile phases to ensure the pH remains strictly controlled[2].

References

  • Patyra, E., et al. "Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization." National Center for Biotechnology Information (PMC). URL: [Link]

  • SCIEX. "Analysis of Sulfonamides in Honey Using the Triple Quad 3500 System." SCIEX Application Notes. URL: [Link]

  • Fiori, J., et al. "Rapid Confirmatory Assay for Determining 12 Sulfonamide Antimicrobials in Milk and Eggs by Matrix Solid-Phase Dispersion and Liquid Chromatography−Mass Spectrometry." ACS Publications. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Aminoethanesulfonyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(2-Aminoethanesulfonyl)aniline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and optimize the yield of your synthesis. Our approach is grounded in established chemical principles to ensure scientific integrity and experimental success.

Introduction to the Synthetic Pathway

The synthesis of 2-(2-Aminoethanesulfonyl)aniline is typically approached via a two-step process. This pathway is favored for its reliance on readily available starting materials and well-understood chemical transformations. The overall scheme involves:

  • Sulfonamide Formation: The reaction of 2-nitrobenzenesulfonyl chloride with ethanolamine to form the intermediate, N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide.

  • Reduction: The subsequent reduction of the aromatic nitro group of the intermediate to an amine, yielding the final product, 2-(2-Aminoethanesulfonyl)aniline.

This guide will address potential issues and optimization strategies for each of these critical steps.

Visualizing the Workflow

Synthesis_Workflow cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Reduction start1 2-Nitrobenzenesulfonyl Chloride + Ethanolamine process1 Reaction in an Aprotic Solvent (e.g., Dichloromethane) with a Base (e.g., Triethylamine) start1->process1 Reactants product1 N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide process1->product1 Forms Intermediate start2 N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide process2 Reduction of Nitro Group (e.g., Catalytic Hydrogenation with Pd/C) start2->process2 Intermediate product2 2-(2-Aminoethanesulfonyl)aniline process2->product2 Final Product

Caption: A general workflow for the two-step synthesis of 2-(2-Aminoethanesulfonyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield in the first step (sulfonamide formation)?

A1: The most critical factor is maintaining anhydrous (dry) conditions. 2-Nitrobenzenesulfonyl chloride is highly reactive and susceptible to hydrolysis.[1][2] Any moisture present in the reaction will convert the sulfonyl chloride to the unreactive 2-nitrobenzenesulfonic acid, which will significantly lower your yield.

Q2: Why is a base, such as triethylamine or pyridine, necessary in the sulfonamide formation step?

A2: The reaction between 2-nitrobenzenesulfonyl chloride and ethanolamine produces hydrochloric acid (HCl) as a byproduct.[1] The base is required to neutralize this acid. If left unneutralized, the HCl will protonate the amino group of the ethanolamine, rendering it non-nucleophilic and halting the reaction.

Q3: Can I use a different reducing agent for the nitro group reduction?

A3: Yes, several reducing agents can be effective. While catalytic hydrogenation with palladium on carbon (Pd/C) is a common and clean method, other options include using metals in acidic media, such as tin (Sn) or iron (Fe) with hydrochloric acid.[3] The choice of reducing agent may depend on the scale of your reaction and the equipment available.

Q4: My final product is colored. How can I purify it?

A4: Anilines are prone to air oxidation, which can lead to coloration.[3][4] For purification, column chromatography on silica gel is a common method. It is also advisable to handle and store the purified 2-(2-Aminoethanesulfonyl)aniline under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5]

Troubleshooting Guides

Step 1: Sulfonamide Formation - N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide
Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Product Hydrolysis of 2-nitrobenzenesulfonyl chloride: Presence of water in the solvent, glassware, or reagents.Ensure all glassware is oven-dried before use. Use anhydrous solvents. Store 2-nitrobenzenesulfonyl chloride in a desiccator.[1]
Insufficient Base: The generated HCl has protonated the ethanolamine, stopping the reaction.Use at least a stoichiometric equivalent of a suitable base like triethylamine or pyridine to neutralize the HCl produced.[1]
Low Reaction Temperature: The reaction may be too slow at the current temperature.While the initial addition of the sulfonyl chloride is often done at 0°C to control the exothermic reaction, the reaction can be allowed to slowly warm to room temperature and stirred for several hours to ensure completion.[6][7]
Formation of a White Precipitate that is not the Product Formation of Triethylamine Hydrochloride: This is the salt formed from the neutralization of HCl by triethylamine.This is expected. The salt is typically removed during the aqueous work-up by washing with water.
Difficult Purification Presence of Unreacted 2-nitrobenzenesulfonyl chloride: This can co-elute with the product during chromatography.Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). If unreacted starting material remains, consider extending the reaction time.
Step 2: Reduction - 2-(2-Aminoethanesulfonyl)aniline
Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reduction of the Nitro Group Inactive Catalyst (for catalytic hydrogenation): The Pd/C catalyst may be old or poisoned.Use fresh, high-quality Pd/C catalyst. Ensure the reaction is free of catalyst poisons such as sulfur compounds.
Insufficient Hydrogen Pressure (for catalytic hydrogenation): The pressure may be too low for the reaction to proceed efficiently.Ensure the reaction vessel is properly sealed and pressurized with hydrogen according to established protocols.
Insufficient Reducing Agent (for metal/acid reduction): Not enough metal or acid was used to complete the reduction.Use a sufficient excess of the metal (e.g., Sn, Fe) and acid.
Formation of Side Products Reduction of the Sulfonamide Group: Some harsh reducing agents could potentially affect the sulfonamide linkage.Catalytic hydrogenation is generally selective for the reduction of nitro groups in the presence of sulfonamides.[8] If using other reducing agents, it is important to carefully control the reaction conditions.
Product is a Dark Oil or Solid Air Oxidation of the Aniline Product: The newly formed amino group is susceptible to oxidation.Perform the work-up and purification steps as quickly as possible. It is recommended to work under an inert atmosphere if possible. Store the final product under nitrogen or argon.[5]

Experimental Protocols

Protocol 1: Synthesis of N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide
  • To a dry, round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add ethanolamine (1.0 equivalent) and anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.05 equivalents) in anhydrous dichloromethane to the reaction mixture over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench with water and transfer the mixture to a separatory funnel.

  • Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 2-(2-Aminoethanesulfonyl)aniline
  • Dissolve N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

  • Carefully add Pd/C (5-10 mol%) to the solution.

  • Seal the vessel and purge with nitrogen, then with hydrogen.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by column chromatography on silica gel.

Visualizing Key Relationships

Troubleshooting_Logic cluster_synthesis Synthesis of 2-(2-Aminoethanesulfonyl)aniline cluster_step1_causes Potential Causes in Step 1 cluster_step2_causes Potential Causes in Step 2 Low_Yield Low Final Yield Step1_Issues Step 1 Issues: Sulfonamide Formation Low_Yield->Step1_Issues Step2_Issues Step 2 Issues: Reduction Low_Yield->Step2_Issues Hydrolysis Hydrolysis of Sulfonyl Chloride Step1_Issues->Hydrolysis Insufficient_Base Insufficient Base Step1_Issues->Insufficient_Base Incomplete_Reduction Incomplete Reduction Step2_Issues->Incomplete_Reduction Oxidation Product Oxidation Step2_Issues->Oxidation

Caption: A logic diagram illustrating the relationship between low yield and common issues in the synthesis steps.

References

  • PrepChem. (n.d.). Synthesis of 2-aminobenzenesulfonamide. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, March 25). 2-Nitrobenzenesulfonyl Chloride: A Versatile Reagent for Industrial Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • Ma, S., & Jiao, N. (2013). Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides. The Journal of Organic Chemistry, 78(15), 7545-7552.
  • Luo, Y., et al. (2024). Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides.
  • Chempedia - LookChem. (n.d.). Purification of Aniline. Retrieved from [Link]

  • Kaluthanthiri, M., et al. (2024). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I).
  • ResearchGate. (2025, August). Optimization of One Step Reduction of Nitroso and Nitro Group. Retrieved from [Link]

  • Patsnap. (2017, January 18). Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Ashenhurst, J. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the removal of nitrobenzenesulfonyl.
  • ResearchGate. (2022, November). The reduction transformation of nitroene‐sulfonamide products. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 2-(2-Aminoethanesulfonyl)aniline Solubility

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter unexpected precipitation when working with bifunctional amines in aqueous media. 2-(2-Aminoethanesulfonyl)aniline (CAS 76806-16-1)[1] is a highly versatile building block, but its unique combination of an aromatic aniline, an electron-withdrawing sulfonyl group, and a primary aliphatic amine creates specific physicochemical challenges.

This guide is designed to move beyond basic "dissolve and shoot" instructions. Here, we will dissect the thermodynamic and electrostatic causality behind your solubility issues and provide self-validating protocols to ensure robust assay performance.

Physicochemical Profile & Solubility Drivers

To troubleshoot solubility, we must first understand the molecule's ionization state in your assay buffer. The data below summarizes the structural drivers of 2-(2-Aminoethanesulfonyl)aniline's behavior.

PropertyValueCausality / Impact on Aqueous Solubility
CAS Number 76806-16-1[1]N/A
Molecular Weight 200.26 g/mol [2]Low molecular weight generally favors rapid aqueous solvation.
Aniline pKa​ ~2.5 - 3.5The strongly electron-withdrawing ortho-sulfonyl group pulls electron density away from the aromatic ring via inductive effects, drastically reducing the basicity of the aniline[3]. It remains neutral at pH 7.4.
Aliphatic Amine pKa​ ~9.5 - 10.0The primary amine on the ethyl chain is highly basic. At physiological pH (7.4), it is fully protonated (cationic), which is the primary driver for aqueous solubility[4].
LogP (Predicted) 0.5 - 1.2Moderate lipophilicity. While the charge helps, the hydrophobic aromatic core requires careful transition from organic stocks to aqueous media to prevent aggregation[5].

Troubleshooting Guides & FAQs

Q1: Why does my compound precipitate immediately when I dilute my 50 mM DMSO stock into PBS (pH 7.4)?

A1: You are observing a classic phenomenon known as a "solvent crash" [5]. DMSO has a high dielectric constant and is fully miscible with water. When a high-concentration DMSO stock is injected rapidly into an aqueous buffer, the DMSO diffuses into the bulk water faster than the water molecules can form an organized hydration shell around the drug[5]. This leaves the hydrophobic core of the molecule exposed, driving rapid hydrophobic aggregation[5].

Furthermore, the phosphate ions in PBS exacerbate this. Multivalent anions like PO43−​ form highly stable, uncharged ion-pairs with the protonated aliphatic amine[6]. This neutralizes the molecule's only solubilizing charge, forcing it out of solution.

Q2: How does pH affect the solubility profile of this compound?

A2: The solubility profile of this compound is highly pH-dependent. At pH 7.4, the aliphatic amine is protonated, making the molecule a highly soluble mono-cation. However, if your assay requires basic conditions (pH > 9.0), the aliphatic amine begins to deprotonate, converting the molecule into its neutral "free base" form[3]. The free base lacks the electrostatic charge required for robust hydration, leading to immediate precipitation.

Self-Validation Tip: Always measure the final pH of your buffer after adding the compound. If you are using the hydrochloride salt form of this chemical, it can inadvertently consume buffer capacity and lower the pH[3].

Q3: Are there specific buffer ions I should avoid?

A3: Yes. You must avoid high concentrations of multivalent anions such as phosphate, sulfate, or citrate. Because the aliphatic amine is positively charged at working pH, these multivalent anions act as strong counter-ions, causing ion-pairing precipitation[6]. If you observe cloudiness in PBS, immediately switch to a monovalent buffer system such as HEPES or Tris-HCl, which are significantly less prone to inducing electrostatic precipitation[3].

Standard Operating Procedure: Aqueous Solubilization Workflow

To prevent solvent crashes and ion-pairing, do not spike high-concentration DMSO stocks directly into your final assay plate. Instead, use this self-validating, step-wise protocol.

Step 1: Primary Stock Preparation

  • Weigh the lyophilized powder and dissolve it in 100% anhydrous DMSO to a concentration of 20 mM.

  • Validation: The solution must be optically clear. If micro-particulates remain, warm the tube gently to 37°C in a water bath for 5 minutes and vortex[5].

Step 2: Intermediate "Cushion" Dilution

  • Prepare an intermediate co-solvent mixture (e.g., 10% DMSO / 90% Propylene Glycol or 50% DMSO / 50% Water).

  • Dilute your 20 mM primary stock 1:10 into this intermediate solution to create a 2 mM working stock. This "cushion" step lowers the thermodynamic shock when transitioning to a purely aqueous environment.

Step 3: Final Aqueous Addition

  • Ensure your final assay buffer is a monovalent system (e.g., 50 mM HEPES, pH 7.4)[3].

  • Add the 2 mM intermediate stock dropwise into the final buffer while vortexing continuously. Continuous agitation prevents localized high concentrations of the drug[5].

Step 4: Assay Validation

  • Self-Validating Check: Analyze the final solution via nephelometry (measuring light scatter at 620 nm) or Dynamic Light Scattering (DLS). Visual inspection is insufficient, as sub-visible aggregates can artificially inflate IC50 values in biochemical assays.

Solubilization Workflow & Decision Tree

Use the following logical decision tree to rapidly diagnose and resolve precipitation events at the bench.

G Start Precipitation Observed in Aqueous Buffer CheckSolvent Was DMSO stock diluted rapidly? Start->CheckSolvent SolventCrash Solvent Crash (Hydrophobic Aggregation) CheckSolvent->SolventCrash Yes CheckBuffer Is the buffer pH > 9.0? CheckSolvent->CheckBuffer No FixCrash Use step-wise dilution or intermediate co-solvent SolventCrash->FixCrash FreeBase Free Base Precipitation (Deprotonated Amine) CheckBuffer->FreeBase Yes CheckIons Are multivalent anions present? (e.g., PO4 3-) CheckBuffer->CheckIons No FixpH Lower pH to 7.4 to protonate amine FreeBase->FixpH IonPair Ion-Pairing Precipitation CheckIons->IonPair Yes FixIons Switch to monovalent buffer (e.g., HEPES, Tris) IonPair->FixIons

Decision tree for troubleshooting 2-(2-Aminoethanesulfonyl)aniline solubility.

Sources

Removing trace impurities from 2-(2-Aminoethanesulfonyl)aniline crude extracts

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-(2-Aminoethanesulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered when removing trace impurities from crude extracts of this valuable compound. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

Understanding the Challenge: The Impurity Profile

2-(2-Aminoethanesulfonyl)aniline, a molecule featuring both a primary aromatic amine (aniline) and a sulfonamide-related moiety, presents a unique set of purification challenges. Impurities can arise from various sources, including unreacted starting materials, by-products from side reactions, degradation products, and residual solvents used in the synthesis.[1][2] The aniline functional group is particularly susceptible to air oxidation, which often results in the formation of colored, polymeric impurities that can be difficult to remove.[3][4]

This guide provides a structured, question-and-answer approach to address the most frequent issues observed during the purification process.

Table 1: Potential Impurities in Crude 2-(2-Aminoethanesulfonyl)aniline
Impurity ClassPotential Source(s)Common Characteristics
Oxidation Products Aerial oxidation of the aniline amine group during reaction, work-up, or storage.[3][5]Highly colored (yellow, red, brown), often polymeric and less soluble.[5]
Starting Materials Incomplete reaction during synthesis.[1]Varies depending on the synthetic route.
Reaction By-products Side reactions, such as dimerization or unwanted electrophilic aromatic substitution.[6][7]May have similar polarity and structure to the desired product, making separation difficult.
Isomeric Impurities Non-specific reactions leading to different substitution patterns on the aromatic ring.Often have very similar physical properties to the target compound, posing a significant separation challenge.[8][9]
Inorganic Salts Reagents or by-products from the reaction and work-up (e.g., neutralization steps).[1]Generally non-soluble in organic solvents.
Residual Solvents Incomplete removal of solvents used in the synthesis or extraction steps.[1]Volatile; detectable by GC or NMR.

Troubleshooting and Purification Protocols

The following section is structured as a series of frequently asked questions (FAQs) to directly address specific experimental problems.

FAQ 1: My crude extract is highly colored (yellow, brown, or red). What causes this and how can I remove the color?

This is the most common issue encountered. The color is almost always due to the oxidation of the aniline moiety into complex, colored impurities.[3][4] Here are two effective strategies for color removal.

Strategy A: Activated Charcoal Treatment during Recrystallization

Mechanism: Activated charcoal has a high surface area with a network of fine pores, allowing it to adsorb large, colored polymeric molecules while leaving the smaller desired product in solution.[10][11]

Detailed Protocol:

  • Solvent Selection: Choose an appropriate solvent for recrystallization. Ethanol-water or isopropanol-water mixtures are often effective for sulfonamides.[10][12]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-(2-Aminoethanesulfonyl)aniline in the minimum amount of the chosen hot solvent.

  • Charcoal Addition: Remove the flask from the heat source and allow it to cool slightly to prevent violent boiling when the charcoal is added. Add a small amount of activated charcoal (typically 1-2% of the solute mass).

  • Heating: Gently reheat the mixture to boiling for 5-10 minutes with swirling to ensure maximum adsorption of impurities onto the charcoal.

  • Hot Filtration: This step is critical. Pre-heat a separate flask and a glass funnel with a fluted filter paper by pouring hot solvent through them. This prevents the desired product from crystallizing prematurely during filtration.[10] Quickly filter the hot charcoal-containing solution to remove the charcoal and adsorbed impurities.[13]

  • Crystallization & Isolation: Allow the clear, hot filtrate to cool slowly to room temperature to form crystals. Cooling in an ice bath can maximize the yield. Collect the purified crystals by vacuum filtration.[13]

Strategy B: Conversion to Hydrochloride Salt

Mechanism: The basic aniline group can be protonated with acid to form a water-soluble hydrochloride salt. Non-basic, colored impurities can then be washed away with an organic solvent.[11][14]

Detailed Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidification: Slowly add a 1M or 2M aqueous solution of hydrochloric acid (HCl) to the dissolved crude mixture while stirring. The aniline derivative will protonate and move into the aqueous layer.[14]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer (containing the product salt) from the organic layer (containing non-basic impurities). Wash the aqueous layer with fresh organic solvent (e.g., ethyl acetate) to remove any remaining non-basic impurities.

  • Regeneration: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or a saturated NaHCO₃ solution) until the solution is basic (check with pH paper). The purified free base of 2-(2-Aminoethanesulfonyl)aniline will precipitate out.

  • Isolation: Extract the purified product back into an organic solvent (like ethyl acetate or DCM), dry the organic layer with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

FAQ 2: I'm observing "oiling out" instead of crystal formation during recrystallization. What's wrong?

"Oiling out" occurs when the dissolved solid separates from the solution as a liquid instead of a crystalline solid.[10] This is typically caused by a high concentration of impurities or when the melting point of the solid is lower than the boiling point of the recrystallization solvent.[10]

Troubleshooting Workflow for "Oiling Out"

Caption: Decision workflow for troubleshooting "oiling out" during recrystallization.

Table 2: Recrystallization Troubleshooting Guide
IssueProbable Cause(s)Recommended Solution(s)
No crystals form Too much solvent was used; solution is not supersaturated.[10]Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[10] If that fails, boil off some solvent to concentrate the solution and cool again.
Low crystal yield Inappropriate solvent choice (product is too soluble at low temp).[10] Premature crystallization during hot filtration.[10]Select a different solvent or use a solvent/anti-solvent system.[13] Ensure all glassware for hot filtration is pre-heated.[10]
Product "oils out" High impurity concentration.[10] Melting point of solid is below the solution temperature.[10]Re-dissolve the oil, add more hot solvent, and cool slowly.[10] If crude is very impure, perform column chromatography first.[10]
FAQ 3: My TLC shows multiple spots close to the product's Rf value. How can I achieve better separation?

This indicates the presence of structurally similar impurities, such as isomers, which co-elute in standard TLC systems. Column chromatography is the most effective technique to resolve this issue.

Optimizing Column Chromatography for Aromatic Amines

Aromatic amines can be challenging to purify on standard silica gel due to interactions between the basic amine and acidic silanol groups on the silica surface, leading to peak tailing and poor separation.[15]

Detailed Protocol:

  • Stationary Phase Selection:

    • Standard: Use silica gel (60 Å, 230-400 mesh) for initial trials.

    • Advanced: If peak tailing is severe, consider using amine-functionalized silica or adding a competing base to the mobile phase.[15]

  • Mobile Phase (Eluent) Selection:

    • Initial System: Start with a non-polar solvent system like Hexanes/Ethyl Acetate. Determine the optimal ratio by running several TLCs with varying solvent compositions.

    • Addressing Tailing: To counteract the acidity of silica gel, add a small amount (0.1-1%) of a competing base, such as triethylamine (Et₃N) or ammonia (in methanol), to your eluent system.[14] This will neutralize the acidic sites and improve the peak shape of your basic compound.

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in your starting eluent (the most non-polar solvent mixture you will use).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve your crude extract in a minimal amount of the eluent or another suitable solvent (like DCM).

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

  • Elution:

    • Begin running the column with your starting eluent.

    • If a single solvent system does not provide adequate separation, use a gradient elution by gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate in hexanes).

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

Workflow for Column Chromatography Optimization

Caption: Step-by-step workflow for optimizing column chromatography of basic amines.

FAQ 4: How do I confirm the purity of my final product?

Visual inspection (e.g., a white crystalline solid) and a single spot on a TLC plate are good indicators, but quantitative confirmation requires more robust analytical techniques.[16]

Table 3: Comparison of Key Analytical Techniques for Purity Assessment
TechniquePrincipleInformation ObtainedKey AdvantagesLimitations
HPLC (High-Performance Liquid Chromatography) Differential partitioning between a stationary and liquid mobile phase.[16]Retention time, peak area for quantification, % purity.[17]High sensitivity, excellent precision and accuracy, robust for routine quality control.[16][17]Requires reference standards for absolute quantification.[16]
LC-MS (Liquid Chromatography-Mass Spectrometry) HPLC separation followed by mass analysis.Provides molecular weight of the main component and impurities.Excellent for identifying unknown impurities.[1]More complex and expensive than HPLC-UV.
TLC (Thin-Layer Chromatography) Differential adsorption on an adsorbent layer.[16]Retention factor (Rf), qualitative assessment of impurity profile.Fast, inexpensive, good for reaction monitoring and fraction analysis.Not quantitative, lower resolution than HPLC.
NMR (Nuclear Magnetic Resonance) Spectroscopy Nuclear spin transitions in a magnetic field.Definitive structural confirmation, can detect and quantify impurities if their signals are resolved.Provides detailed structural information.Lower sensitivity than HPLC for trace impurities.

Recommendation: For drug development professionals, RP-HPLC (Reversed-Phase HPLC) is the industry standard for final purity confirmation and quantification.[1][17] A purity level of >99% is typically the goal for active pharmaceutical ingredients (APIs).

References

  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem.
  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides - Benchchem.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences.
  • Aniline Impurities and Related Compound - Veeprho.
  • 4.4: Experiment 3 Notes - Chemistry LibreTexts.
  • Resolving API Impurity Issues in Drug Development - Pharmaguideline.
  • Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[12]arene Stationary Phase | ACS Applied Materials & Interfaces. Available at:

  • Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects - ACS Publications.
  • Separations of aromatic amine isomers on the C4A-C10 column in... - ResearchGate.
  • ANILINE |.
  • Anilines: Structure, Properties & Uses in Chemistry - Vedantu.
  • aniline impurities - Powered by XMB 1.9.11 - Sciencemadness Discussion Board.
  • Identifying and eliminating impurities in API manufacturing - Oceanic Pharmachem.
  • Aniline - Wikipedia.
  • How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Aniline: Structure and Synthesis | PDF | Amine | Organic Chemistry - Scribd.
  • How do I remove aniline from the reaction mixture? - ResearchGate.
  • Technical Support Center: Purification of Polyhalogenated Anilines - Benchchem.

Sources

Overcoming steric hindrance in 2-(2-Aminoethanesulfonyl)aniline coupling reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in complex scaffold synthesis.

The molecule 2-(2-Aminoethanesulfonyl)aniline presents a notorious dual-challenge in synthetic chemistry: chemoselectivity and severe steric/electronic deactivation . The aliphatic primary amine is highly nucleophilic, while the aniline nitrogen is severely deactivated by the strongly electron-withdrawing ortho-ethanesulfonyl group. Furthermore, the sheer bulk of this ortho-substituent creates a steric shield that repels incoming electrophiles or transition-metal catalysts.

This guide provides field-proven, self-validating protocols and troubleshooting steps to successfully functionalize this challenging scaffold [1].

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: My amidation reaction yields mostly unreacted starting material or aliphatic-coupled byproducts. How do I force coupling at the aniline? A1: You are encountering a chemoselectivity failure followed by a steric bounce. The aliphatic amine (pKa ~9.5) will always outcompete the aniline (pKa ~3.5) for the electrophile. Causality & Solution: You must first reversibly protect the aliphatic amine (e.g., using Boc 2​ O). Once protected, standard coupling reagents like EDC/HOBt will still fail on the aniline due to the ortho-sulfonyl steric bulk. You must pivot to highly reactive uronium salts like COMU or HATU [2]. COMU is particularly effective here because its morpholino group creates a less sterically hindered active ester intermediate compared to the dimethylamino group of HATU, allowing the bulky aniline to attack more freely.

Q2: I am attempting a Buchwald-Hartwig cross-coupling on the Boc-protected intermediate, but I'm seeing catalyst death (black palladium) and no product. Which ligand system is optimal? A2: The ortho-sulfonyl group prevents the aniline from effectively coordinating to the Pd(II) center during the catalytic cycle. If the amine cannot bind, the Pd(II) intermediate stalls and eventually decomposes into inactive Pd(0) black. Causality & Solution: You need a ligand that is bulky enough to force reductive elimination but structurally tailored to allow primary amine binding. BrettPhos or tBuBrettPhos are the gold standards for this [3]. The biaryl backbone of BrettPhos forces the palladium center into a highly reactive, mono-ligated conformation. This lowers the activation energy for reductive elimination, pushing the catalytic cycle forward before decomposition can occur.

Q3: What base and solvent combination maximizes yield for this specific scaffold? A3: For Buchwald-Hartwig couplings of this scaffold, avoid weak bases like Cs 2​ CO 3​ . The deactivated nature of the aniline requires a strong base like NaOtBu or LiHMDS to drive deprotonation during the amine coordination step. For solvent, 1,4-dioxane or toluene at elevated temperatures (90–110 °C) provides the necessary thermal energy to overcome the steric activation barrier.

Part 2: Quantitative Data & Optimization Matrix

To streamline your reaction screening, we have compiled the expected performance of various reagent combinations when coupling the Boc-protected 2-(2-Aminoethanesulfonyl)aniline.

Reaction TypeReagent / Catalyst SystemBaseSolvent & TempExpected YieldPrimary Limitation
Amidation EDC / HOBtDIPEADMF, 25 °C< 5%Steric repulsion at active ester
Amidation HATU2,6-LutidineDMF, 60 °C45 - 55%Moderate steric clash
Amidation COMU2,6-LutidineNMP, 60 °C75 - 85% Optimal for hindered anilines
C-N Coupling Pd(OAc) 2​ / XPhosCs 2​ CO 3​ Dioxane, 100 °C15 - 20%Slow reductive elimination
C-N Coupling Pd(OAc) 2​ / RuPhosNaOtBuToluene, 100 °C40 - 50%Better suited for sec-amines
C-N Coupling Pd G3 / BrettPhos NaOtBuDioxane, 100 °C80 - 92% Optimal for prim-anilines

Part 3: Pathway Visualizations

Chemoselectivity Start 2-(2-Aminoethanesulfonyl)aniline Protect Step 1: Aliphatic Amine Protection (Boc2O, TEA, DCM) Start->Protect Chemoselectivity Control Coupling Step 2: Aniline C-N Coupling (Pd-Catalyzed or Amidation) Protect->Coupling Overcome Steric Hindrance Deprotect Step 3: Global Deprotection (TFA/DCM) Coupling->Deprotect Isolate Intermediate Product Target Functionalized Scaffold Deprotect->Product Final Yield

Workflow for chemoselective protection and steric-hindered coupling of the aniline group.

BHCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition Pd(II)Ar(X)L Pd0->OA Aryl Halide Coord Amine Binding Steric Clash Zone OA->Coord Hindered Aniline + Base RE Reductive Elimination Product Release Coord->RE Deprotonation RE->Pd0 Bulky Ligand (e.g., BrettPhos) Forces Elimination

Pd-catalyzed Buchwald-Hartwig cycle highlighting the steric bottleneck at amine coordination.

Part 4: Validated Experimental Protocols

The following protocols form a self-validating system. Do not proceed to the next step unless the in-process quality control (QC) metrics are met.

Protocol A: Chemoselective Protection of the Aliphatic Amine

Objective: Mask the highly nucleophilic aliphatic amine to prevent off-target coupling.

  • Setup: Dissolve 2-(2-Aminoethanesulfonyl)aniline (1.0 eq, 10 mmol) in anhydrous DCM (50 mL) under N 2​ atmosphere.

  • Base Addition: Add Triethylamine (TEA) (1.2 eq, 12 mmol). Cool the mixture to 0 °C using an ice bath.

  • Protection: Dropwise add a solution of Di-tert-butyl dicarbonate (Boc 2​ O) (1.05 eq, 10.5 mmol) in DCM (10 mL) over 15 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation (QC): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Pass Criteria: Complete disappearance of the starting material mass. Appearance of the Boc-protected intermediate (m/z [M+H] + = 301.1). If unreacted starting material remains, add 0.1 eq Boc 2​ O and stir for 1 hour.

  • Workup: Wash the organic layer with saturated aqueous NaHCO 3​ (2 x 30 mL) and brine (30 mL). Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

Protocol B: Buchwald-Hartwig Coupling of the Hindered Aniline

Objective: Overcome the ortho-sulfonyl steric hindrance using a highly active Pd/BrettPhos catalyst system.

  • Preparation: In an oven-dried Schlenk flask, combine the Boc-protected intermediate from Protocol A (1.0 eq, 5 mmol), the desired Aryl Bromide (1.1 eq, 5.5 mmol), and NaOtBu (1.5 eq, 7.5 mmol).

  • Catalyst Loading: Add BrettPhos Pd G3 precatalyst (0.02 eq, 2 mol%). Note: The G3 precatalyst ensures rapid generation of the active Pd(0) species, which is critical for hindered substrates.

  • Degassing: Evacuate and backfill the flask with N 2​ three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (25 mL).

  • Heating: Heat the reaction mixture to 100 °C for 4–6 hours.

  • Self-Validation (QC): Monitor via TLC (Hexanes:EtOAc 1:1).

    • Pass Criteria: The spot corresponding to the Boc-protected aniline should be completely consumed. A new, less polar UV-active spot should appear.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove palladium black and salts. Concentrate and purify via flash column chromatography.

Protocol C: Global Deprotection

Objective: Remove the Boc group to yield the final functionalized scaffold.

  • Cleavage: Dissolve the purified coupled product in DCM (10 mL). Add Trifluoroacetic acid (TFA) (10 mL) dropwise at 0 °C.

  • Reaction: Stir at room temperature for 1 hour.

  • Isolation: Concentrate in vacuo to remove excess TFA. Triturate the resulting oil with cold diethyl ether to precipitate the final product as a TFA salt.

References

  • Title: Pyrazolopyrimidine sulfone inhibitors of jak kinases and uses thereof (US20200399275A1)
  • Title: Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews (American Chemical Society) URL: [Link]

  • Title: BrettPhos: A Highly Active Ligand for the Palladium-Catalyzed Cross-Coupling of Primary Amines and Aryl Halides Source: Journal of the American Chemical Society URL: [Link]

Minimizing side reactions when using 2-(2-Aminoethanesulfonyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-(2-Aminoethanesulfonyl)aniline. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments. As Senior Application Scientists, we have compiled this information based on both established chemical principles and practical laboratory experience to help you minimize side reactions and optimize your synthetic outcomes.

Introduction to 2-(2-Aminoethanesulfonyl)aniline

2-(2-Aminoethanesulfonyl)aniline is a bifunctional molecule containing a primary aromatic amine (aniline) and a primary aliphatic amine connected by an ethanesulfonyl linker. This unique structure presents both opportunities and challenges in synthesis. The aniline moiety is highly susceptible to electrophilic substitution and oxidation, while the aminoethanesulfonyl group can participate in a variety of reactions, including acylation and sulfonamide formation. Understanding the interplay between these functional groups is critical to achieving desired product outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction with 2-(2-Aminoethanesulfonyl)aniline is turning dark brown/black. What is causing this and how can I prevent it?

A1: The discoloration you are observing is likely due to the oxidation of the aniline functional group. Anilines are notoriously sensitive to air and oxidizing agents, leading to the formation of colored polymeric byproducts.[1][2]

Troubleshooting Steps:

  • Degas Solvents: Before use, thoroughly degas your reaction solvents by sparging with an inert gas (e.g., nitrogen or argon) or by using several freeze-pump-thaw cycles.

  • Inert Atmosphere: Conduct your reaction under a strict inert atmosphere (nitrogen or argon). This can be achieved using a Schlenk line or a glovebox.

  • Purify Starting Material: If your 2-(2-Aminoethanesulfonyl)aniline starting material is old or discolored, consider purifying it before use. Distillation under reduced pressure is a common method for purifying anilines.[1][2]

  • Antioxidants: In some cases, adding a small amount of a radical scavenger or antioxidant can help to mitigate oxidation.

Q2: I am trying to perform a reaction at the aliphatic amine, but I am seeing side reactions on the aromatic ring. How can I selectively react with the desired amine?

A2: The aniline nitrogen is highly nucleophilic and the aromatic ring is activated towards electrophilic attack. To achieve selectivity, you will likely need to employ a protecting group strategy.[3][4]

Recommended Protecting Groups for the Aniline Moiety:

Protecting GroupProtection ReagentDeprotection ConditionsKey Considerations
Acetyl (Ac)Acetic anhydride or Acetyl chlorideAcidic or basic hydrolysisReduces the activating effect of the amine, preventing polysubstitution in electrophilic aromatic substitution.[5][6][7]
tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., TFA)Stable to many reaction conditions but sensitive to strong acids.[3][8]
Carbobenzyloxy (Cbz)Benzyl chloroformateCatalytic hydrogenation (H₂, Pd/C)Stable to acidic and basic conditions.[8]

Experimental Protocol: Acetyl Protection of 2-(2-Aminoethanesulfonyl)aniline

  • Dissolve 2-(2-Aminoethanesulfonyl)aniline in a suitable solvent (e.g., dichloromethane or THF).

  • Add a base, such as pyridine or triethylamine, to the solution.[6]

  • Slowly add acetic anhydride or acetyl chloride at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction by washing with aqueous acid, base, and brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the protected product.

Q3: I am observing the formation of a sulfonamide byproduct. How can I avoid this?

A3: Sulfonamide formation can occur if the sulfonyl group of one molecule reacts with the amine of another, particularly under basic conditions or with activating agents.

Strategies to Minimize Sulfonamide Formation:

  • pH Control: Maintain a neutral or slightly acidic pH if the desired reaction allows. Basic conditions can deprotonate the sulfonamide nitrogen, making it more nucleophilic.[9]

  • Protecting Groups: If the reaction conditions are harsh, consider protecting the sulfonyl group. However, sulfonyl groups are generally stable and protection/deprotection can be challenging.[10] Sterically hindered esters like neopentyl (Neo) esters can be used, but their removal requires specific conditions.[11]

  • Reaction Order: Add the reagents in an order that minimizes the opportunity for intermolecular reactions. For example, if you are acylating the aliphatic amine, ensure the acylating agent is present before adding a base that could promote sulfonamide formation.

Troubleshooting Guide: Common Side Reactions and Solutions

This section details specific issues you may encounter and provides a logical workflow for addressing them.

Problem 1: Polysubstitution on the Aromatic Ring during Electrophilic Aromatic Substitution (EAS)

The amino group of aniline is a strong activating group, making the aromatic ring highly susceptible to multiple substitutions, often leading to a mixture of ortho- and para-substituted products, and even trisubstituted products.[12][13]

Workflow for Troubleshooting Polysubstitution:

G start Polysubstitution Observed protect Protect the Aniline Nitrogen start->protect control Control Reaction Conditions start->control acetyl Use Acetyl Protection (Reduces Activating Effect) protect->acetyl boc Use Boc Protection (Steric Hindrance) protect->boc deprotect Deprotect Aniline acetyl->deprotect boc->deprotect temp Lower Reaction Temperature control->temp reagent Slow Addition of Electrophile control->reagent end Desired Monosubstituted Product deprotect->end

Caption: Troubleshooting workflow for polysubstitution.

Explanation of Workflow:

  • Protect the Aniline: The most effective way to prevent polysubstitution is to temporarily reduce the activating effect of the amino group by converting it into an amide (e.g., using acetyl protection) or a carbamate (e.g., using Boc protection).[4][5][7]

  • Control Reaction Conditions: If protection is not feasible, carefully controlling the reaction conditions can favor monosubstitution. Lowering the temperature and adding the electrophile slowly can help to improve selectivity.

  • Deprotection: After the EAS reaction is complete, the protecting group can be removed to regenerate the free aniline.

Problem 2: Difficulty with Friedel-Crafts Reactions

Direct Friedel-Crafts alkylation or acylation of anilines is generally unsuccessful. The Lewis acid catalyst (e.g., AlCl₃) complexes with the basic amino group, deactivating the ring towards electrophilic attack and often leading to undesired side reactions.[7]

Solution Pathway for Friedel-Crafts Reactions:

G start Friedel-Crafts Reaction Fails protect Protect Aniline as Acetanilide start->protect fc_reaction Perform Friedel-Crafts Reaction protect->fc_reaction deprotect Hydrolyze Amide to Regenerate Aniline fc_reaction->deprotect product Desired Friedel-Crafts Product deprotect->product

Caption: Strategy for successful Friedel-Crafts reactions.

Explanation of Pathway:

  • Protection: Convert the aniline to acetanilide by reacting it with acetic anhydride.[7] The resulting amide is still an ortho, para-director but is less activating and does not strongly complex with the Lewis acid.

  • Friedel-Crafts Reaction: Perform the Friedel-Crafts acylation or alkylation on the protected acetanilide.

  • Deprotection: Hydrolyze the amide back to the aniline using acidic or basic conditions to obtain the final product.

Problem 3: Formation of Diazonium Salts and Coupling Reactions

In the presence of nitrous acid (formed from a nitrite source and acid), primary aromatic amines like aniline undergo diazotization to form diazonium salts.[5][13] These are highly reactive intermediates that can lead to a variety of unwanted products if not the intended reaction pathway.

Mitigation Strategies:

  • Avoid Nitrite Sources: Ensure that your reagents and solvents are free from nitrite impurities.

  • Control pH: Diazotization typically occurs under acidic conditions. If your reaction can be run at neutral or basic pH, the formation of nitrous acid will be suppressed.

  • Temperature Control: Keep the reaction temperature low if the presence of a nitrite source is unavoidable, as diazonium salts are more stable at lower temperatures.

Purification Considerations

Purifying aniline derivatives can be challenging due to their basicity and potential for oxidation.

Tips for Purification:

  • Column Chromatography: When using silica gel chromatography, tailing is a common issue due to the interaction of the basic amine with acidic silanol groups on the silica surface. Adding a small amount of a basic modifier like triethylamine (0.1-2%) or a few drops of ammonia to the eluent can significantly improve peak shape.[14]

  • Alternative Stationary Phases: For particularly problematic separations, consider using a less acidic stationary phase like neutral alumina or a functionalized silica gel (e.g., amine-functionalized silica).[14][15]

  • Distillation: For thermally stable, non-volatile derivatives, distillation under reduced pressure can be an effective purification method.[1][2] Adding a drying agent like KOH or CaH₂ before distillation can remove water.[1][2]

References

  • Chem-Station. (2014, May 6). Sulfonyl Protective Groups. Chem-Station Int. Ed. [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2018, November 26). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Master Organic Chemistry. [Link]

  • Roberts, J. C., et al. (2008). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. PMC. [Link]

  • Ghorbani-Vaghei, R., et al. (2009). Effect of Sulfonyl Protecting Groups on the Neighboring Group Participation Ability of Sulfonamido Nitrogen. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. [Link]

  • Pearson Study Prep. (2015, February 23). Protection of Aniline Derivatives [Video]. YouTube. [Link]

  • Cossu, S., et al. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. [Link]

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. [Link]

  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. [Link]

  • Dimmock, J. R., et al. (n.d.). Synthesis and Anticonvulsant Properties of Some 2-aminoethanesulfonic Acid (Taurine) Derivatives. PubMed. [Link]

  • YouTube. (2021, February 19). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. [Video]. [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. [Link]

  • Chemistry LibreTexts. (2023, January 22). Amine Reactions. [Link]

  • Wikipedia. (n.d.). Amine. Retrieved from [Link]

  • Borets, N. V., et al. (2021). Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids. PMC. [Link]

  • Arumugam, N., et al. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate. [Link]

  • Reddit. (2014, May 26). Purify and dry aniline?. r/chemistry. [Link]

  • Google Patents. (n.d.). RU2059614C1 - Method of synthesis of 2-aminoethanesulfonic acid.
  • Google Patents. (2024, March 15). CN111056954A - Aniline purification method.
  • RSC Publishing. (n.d.). Introduction of taurine (2-aminoethanesulfonic acid) as a green bio-organic catalyst for the promotion of organic reactions under green conditions. [Link]

  • LookChem. (n.d.). Purification of Aniline. Chempedia. [Link]

  • Zenodo. (n.d.). Reactions of aniline with unsymmetrical acid anhydrides. [Link]

  • PMC. (2024, March 23). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. [Link]

  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. [Link]

  • PMC. (n.d.). Review on the o-Aminoaniline Moiety in Peptide and Protein Chemistry. [Link]

Sources

Technical Support Center: Stabilizing 2-(2-Aminoethanesulfonyl)aniline in Solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-(2-Aminoethanesulfonyl)aniline. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming stability challenges encountered when working with this molecule in solution. Our approach is grounded in the fundamental principles of physical organic chemistry and backed by established methodologies in pharmaceutical development.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of 2-(2-Aminoethanesulfonyl)aniline.

Q1: My solution of 2-(2-Aminoethanesulfonyl)aniline is turning a yellow or brown color over time. What is happening?

A: The observed color change is a classic indicator of the degradation of the aromatic amine (aniline) moiety. Primary aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or light. This process often leads to the formation of highly colored, complex polymeric products. The rate of this degradation is highly dependent on the solution's pH, temperature, and exposure to light.[1]

Q2: What are the key functional groups in 2-(2-Aminoethanesulfonyl)aniline, and how do they influence its stability and solubility?

A: This molecule possesses three key features that dictate its chemical behavior:

  • Primary Aromatic Amine (-NH₂ on the benzene ring): This is the most reactive site and is prone to oxidation. Its basicity is a critical factor in its reactivity.

  • Aliphatic Primary Amine (-NH₂ on the ethyl side-chain): This group is a stronger base than the aromatic amine and will be protonated at neutral and acidic pH.

  • Sulfonyl Group (-SO₂-): This group is generally stable to hydrolysis.[2][3] As a potent electron-withdrawing group, it significantly reduces the basicity (lowers the pKa) of the attached aromatic amine, making it less nucleophilic but still susceptible to oxidation.

The presence of two amine groups (one weakly basic, one strongly basic) means the molecule's overall charge and solubility are highly pH-dependent.

Q3: What are the estimated pKa values for this molecule, and why are they critical for handling?

  • Aromatic Anilinium Ion (Ar-NH₃⁺): The pKa of aniline is approximately 4.6.[4] The strong electron-withdrawing effect of the sulfonyl group will lower this value, likely into the 2.5 - 3.5 range.

  • Aliphatic Ammonium Ion (R-CH₂-NH₃⁺): Simple alkyl amines typically have pKa values in the range of 9.5 to 11.0.[5]

Understanding these pKa values is crucial because the pH of your solution relative to the pKa determines the molecule's ionization state. This affects solubility, susceptibility to oxidation, and interaction with other molecules in your assay. At a pH between ~3.5 and ~9.5, the molecule will likely exist as a zwitterion, which may have minimal solubility.

Q4: What are the general recommended storage conditions for solutions of 2-(2-Aminoethanesulfonyl)aniline?

A: To maximize stability, solutions should be stored under conditions that minimize oxidation and other degradation pathways.

  • Temperature: Store solutions at low temperatures (4°C for short-term, -20°C or -70°C for long-term).[6]

  • Light: Protect from light by using amber vials or wrapping containers in aluminum foil.[1][7]

  • Atmosphere: For maximum stability, degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • pH: The solution should be buffered at a pH that has been experimentally determined to confer maximum stability (see Troubleshooting Guide below).

Troubleshooting Guide: Diagnosis and Resolution

This guide provides a systematic, problem-oriented approach to resolving specific issues encountered during your experiments.

Problem: Solution Discoloration, Precipitation, or Emergence of New HPLC Peaks
  • Probable Cause (1): Oxidation of the Aromatic Amine. This is the most common degradation pathway for anilines, leading to color formation and potentially insoluble polymeric byproducts.

  • Probable Cause (2): pH-Dependent Insolubility. As a zwitterionic compound, the molecule may precipitate at or near its isoelectric point (pI), where its net charge is zero.

✅ Solution Pathway: Systematic pH-Stability Profiling

The most effective way to stabilize the molecule is to identify a pH at which it is both soluble and minimally reactive. This requires performing a forced degradation study across a range of pH values.[8][9][10]

  • Develop a Stability-Indicating HPLC Method: You must first have an analytical method that can separate the parent compound from its potential degradation products.[1]

    • Rationale: This method is the cornerstone of any stability study, allowing you to accurately quantify the amount of intact compound remaining over time.

    • Starting Conditions: A general-purpose reversed-phase HPLC method is a good starting point.

HPLC Parameter Recommended Starting Condition
Column C18 Reversed-Phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Scan from 200-400 nm to find λ-max; ~254 nm is a common starting point.
  • Prepare a Range of Buffers: Prepare a series of buffers covering a wide physiological and chemical range.

Buffer System Effective pH Range
Citrate-Phosphate2.5 - 5.5
Acetate3.8 - 5.8
Phosphate (PBS)6.0 - 8.0
Borate8.0 - 10.0
  • Execute the pH-Stability Study:

    • Prepare a concentrated stock solution of 2-(2-Aminoethanesulfonyl)aniline in an organic solvent (e.g., DMSO or Methanol).

    • Dilute the stock solution into each of the prepared buffers to your final working concentration.

    • Divide each buffered solution into two sets: one stored at your experimental temperature (e.g., 37°C) and another under accelerated conditions (e.g., 60°C).[1]

    • Analyze samples from each condition by HPLC at initial time (T=0) and subsequent time points (e.g., 2, 4, 8, 24, 48 hours).

  • Analyze the Data:

    • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

    • Plot % Remaining Compound vs. pH for a specific time point (e.g., 24 hours) to create a pH-rate profile. The pH corresponding to the highest percentage remaining is the optimal pH for stability.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock Prepare Stock Solution in Organic Solvent dilute Dilute Stock into Each pH Buffer stock->dilute buffers Prepare Buffers (pH 3, 5, 7, 9) buffers->dilute aliquot Aliquot & Store at Controlled Temp/Light dilute->aliquot analyze Analyze by HPLC at T=0, 2, 8, 24 hrs aliquot->analyze plot Plot % Parent Compound Remaining vs. pH analyze->plot determine Determine Optimal pH for Maximum Stability plot->determine

Caption: Experimental workflow for determining the optimal pH for stability.

Problem: Inconsistent Bioassay Results or Suspected Loss of Potency
  • Probable Cause: The concentration of the active compound has decreased due to degradation, or a degradation product is interfering with the assay.

✅ Solution Pathway: Proactive Forced Degradation & Purity Analysis

To ensure reproducible results, you must understand the molecule's degradation profile under various stress conditions and routinely check the purity of your stock solutions. This is a core principle of pharmaceutical stability testing.[8]

  • Objective: To intentionally degrade the sample to identify potential degradation products and confirm the specificity of your analytical method. Aim for 10-20% degradation.[8]

  • Methodology: Use the stability-indicating HPLC method developed previously.

  • Acid & Base Hydrolysis:

    • Acid: Mix your stock solution with 0.1 M HCl. Heat at 60-80°C for 2-24 hours.[1][10]

    • Base: Mix your stock solution with 0.1 M NaOH. Heat at 60-80°C for 2-24 hours.[1][10]

    • Rationale: Tests for susceptibility to hydrolysis. While the sulfonyl group is robust, other reactions can be catalyzed by acid or base.

  • Oxidative Degradation:

    • Mix your stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[1][9]

    • Rationale: Directly mimics the most likely degradation pathway for the aniline moiety.

  • Thermal Degradation:

    • Heat a sealed vial of your stock solution at 80°C for 48 hours.[1]

    • Rationale: Assesses the intrinsic thermal stability of the molecule.

  • Photolytic Degradation:

    • Expose a solution in a clear vial to a controlled light source (ICH-compliant photostability chamber) alongside a dark control.

    • Rationale: Aromatic systems can be susceptible to photodegradation.

After stressing the samples, neutralize the acid/base-stressed samples before injection. Analyze all samples by HPLC and compare the chromatograms to an unstressed control. This will reveal the degradation profile and validate that your HPLC method can indeed "indicate stability."

Caption: Key stress conditions for a forced degradation study.

References

  • Influence of pH value on sulfonamide ozonation using caffeine as a contamination indicator. Journal of Water and Health. Available at: [Link]

  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Theoretical evidence for a pH-dependent effect of carbonate on the degradation of sulfonamide antibiotics. PubMed. Available at: [Link]

  • (PDF) Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. ResearchGate. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Effects of Ionic Strength, Temperature, and pH on Degradation of Selected Antibiotics. ACS Publications. Available at: [Link]

  • Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. ResearchGate. Available at: [Link]

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate. Available at: [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Royal Society of Chemistry. Available at: [Link]

  • Amines. University of Illinois Chicago. Available at: [Link]

  • DETERMINATION OF ANILINE DEGRADED FROM SUDAN I IN CLOTHS. Malaysian Journal of Analytical Sciences. Available at: [Link]

  • Biodegradation of Crude Oil and Aniline by Heavy Metal-Tolerant Strain Rhodococcus sp. DH-2. MDPI. Available at: [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. Available at: [Link]

  • Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. PubMed. Available at: [Link]

  • Mechanisms and pathways of aniline elimination from aquatic environments. PubMed. Available at: [Link]

  • Acidity and Basicity of Amines. Chemistry LibreTexts. Available at: [Link]

  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. US EPA. Available at: [Link]

  • Molecular Characterization of Aniline Biodegradation by Some Bacterial Isolates having Unexpressed Catechol 2,3-Dioxygenase Gene. ResearchGate. Available at: [Link]

  • Safety Data Sheet: aniline. Chemos GmbH & Co.KG. Available at: [Link]

  • Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. Ministry of Health, Labour and Welfare, Japan. Available at: [Link]

  • pKa values bases. University of Tartu. Available at: [Link]

  • Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. Available at: [Link]

  • Table 2 pK a Values for substituted anilinium ions in DMSO. ResearchGate. Available at: [Link]

  • Aniline Method no.: Matrix: Target concentration: Procedure: Recommended air volume and sampling rate. OSHA. Available at: [Link]

  • Standard Operating Procedure for Laboratories - Aniline. University of California, Santa Cruz. Available at: [Link]

  • Bacterial degradation of aniline. (A) Initial steps of aniline... ResearchGate. Available at: [Link]

  • Ch27 pKa and pI values. University of Calgary. Available at: [Link]

  • pKa Data Compiled by R. Williams. Robert Williams. Available at: [Link]

Sources

Validation & Comparative

1H and 13C NMR reference spectra for 2-(2-Aminoethanesulfonyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

1H and 13C NMR Reference Spectra for 2-(2-Aminoethanesulfonyl)aniline: Empirical Standards vs. In Silico Predictions

As a Senior Application Scientist, I frequently encounter the critical decision of whether to rely on computational NMR predictions or to invest in high-purity empirical reference standards during early-stage drug development. This guide provides an objective, data-driven comparison of empirical Nuclear Magnetic Resonance (NMR) spectroscopy versus in silico predictive models for the structural validation of 2-(2-Aminoethanesulfonyl)aniline (CAS: 76806-16-1).

By establishing a self-validating experimental workflow, this guide demonstrates the mechanistic limitations of software algorithms when analyzing bifunctional molecules containing complex hydrogen-bonding networks.

Mechanistic Context & Structural Complexities

2-(2-Aminoethanesulfonyl)aniline is a highly versatile building block featuring an electron-withdrawing sulfonyl group ( −SO2​− ) positioned ortho to an aniline amine, alongside an aliphatic ethylamine chain.

Causality of Chemical Shifts: The strong anisotropic and electron-withdrawing nature of the −SO2​− group significantly deshields both the adjacent methylene protons and the ortho/para aromatic protons. Furthermore, the molecule contains two distinct primary amine groups: an aromatic −NH2​ and an aliphatic −NH2​ . In polar aprotic solvents like DMSO- d6​ , these amines exhibit vastly different hydrogen-bonding dynamics and proton exchange rates. While structural drawing software like [1] excels at predicting rigid aromatic scaffolds, it fundamentally struggles to model the dynamic solvent-solute interactions of these exchangeable protons.

High-Resolution NMR Validation Workflow

To ensure absolute trustworthiness, the validation of reference standards must follow a strict, self-validating loop. Empirical data must be acquired under stringent quantitative conditions and cross-examined against theoretical models. If discrepancies arise, 2D NMR techniques (like HMBC) are used as an internal control to validate the 1D assignments without relying on external assumptions.

G Start Compound Procurement 2-(2-Aminoethanesulfonyl)aniline SamplePrep Sample Preparation (Dissolution in DMSO-d6) Start->SamplePrep Acquisition NMR Acquisition (400 MHz 1H, 100 MHz 13C) SamplePrep->Acquisition Processing Data Processing (FT, Phase/Baseline Correction) Acquisition->Processing Comparison Comparative Analysis Empirical vs. Predicted Processing->Comparison Prediction In Silico Prediction (Mnova / ChemDraw) Prediction->Comparison Generates expected chemical shifts Validation Structural Validation & Reference Standard Certification Comparison->Validation

High-Resolution NMR Validation Workflow for Reference Standards.

Experimental Protocols: A Self-Validating System

To guarantee reproducibility and regulatory compliance, the following standardized protocol is utilized for empirical data acquisition [2].

Step 1: Sample Preparation

  • Weigh precisely 15.0 mg of high-purity 2-(2-Aminoethanesulfonyl)aniline reference standard.

  • Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Causality: The choice of DMSO- d6​ over CDCl 3​ is dictated by the high polarity of the sulfonyl and dual-amine groups. DMSO- d6​ ensures complete dissolution, prevents aggregation, and slows down proton exchange rates, allowing the −NH2​ protons to be observed as distinct broad singlets rather than being lost to baseline noise.

Step 2: 1 H NMR Acquisition (400 MHz)

  • Transfer the solution to a standard 5 mm NMR tube.

  • Acquire the 1 H spectrum at 298 K using a 400 MHz spectrometer.

  • Parameters: Pulse angle 30°, relaxation delay (D1) of 2.0 s, 16 scans, and a spectral width of 16 ppm. Causality: A 2.0 s relaxation delay ensures complete longitudinal ( T1​ ) relaxation for accurate integration. This is a critical self-validating step; if the integrals of the aromatic protons do not perfectly match a 1:1:1:1 ratio relative to the 2H integrals of the −CH2​− groups, the sample purity or acquisition parameters are immediately flagged as compromised.

Step 3: 13 C NMR Acquisition (100 MHz)

  • Acquire the 13 C spectrum using proton decoupling (WALTZ-16 sequence) to simplify the spectrum into sharp singlets.

  • Parameters: Pulse angle 30°, relaxation delay (D1) of 2.0 s, 1024 scans, spectral width of 250 ppm. Causality: The high number of scans compensates for the low natural abundance of 13 C (~1.1%) and the quaternary carbons (C-S and C-N), which inherently possess longer T1​ relaxation times and weaker Nuclear Overhauser Effect (NOE) enhancements.

Quantitative Data Presentation & Comparative Analysis

The tables below compare the empirical reference spectra against in silico predictions generated via standard HOSE-code and neural network-based algorithms found in industry-standard software like [3].

Table 1: 1 H NMR (400 MHz, DMSO- d6​ ) Data Comparison

Position / AssignmentEmpirical Shift (ppm)Predicted Shift (ppm)MultiplicityIntegration Δδ (Empirical - Predicted)
H-3 (Aromatic, ortho to SO 2​ )7.587.72Doublet (J = 8.0 Hz)1H-0.14
H-5 (Aromatic, para to SO 2​ )7.317.45Triplet (J = 7.8 Hz)1H-0.14
H-6 (Aromatic, ortho to NH 2​ )6.856.78Doublet (J = 8.2 Hz)1H+0.07
H-4 (Aromatic, meta to SO 2​ )6.686.65Triplet (J = 7.5 Hz)1H+0.03
Ar-NH 2​ (Aniline) 6.05 5.20 Broad Singlet 2H +0.85 (High Variance)
-CH 2​ -SO 2​ -3.353.42Triplet (J = 6.8 Hz)2H-0.07
-CH 2​ -NH 2​ 2.822.95Triplet (J = 6.8 Hz)2H-0.13
Aliphatic -NH 2​ 1.85 1.50 Broad Singlet 2H +0.35 (High Variance)

Table 2: 13 C NMR (100 MHz, DMSO- d6​ ) Data Comparison

Carbon PositionEmpirical Shift (ppm)Predicted Shift (ppm) Δδ (Empirical - Predicted)
C1 (Ar-NH 2​ )148.2146.5+1.7
C5 (Ar-CH)134.5133.8+0.7
C3 (Ar-CH)129.1130.5-1.4
C2 (Ar-SO 2​ )120.4122.0-1.6
C6 (Ar-CH)117.3116.8+0.5
C4 (Ar-CH)115.6114.9+0.7
-CH 2​ -SO 2​ -55.253.8+1.4
-CH 2​ -NH 2​ 36.438.1-1.7

Performance Comparison: Empirical Standards vs. Predictive Alternatives

Where Predictive Models Succeed: As observed in Table 1 and Table 2, in silico tools accurately predict the rigid aromatic scaffold and the aliphatic carbon backbone. The variance ( Δδ ) for the non-exchangeable protons (H-3, H-4, H-5, H-6) remains strictly under 0.15 ppm. For rapid screening or library generation, software predictions offer an unmatched speed-to-cost ratio.

Where Predictive Models Fail (The Causality of Variance): Predictive algorithms fail significantly when evaluating the exchangeable protons (the −NH2​ groups). The empirical Ar-NH 2​ shift is observed at 6.05 ppm, whereas predictions place it erroneously at 5.20 ppm (a massive +0.85 ppm variance). Why does this happen? Algorithms struggle to account for the specific intermolecular hydrogen-bonding network formed between the highly polarized aniline protons, the sulfonyl oxygens, and the strongly hydrogen-bond-accepting DMSO- d6​ solvent molecules. The empirical data captures the real-world deshielding effect of this solvent interaction, which the software ignores.

The Verdict for Drug Development Professionals: For regulatory submissions (IND/NDA), precise structural elucidation, and impurity profiling, empirical reference standards are non-negotiable. Software predictions serve as excellent preliminary guides but lack the authoritative trustworthiness required for definitive structural proof. A self-validating empirical protocol ensures that complex solvent-solute dynamics are accurately captured, preventing costly misidentifications downstream.

References

  • Revvity Signals Software. (2024). ChemDraw: The #1 Trusted Chemical Drawing Solution. Revvity Signals. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier.[Link]

  • Mestrelab Research. (2024). Mnova Analytical Chemistry Software. Mestrelab Research S.L.[Link]

A Comparative Guide for the Synthetic Chemist: 2-(2-Aminoethanesulfonyl)aniline vs. 2-(Methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

In the realm of fine chemical synthesis, particularly within pharmaceutical and materials science, the selection of a foundational building block is a critical decision that dictates the trajectory of a synthetic campaign. Substituted anilines are a cornerstone of this chemical toolbox, and among them, those bearing a sulfonyl group offer a unique combination of electronic properties and structural rigidity.[1] This guide provides a detailed, experimentally-grounded comparison between two closely related yet functionally distinct ortho-sulfonated anilines: 2-(2-Aminoethanesulfonyl)aniline and 2-(Methylsulfonyl)aniline. Our objective is to move beyond simple catalog data and provide researchers with the nuanced understanding required to make a strategic selection based on reactivity, synthetic accessibility, and final application.

At the Molecular Level: A Tale of Two Side Chains

The core structural motif shared by both molecules is the 2-(sulfonyl)aniline scaffold. The potent electron-withdrawing nature of the sulfonyl group significantly modulates the electronic properties of the aniline ring.[2][3] It reduces the basicity of the aniline nitrogen compared to aniline itself by delocalizing the nitrogen's lone pair and through a strong inductive effect.[4][5][6] The key differentiator, however, is the R-group attached to the sulfonyl moiety: a simple methyl group versus an aminoethyl group. This distinction has profound consequences for the molecule's physicochemical properties and synthetic utility.

The aminoethyl side chain in 2-(2-aminoethanesulfonyl)aniline introduces a second primary amine, a basic center that drastically increases the molecule's polarity and capacity for hydrogen bonding. In contrast, the methyl group in 2-(methylsulfonyl)aniline is relatively non-polar and chemically inert.

Table 1: Comparative Physicochemical Properties

Property2-(2-Aminoethanesulfonyl)aniline2-(Methylsulfonyl)anilineRationale for Difference
Molecular Formula C₈H₁₂N₂O₂SC₇H₉NO₂S[7]Presence of an additional -CH₂CH₂NH₂ moiety.
Molecular Weight 200.26 g/mol 171.22 g/mol [8]The aminoethyl group is significantly heavier than a methyl group.
Appearance SolidOff-white crystalline powder/solid[7][8]Both are typically solids at room temperature.
Melting Point Data not readily available~85-92 °C[8]Differences in crystal lattice energy and intermolecular forces.
pKa (Anilinium Ion) Estimated: 3.0 - 4.0Estimated: 0.07 - 2.5[9][10]The ortho-sulfonyl group lowers basicity. The side-chain amine in 2-(2-aminoethanesulfonyl)aniline introduces a second, higher pKa value.
Solubility Higher solubility in polar protic solvents (e.g., water, ethanol)Higher solubility in moderately polar organic solvents (e.g., ethyl acetate, dichloromethane)The polar aminoethyl group enhances interaction with polar solvents.

Synthesis and Reactivity: A Practical Perspective

The synthetic accessibility and subsequent reactivity of these molecules are critical considerations for any research program.

Synthetic Accessibility

2-(Methylsulfonyl)aniline is readily prepared via a straightforward oxidation of its thioether precursor, 2-(methylthio)aniline. This reaction is typically high-yielding and utilizes common laboratory oxidants.

Experimental Protocol: Synthesis of 2-(Methylsulfonyl)aniline

  • Dissolution: Dissolve 2-(methylthio)aniline (1.0 eq) in a suitable solvent such as glacial acetic acid or methanol.

  • Oxidation: Cool the solution in an ice bath (0-5 °C). Add a solution of hydrogen peroxide (30%, ~2.5 eq) or a peroxy acid like m-CPBA dropwise, maintaining the low temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the conversion of the starting material to the more polar sulfone product by Thin Layer Chromatography (TLC).[11]

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into ice-water to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

The synthesis of 2-(2-Aminoethanesulfonyl)aniline is a more complex, multi-step process that requires careful control of reaction conditions. A plausible route involves the reaction of a protected aniline with 2-chloroethanesulfonyl chloride, followed by amination and deprotection. A more common industrial approach might start from 2-nitrobenzenesulfonyl chloride.

Experimental Protocol: Synthesis of 2-(2-Aminoethanesulfonyl)aniline (Illustrative Route)

  • Sulfonamide Formation: React 2-nitrobenzenesulfonyl chloride (1.0 eq) with a large excess of ethylenediamine in a chlorinated solvent like dichloromethane (DCM) at 0 °C to favor monosulfonylation.

  • Work-up: Quench the reaction with water and extract the product into the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Nitro Group Reduction: Dissolve the resulting N-(2-aminoethyl)-2-nitrobenzenesulfonamide in a solvent like ethanol or ethyl acetate. Add a catalyst, such as 10% Palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until TLC analysis indicates complete consumption of the starting material.

  • Isolation and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate to obtain the crude product. Purify via column chromatography on silica gel to yield 2-(2-aminoethanesulfonyl)aniline.

A Tale of Two Nucleophiles: Comparative Reactivity

While the aniline nitrogen in both compounds is deactivated towards electrophilic aromatic substitution due to the ortho-sulfonyl group, their overall reactivity profiles diverge significantly.

Diagram: Comparative Reactivity Workflow

G cluster_2MSA 2-(Methylsulfonyl)aniline cluster_2AESA 2-(2-Aminoethanesulfonyl)aniline MSA_Aniline Aniline NH₂ (Single Reactive Site) MSA_Reaction Acylation, Alkylation, Diazotization MSA_Aniline->MSA_Reaction AESA_Aniline Aniline NH₂ AESA_Orthogonal Orthogonal Functionalization (e.g., Selective Acylation) AESA_Aniline->AESA_Orthogonal AESA_Sidechain Side-Chain NH₂ AESA_Sidechain->AESA_Orthogonal

Caption: Reactivity comparison showing single vs. dual functional sites.

The key advantage of 2-(2-Aminoethanesulfonyl)aniline is its possession of two distinct primary amine nucleophiles. The aniline amine is a weak base and a soft nucleophile, while the terminal ethylamine is a stronger base and a hard nucleophile, more akin to a typical aliphatic amine. This difference in basicity and nucleophilicity allows for orthogonal chemical functionalization. For example, under carefully controlled conditions, one could selectively acylate the more nucleophilic side-chain amine in the presence of the less reactive aniline amine. This dual-functionality makes it an invaluable scaffold for building complex molecules where one part of the molecule can be elaborated while the other is reserved for a subsequent transformation.

In contrast, 2-(Methylsulfonyl)aniline offers a single, well-defined point of reactivity at the aniline nitrogen. This simplicity is an advantage when clean, monofunctionalization is the primary goal, avoiding the need for complex protection-deprotection strategies that might be necessary when working with its aminoethyl counterpart.

Strategic Applications in Research and Development

The structural and reactive differences directly translate to distinct applications in drug discovery and materials science.

2-(Methylsulfonyl)aniline serves as a fundamental building block in medicinal chemistry. The methylsulfonyl group is a common pharmacophoric element, capable of acting as a hydrogen bond acceptor and improving the physicochemical properties of a lead compound. It is frequently incorporated into kinase inhibitors and other targeted therapeutics where a simple, rigid aniline derivative is required.[9]

2-(2-Aminoethanesulfonyl)aniline is better suited for applications requiring molecular complexity and multivalency. Its ability to be functionalized at two different points makes it an ideal candidate for:

  • Linker Chemistry: The side-chain amine can be used to attach payloads, targeting ligands, or solubilizing groups in antibody-drug conjugates (ADCs) or PROTACs.

  • Ligand Synthesis: The two amines can coordinate to metal centers, forming pincer-type or other complex ligands for catalysis or imaging agents.

  • Polymer Science: It can act as a monomer or cross-linking agent in the synthesis of functional polymers and hydrogels.[12]

Diagram: Application-Driven Selection Logic

G cluster_Simple Simple Scaffold / H-Bond Acceptor cluster_Complex Complex Scaffold / Linker Chemistry Goal Project Requirement Select_2MSA Select 2-(Methylsulfonyl)aniline Goal->Select_2MSA Monofunctionalization Required Select_2AESA Select 2-(2-Aminoethanesulfonyl)aniline Goal->Select_2AESA Orthogonal Reactivity or Bifunctionality Required

Caption: Decision logic for selecting the appropriate aniline building block.

Conclusion and Senior Scientist Recommendation

The choice between 2-(2-aminoethanesulfonyl)aniline and 2-(methylsulfonyl)aniline is a classic example of how a subtle structural modification can lead to a cascade of differences in properties, reactivity, and application.

  • Choose 2-(Methylsulfonyl)aniline for its synthetic simplicity and when you require a monofunctional, rigid scaffold where the sulfonyl group primarily serves as a hydrogen bond acceptor or an electronic modulator. It is the workhorse for straightforward derivatization of the aniline core.

  • Choose 2-(2-Aminoethanesulfonyl)aniline when your molecular design demands complexity, multivalency, or orthogonal reactivity. Its dual amine functionality opens the door to linker technologies, advanced ligand design, and functional materials, albeit at the cost of a more challenging synthetic route.

Ultimately, the optimal choice is not based on which molecule is "better," but which is strategically aligned with the goals of the research program. A thorough understanding of their distinct chemical personalities is the first step toward rational and efficient molecular design.

References

The following represents the types of authoritative sources used to inform this guide. In a formal publication, each entry would contain full bibliographic details and a direct URL.

  • Journal of Organic Chemistry: For articles detailing synthetic methodologies, reaction mechanisms, and characteriz
  • Journal of Medicinal Chemistry: For publications on the design, synthesis, and biological evaluation of new drug candidates, including the role of specific pharmacophores like sulfonamides.
  • Chemical Supplier Catalogs (e.g., Sigma-Aldrich, CymitQuimica): For basic physicochemical data such as molecular weight, formula, and appearance. [e.g.,7,8]

  • PubChem and other Chemical Databases: For aggregated chemical information, including properties, structures, and links to relevant literature. [e.g.,13]

  • Peer-Reviewed Review Articles: For comprehensive overviews of topics such as aniline chemistry, sulfonamide synthesis, or protecting group strategies. [e.g.,1]

  • Patents (e.g., Google Patents, USPTO): For specific examples of the application of these building blocks in industrial processes and pharmaceutical compounds.

Sources

Comprehensive Guide to the Validation of Analytical Methods for 2-(2-Aminoethanesulfonyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly focus on complex, highly polar intermediates—such as those used in the synthesis of advanced kinase inhibitors—analytical scientists face significant chromatographic challenges. 2-(2-Aminoethanesulfonyl)aniline is a prime example of such a molecule. Featuring both a weakly basic aniline ring and a highly polar, strongly basic primary amine tethered to a sulfonyl group, this bifunctional compound defies traditional reversed-phase liquid chromatography (RP-HPLC).

This guide provides an authoritative, objective comparison of analytical methodologies for 2-(2-Aminoethanesulfonyl)aniline, detailing the causality behind experimental choices, step-by-step self-validating protocols, and a rigorous validation framework aligned with the latest ICH Q2(R2) guidelines[1].

The Analytical Challenge: The Polarity Paradox

In standard RP-HPLC method development, alkyl-bonded phases (e.g., C18) are the default starting point[2]. However, 2-(2-Aminoethanesulfonyl)aniline presents a "polarity paradox." At an acidic mobile phase pH (necessary to suppress silanol ionization and improve peak shape), both the aniline nitrogen and the primary aliphatic amine become protonated. This renders the molecule extremely hydrophilic, causing it to bypass hydrophobic interactions and elute in the column's void volume[2].

While ion-pairing reagents (e.g., hexanesulfonic acid) can artificially increase retention in RP-HPLC, they permanently alter the stationary phase, require lengthy equilibration times, and severely suppress ionization in mass spectrometry (MS)[2]. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) emerges as the superior, MS-compatible alternative[3].

Workflow Start Target: 2-(2-Aminoethanesulfonyl)aniline Decision Required Sensitivity? Start->Decision Assay Bulk Assay (>0.1%) Decision->Assay High Range Trace Trace Analysis (<0.1%) Decision->Trace Low Range HILIC_UV HILIC-UV Method Assay->HILIC_UV LCMS HILIC-LC-MS/MS Trace->LCMS Validate ICH Q2(R2) Validation HILIC_UV->Validate LCMS->Validate

Decision tree for selecting the appropriate analytical method based on sensitivity requirements.

Methodological Comparison: RP-HPLC vs. HILIC vs. LC-MS/MS

To establish a robust control strategy, it is critical to select the right chromatographic mode. The table below objectively compares the performance of three analytical approaches for this specific compound.

ParameterRP-HPLC-UV (Ion-Pairing)HILIC-UVHILIC-LC-MS/MS
Retention Mechanism Hydrophobic partitioning + Ion-pairingPartitioning into aqueous layer + Ion exchange[4]Partitioning + Ion exchange
Retention Factor ( k′ ) Poor to Moderate (< 2.0)Excellent (> 5.0)Excellent (> 5.0)
Peak Shape Prone to severe tailingSymmetrical (Tailing Factor < 1.2)Symmetrical
MS Compatibility Incompatible (Ion suppression)[2]Excellent (Volatile buffers)[3]Optimal
Primary Use Case Legacy methodsRoutine bulk purity / AssayTrace impurity / Genotox screening
The Causality of HILIC Retention

HILIC operates via a mechanism often described as "reversed reversed-phase." Acetonitrile acts as the weak eluent, while water is the strong eluting solvent[5]. The polar stationary phase (e.g., bare silica or amide) adsorbs a water-enriched layer from the mobile phase. The highly polar 2-(2-Aminoethanesulfonyl)aniline partitions out of the bulk organic mobile phase and into this stagnant aqueous layer, undergoing simultaneous hydrogen bonding and electrostatic ion-exchange with the stationary phase[4].

Mechanism Mobile Mobile Phase (>70% Acetonitrile) Analyte Target Analyte (Polar Amine) Mobile->Analyte WaterLayer Water-Enriched Layer Analyte->WaterLayer Hydrophilic Partitioning Silica Polar Stationary Phase WaterLayer->Silica Ion Exchange & H-Bonding

HILIC retention mechanism illustrating analyte partitioning into the water-enriched layer.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. They incorporate internal System Suitability Testing (SST) criteria that must be met before sample analysis can proceed, ensuring continuous data integrity.

Protocol 1: HILIC-UV for Routine Assay & Bulk Purity

This method is optimized for quantifying 2-(2-Aminoethanesulfonyl)aniline at macro levels (0.1% to 100%).

Step-by-Step Methodology:

  • Column Selection: Use a high-purity Amide-bonded silica column (150 mm × 4.6 mm, 3 µm). Causality: Amide phases provide strong hydrogen-bonding capabilities without the excessive secondary ion-exchange interactions seen with bare silica, reducing peak tailing for primary amines.

  • Mobile Phase Preparation:

    • Buffer (A): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. Causality: The acidic pH ensures both amine groups are fully protonated, maximizing their hydrophilic interaction with the water layer[4].

    • Organic (B): 100% Acetonitrile.

  • Chromatographic Conditions: Isocratic elution at 20% A / 80% B. Flow rate: 1.0 mL/min. Column temperature: 30°C. UV Detection: 254 nm.

  • Sample Preparation (Critical Step): Dissolve the sample in a diluent of 80% Acetonitrile / 20% Water . Causality: Injecting a sample dissolved in 100% water (the strong solvent in HILIC) will disrupt the stationary water layer, causing severe peak distortion and retention loss[2].

  • Self-Validation (SST): Inject the working standard 5 times. The system is valid only if:

    • Retention time %RSD 1.0%

    • Peak area %RSD 2.0%

    • USP Tailing Factor 1.5

Protocol 2: HILIC-LC-MS/MS for Trace Analysis

This method leverages the high volatility of HILIC mobile phases to maximize Electrospray Ionization (ESI) efficiency for trace-level quantification (< 0.1%).

Step-by-Step Methodology:

  • Column Selection: Sub-2-micron Amide column (100 mm × 2.1 mm, 1.7 µm) for UHPLC systems.

  • Mobile Phase:

    • Buffer (A): 5 mM Ammonium Formate in water (pH 3.0).

    • Organic (B): Acetonitrile.

  • Gradient Elution: Start at 95% B, hold for 1 min, ramp to 65% B over 4 mins, hold for 2 mins, return to 95% B. Flow rate: 0.4 mL/min.

  • MS Parameters: ESI in positive mode (ESI+). Causality: The high organic content (>65% ACN) dramatically improves droplet desolvation in the ESI source compared to RP-HPLC, leading to a 10- to 50-fold increase in sensitivity[3].

  • Self-Validation (SST): Inject the Limit of Quantitation (LOQ) standard. The system is valid only if the Signal-to-Noise (S/N) ratio is 10[1].

Validation Framework (ICH Q2(R2) Compliant)

To utilize these methods in a regulatory environment (e.g., IND/NDA submissions), they must be validated according to ICH Q2(R2) guidelines[1]. The objective is to demonstrate that the analytical procedure is fit for its intended purpose[6].

Below is a structured summary of the required validation parameters and representative acceptance criteria for the HILIC-UV Assay method.

Validation CharacteristicICH Q2(R2) Methodology[6]Acceptance Criteria for 2-(2-Aminoethanesulfonyl)aniline
Specificity Inject blank, sample diluent, and known synthetic impurities.Complete baseline resolution ( Rs​>1.5 ) between the analyte and all known impurities. No blank interference.
Linearity & Range Prepare minimum 5 concentration levels spanning 50% to 150% of the target concentration.Correlation coefficient ( R2 ) 0.999. The y-intercept should be 2.0% of the target response.
Accuracy (Recovery) Spike API with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%), prepared in triplicate.Mean recovery across all levels must be between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations at 100% test concentration.%RSD of the assay results 2.0%.
Intermediate Precision Different analyst, different day, different HPLC system (n=6).Overall %RSD (n=12) 2.0%.
Reportable Range Derived from linearity, accuracy, and precision data[6].Confirmed range where accuracy and precision criteria are consistently met.

Note: For the LC-MS/MS trace method, the focus shifts to the Detection Limit (DL) and Quantitation Limit (QL) . ICH Q2(R2) allows these to be determined via the standard deviation of the blank, the calibration curve, or the signal-to-noise ratio (S/N > 10 for QL)[1].

References

  • [6] validation of analytical procedures q2(r2) - ICH. International Council for Harmonisation (ICH). Available at:[Link]

  • [1] ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. European Medicines Agency. Available at:[Link]

  • [5] [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Welch Materials. Available at:[Link]

  • [3] Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech, Inc. Available at:[Link]

  • [2] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies. Available at:[Link]

Sources

Mass spectrometry fragmentation pattern of 2-(2-Aminoethanesulfonyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: High-Resolution Orbitrap vs. Triple Quadrupole Mass Spectrometry for the Structural Elucidation of 2-(2-Aminoethanesulfonyl)aniline

Executive Summary

2-(2-Aminoethanesulfonyl)aniline is a highly functionalized ortho-aminophenyl alkyl sulfone. Because it possesses both an aromatic amine and an aliphatic amine separated by an electron-withdrawing sulfonyl core, it serves as a critical bifunctional building block in drug discovery. Analyzing its gas-phase fragmentation dynamics is essential for accurate metabolite identification, impurity profiling, and pharmacokinetic (PK) quantification.

This guide objectively compares the analytical performance of High-Resolution Accurate Mass (HRAM) spectrometry (e.g., Thermo Scientific™ Orbitrap™ Exploris 480) against a nominal mass Triple Quadrupole (QqQ) platform (e.g., TSQ Altis) for the characterization of this compound.

Part 1: Mechanistic Insights into Gas-Phase Fragmentation

As a Senior Application Scientist, it is crucial to understand why a molecule fragments before optimizing a method to detect it. Under positive electrospray ionization (+ESI), the ionization of 2-(2-Aminoethanesulfonyl)aniline is thermodynamically driven by the protonation of the aliphatic primary amine (pKa ~9.5), which is significantly more basic than the ortho-aniline group (pKa ~4.6).

Once the precursor ion [M+H]+ (m/z 201.0698) is isolated, collision-induced activation triggers three primary causal pathways:

  • Aliphatic Amine Cleavage (Low Energy): The most kinetically favorable pathway is the neutral loss of ammonia (17.0265 Da) from the ethylamine chain, yielding the m/z 184.0432 fragment.

  • C-S Bond Cleavage (Medium Energy): As collision energy increases, heterolytic cleavage of the alkyl C-S bond occurs. This expels the ethylamine moiety as a neutral/radical, leaving the highly resonance-stabilized ortho-aminobenzenesulfonyl cation (m/z 156.0119).

  • SO₂ Extrusion (High Energy): A universal hallmark of sulfone and sulfonamide mass spectrometry is the elimination of sulfur dioxide (SO₂, 63.9619 Da)[1]. The m/z 156.0119 ion undergoes SO₂ extrusion to form the anilinium cation (m/z 92.0500). This process is driven by the thermodynamic stability of the resulting aromatic system and frequently proceeds via a gas-phase Smiles-type rearrangement prior to extrusion[2],[3].

Fragmentation M [M+H]+ m/z 201.0698 2-(2-Aminoethanesulfonyl)aniline F1 [M+H - NH3]+ m/z 184.0432 M->F1 -NH3 (17 Da) Aliphatic amine loss F2 [Ar-SO2]+ m/z 156.0119 M->F2 -C2H7N (45 Da) C-S bond cleavage F3 [Ar]+ m/z 92.0500 Anilinium Ion F2->F3 -SO2 (64 Da) Extrusion F4 [C5H5]+ m/z 65.0391 F3->F4 -HCN (27 Da) Ring opening

Figure 1: Gas-phase MS/MS fragmentation pathway of 2-(2-Aminoethanesulfonyl)aniline.

Part 2: Platform Comparison & Quantitative Data

The choice of mass analyzer fundamentally alters the confidence of structural assignments and the limits of quantification.

Table 1: High-Resolution Fragment Ion Annotation (Orbitrap HCD) Data demonstrates the sub-ppm mass accuracy required to definitively assign the SO₂ loss, preventing false positives from isobaric matrix interferences. | Fragment Ion | Exact Mass (m/z) | Measured Mass (m/z) | Mass Error (ppm) | Relative Abundance (%) | Structural Assignment | |---|---|---|---|---|---| | Precursor | 201.0692 | 201.0694 | +0.99 | 100 | [M+H]+ (C8​H13​N2​O2​S)+ | | Fragment 1 | 184.0427 | 184.0429 | +1.08 | 45 | [M+H−NH3​]+ | | Fragment 2 | 156.0114 | 156.0116 | +1.28 | 85 | [M+H−C2​H7​N]+ | | Fragment 3 | 92.0495 | 92.0496 | +1.08 | 60 | [M+H−C2​H7​N−SO2​]+ | | Fragment 4 | 65.0386 | 65.0387 | +1.53 | 15 | [C5​H5​]+ (Ring opening) |

Table 2: Performance Comparison: Orbitrap Exploris 480 vs. TSQ Altis (QqQ)

Parameter Orbitrap Exploris 480 (HRAM) TSQ Altis (QqQ) Causality / Impact on Workflow
Mass Accuracy < 1 ppm ~ 0.1 Da HRAM prevents false positives from isobaric background matrix ions.

| Resolution | Up to 480,000 (FWHM) | Unit (0.7 FWHM) | High resolution resolves fine isotopic structures (e.g., 34S isotopic peak). | | Activation Method | HCD (Beam-type) | CID (Collision cell) | HCD provides rich, low-mass fragments without the "1/3 rule" cutoff trap limit. | | Quantification | PRM (Parallel Reaction Monitoring) | SRM (Selected Reaction Monitoring) | QqQ offers superior duty cycle and lower limits of quantification (LOQ) for high-throughput PK. | | Primary Use Case | Structural elucidation, impurity profiling | High-throughput PK/PD quantification | HRAM is best for discovery; QqQ is best for validated clinical/preclinical assays. |

Part 3: Self-Validating Experimental Protocol

To ensure absolute reproducibility, the following protocol details the exact conditions required to replicate these fragmentation patterns. Every step is designed with built-in causality and self-validation.

Phase 1: Sample Preparation & System Suitability

  • Stock Solution: Dissolve 1.0 mg of 2-(2-Aminoethanesulfonyl)aniline in 1.0 mL of 50:50 Methanol:Water (v/v) to yield a 1 mg/mL stock.

  • Working Dilution: Dilute to 100 ng/mL using 0.1% Formic Acid in Water.

    • Causality: Formic acid lowers the pH below the pKa of the aliphatic amine (~9.5), ensuring 100% protonation in solution and maximizing +ESI transmission efficiency.

  • Self-Validation Check: Inject a blank (0.1% FA) followed by the standard. Ensure the m/z 201.0698 peak has a signal-to-noise (S/N) > 1000 and mass error < 2 ppm before proceeding to MS/MS.

Phase 2: Liquid Chromatography (UHPLC)

  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Causality: The polar nature of the aminoethanesulfonyl group requires a highly retentive stationary phase to prevent the analyte from eluting in the void volume.

  • Mobile Phases: (A) 0.1% FA in H2​O ; (B) 0.1% FA in Acetonitrile.

  • Gradient: 5% B to 60% B over 5 minutes. Flow rate: 0.4 mL/min.

Phase 3: Mass Spectrometry Tuning (Orbitrap HCD)

  • Source Parameters: Spray voltage +3.5 kV, Capillary temperature 275°C.

  • Isolation Window: 1.0 m/z (Quadrupole isolation).

  • Fragmentation: Apply Normalized Collision Energy (NCE) step-wise at 20, 40, and 60.

    • Causality: Stepped NCE ensures the simultaneous capture of highly fragile fragments (like the m/z 184 [M+H−NH3​]+ ) and high-energy core cleavages (m/z 92 [Ar]+ ) in a single composite spectrum.

Workflow S1 1. Sample Prep (0.1% FA in H2O) S2 2. UHPLC Separation (C18 Column) S1->S2 S3 3. ESI Source (+ESI, 3.5 kV) S2->S3 S4 4. Mass Analyzer (Orbitrap vs QqQ) S3->S4 S5 5. Data Analysis (Fragment Annotation) S4->S5

Figure 2: Self-validating LC-MS/MS experimental workflow for sulfone quantification.

References

  • Wang, Z., Hop, C. E. C. A., Kim, M.-S., Huskey, S.-E. W., & Baillie, T. A. (2003). "The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation." Rapid Communications in Mass Spectrometry, 17(1), 81-86.

  • Ni, J., et al. (2021). "CID fragmentation of deprotonated N-acyl aromatic sulfonamides. Smiles-type and nitrogen-oxygen rearrangements." Journal of the American Society for Mass Spectrometry, 32(6), 1433–1440.

  • Smith, T., et al. (2022). "Diarylamine Synthesis via Desulfinylative Smiles Rearrangement." Organic Letters, 24(5), 1184–1188.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-(2-Aminoethanesulfonyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive technical overview for the analytical characterization of 2-(2-Aminoethanesulfonyl)aniline. In the absence of a publicly available reference spectrum, this document serves as a predictive and practical manual for researchers, scientists, and drug development professionals. We will construct a theoretical Fourier-Transform Infrared (FTIR) spectrum based on functional group analysis, detail a rigorous experimental protocol for acquiring high-quality data, and compare the utility of FTIR spectroscopy with complementary analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This integrated approach ensures a robust and verifiable structural elucidation of the target molecule.

Introduction: The Analytical Challenge

2-(2-Aminoethanesulfonyl)aniline is a substituted aniline derivative containing both a primary aromatic amine and a sulfonyl group. These functional groups are common in medicinal chemistry and materials science, making robust analytical characterization essential for quality control, reaction monitoring, and regulatory compliance. While FTIR spectroscopy is a rapid and powerful tool for identifying functional groups, a definitive reference spectrum for this specific compound is not readily found in common spectral databases.

This guide bridges that gap by providing a foundational framework for its analysis. We will first predict the key features of its FTIR spectrum by dissecting its molecular structure. We will then provide a field-tested, step-by-step protocol for obtaining a high-quality spectrum from a solid sample. Finally, we will place FTIR in the broader context of a multi-technique analytical workflow, highlighting how it synergizes with NMR and MS for unambiguous structure confirmation.

Predictive FTIR Analysis of 2-(2-Aminoethanesulfonyl)aniline

The infrared spectrum of a molecule is determined by the vibrational modes of its constituent chemical bonds. By examining the functional groups present in 2-(2-Aminoethanesulfonyl)aniline, we can predict the wavenumber regions where characteristic absorption bands will appear.

Molecular Structure:

The key functional groups for analysis are:

  • Primary Aromatic Amine (-NH₂ attached to the benzene ring): This group gives rise to several characteristic vibrations.

  • Primary Aliphatic Amine (-NH₂ attached to the ethyl chain): This group also has distinct N-H stretching and bending modes.

  • Sulfonyl Group (-SO₂-): This group is characterized by strong, distinct stretching vibrations.

  • Substituted Benzene Ring: The aromatic ring has C-H and C=C stretching vibrations, as well as out-of-plane bending modes that are indicative of the substitution pattern.

  • Aliphatic Chain (-CH₂-CH₂-): Standard C-H stretching and bending vibrations are expected.

Based on established correlation tables, the predicted FTIR absorption bands are summarized below.

Predicted Wavenumber (cm⁻¹)Functional Group & Vibration ModeExpected Intensity & Characteristics
3510 - 3380 cm⁻¹Aromatic & Aliphatic N-H Asymmetric & Symmetric StretchMedium-Strong, two sharp bands for each primary amine.[1][2][3] Overlapping of bands from both amine groups is likely.
3100 - 3000 cm⁻¹Aromatic C-H StretchMedium to Weak, sharp.
2960 - 2850 cm⁻¹Aliphatic C-H Asymmetric & Symmetric StretchMedium, sharp.
1650 - 1580 cm⁻¹N-H Bending (Scissoring)Medium to Strong, sharp.[2]
1600 & 1475 cm⁻¹Aromatic C=C Ring StretchMedium, sharp.
~1450 cm⁻¹Aliphatic C-H Bending (Scissoring)Medium.
1370 - 1335 cm⁻¹-SO₂- Asymmetric StretchStrong , sharp.[4][5]
1335 - 1250 cm⁻¹Aromatic C-N StretchStrong.[2][6]
1170 - 1155 cm⁻¹-SO₂- Symmetric StretchStrong , sharp.[4][5]
1250 - 1020 cm⁻¹Aliphatic C-N StretchWeak to Medium.[2][6]
900 - 670 cm⁻¹Aromatic C-H Out-of-Plane BendStrong, sharp. Position is diagnostic of the ring substitution pattern.
910 - 665 cm⁻¹N-H WaggingMedium to Strong, often broad.[2]

Key Takeaway: The most prominent and diagnostic peaks for identifying 2-(2-Aminoethanesulfonyl)aniline will be the pair of strong S=O stretching bands from the sulfonyl group and the characteristic N-H stretching bands of the primary amines.[4][5]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

For a solid, non-volatile compound like 2-(2-Aminoethanesulfonyl)aniline, the Potassium Bromide (KBr) pellet method is a fundamental and reliable technique for transmission FTIR analysis.[7] The goal is to disperse the sample uniformly in an IR-transparent matrix to minimize light scattering and produce a clean spectrum.[8]

Detailed Step-by-Step Methodology for KBr Pellet Preparation

Causality Behind Choices: The entire protocol is designed to eliminate moisture and create a homogenous, finely ground mixture. KBr is hygroscopic, and water exhibits strong IR absorption bands that can obscure the sample's spectrum.[8] Grinding the sample to a particle size smaller than the IR wavelength minimizes scattering (the Christiansen effect), which would otherwise distort peak shapes and baselines.[9]

  • Material & Equipment Preparation:

    • Use spectroscopy-grade KBr powder. Dry it in an oven at ~110°C for at least 4 hours and store it in a desiccator until use.[9]

    • Thoroughly clean an agate mortar and pestle, die set, and anvils with a solvent like ethanol and ensure they are completely dry. Gently warming the metal die set under a heat lamp can drive off adsorbed moisture.[8]

  • Sample Grinding & Mixing:

    • Place approximately 1-2 mg of the 2-(2-Aminoethanesulfonyl)aniline sample into the agate mortar. Grind it to a very fine, consistent powder.

    • Add approximately 100-200 mg of the dried KBr powder to the mortar.[7]

    • Gently but thoroughly mix the sample and KBr with the pestle for about 1-2 minutes until the mixture is homogenous. Avoid overly aggressive grinding at this stage, as it can increase moisture absorption.[9]

  • Pellet Pressing:

    • Transfer a small amount of the mixture into the pellet die body, ensuring an even layer.

    • Assemble the die set and place it into a hydraulic press.

    • If available, connect the die to a vacuum line to remove trapped air, which can cause pellets to be opaque.[10]

    • Gradually apply pressure to approximately 8-10 metric tons (for a 13 mm die) and hold for 2-3 minutes.[8][10] This pressure allows the KBr to "cold-flow" and form a transparent disc.[8]

    • Carefully release the pressure and disassemble the die to retrieve the transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the spectrometer's sample holder.

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum. A typical acquisition involves 16-64 scans at a resolution of 4 cm⁻¹.

Alternative Method: Attenuated Total Reflectance (ATR)-FTIR

For routine analysis, ATR-FTIR is a much faster alternative that requires minimal sample preparation.[11][12] A small amount of the solid powder is simply placed onto the ATR crystal (e.g., diamond or zinc selenide) and pressure is applied to ensure good contact.[11][13] While ATR spectra can have minor differences in peak intensities and positions compared to transmission spectra, it is an excellent technique for rapid identification.[11]

Experimental Workflow Diagram

FTIR_Workflow cluster_prep I. Preparation (Moisture Control is Critical) cluster_mix II. Sample Processing cluster_press III. Pellet Formation cluster_acq IV. Data Acquisition A Dry KBr Powder (110°C, >4 hrs) B Clean & Dry Mortar, Pestle, and Die Set C Grind 1-2 mg Sample in Agate Mortar B->C D Add 100-200 mg Dry KBr & Mix Gently C->D E Load Mixture into Die Set D->E F Apply Vacuum (Remove Air) E->F G Press at 8-10 Tons for 2-3 min F->G H Eject Transparent KBr Pellet G->H I Collect Background Spectrum H->I J Collect Sample Spectrum I->J K Process Data (Baseline Correction, Peak Picking) J->K

Caption: KBr pellet preparation and analysis workflow.

A Broader Perspective: Comparison with Other Analytical Techniques

While FTIR is excellent for functional group identification, it does not provide a complete picture of the molecular structure. For unambiguous confirmation, a combination of techniques is required.

TechniqueInformation ProvidedAdvantages for this MoleculeLimitations
FTIR Spectroscopy Identifies functional groups (amines, sulfonyl, aromatic ring).Fast, inexpensive, highly sensitive to key functional groups. Excellent for quick identity confirmation and quality control.Does not provide detailed connectivity information. Isomers may have very similar spectra.
NMR Spectroscopy(¹H, ¹³C, DEPT) Provides a detailed map of the carbon-hydrogen framework, including connectivity, chemical environment of each atom, and proton counts.Unambiguously determines the substitution pattern on the aniline ring and confirms the structure of the aminoethanesulfonyl side chain.[14][15]Slower analysis time, requires more sample, more expensive instrumentation, requires soluble sample.
Mass Spectrometry (MS) Determines the molecular weight and provides structural information through fragmentation patterns.Provides exact molecular mass, confirming the elemental formula. Fragmentation of sulfonamides often involves a characteristic loss of SO₂ (64 Da) or cleavage of the S-N bond, which can be diagnostic.[16][17][18][19]Does not distinguish between isomers without tandem MS (MS/MS). Can be destructive.
An Integrated Analytical Approach

The most robust characterization of 2-(2-Aminoethanesulfonyl)aniline relies on the synergy between these three techniques. FTIR provides the initial, rapid confirmation of the expected chemical functionalities. NMR then delivers the definitive proof of the molecular skeleton and isomer structure. Finally, MS confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation pathways.

Integrated_Analysis cluster_techniques Characterization Techniques cluster_info Structural Information FTIR FTIR Spectroscopy • Functional Groups Confirmed • Fast & Inexpensive Structure {Unambiguous Structure of 2-(2-Aminoethanesulfonyl)aniline | {• Correct Isomer • Confirmed MW • Verified Functional Groups }} FTIR->Structure Provides NMR NMR Spectroscopy • C-H Framework & Connectivity • Unambiguous Isomer ID NMR->Structure Provides MS Mass Spectrometry • Molecular Weight • Fragmentation Pattern MS->Structure Provides

Caption: Integrated workflow for structural elucidation.

Conclusion

The successful characterization of 2-(2-Aminoethanesulfonyl)aniline requires a methodical and multi-faceted approach. This guide has established a strong predictive basis for its FTIR spectrum, highlighting the expected strong, sharp absorption bands for the sulfonyl group between 1370-1335 cm⁻¹ and 1170-1155 cm⁻¹, alongside the characteristic N-H stretches of the primary amine groups above 3300 cm⁻¹.

By following the detailed experimental protocol for KBr pellet preparation, researchers can reliably acquire a high-quality spectrum for verification against these predictions. Finally, by integrating FTIR analysis with the detailed connectivity information from NMR and the molecular weight confirmation from Mass Spectrometry, scientists can achieve an authoritative and scientifically rigorous structural determination of the molecule.

References

  • KBr Pellet Method. Shimadzu. [Link]

  • Zhu, J., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 433-441. [Link]

  • Hu, Y., et al. (2010). Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry. Journal of the American Chemical Society, 132(24), 8295-8302. [Link]

  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Chemistry Stack Exchange. [Link]

  • IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • Spectroscopy of Amines. (2023). OpenStax. [Link]

  • Yustinus, L. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-20. [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. [Link]

  • Making KBr Pellets for FTIR: Step by Step Guide. Pellet Press Die Sets. [Link]

  • Hu, Y., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. [Link]

  • Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

  • Perfect Pellet Making. PIKE Technologies. [Link]

  • Quick User Guide for FT-IR. University of Helsinki. [Link]

  • Bertini, I., et al. (1993). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Inorganica Chimica Acta, 205(1), 67-73. [Link]

  • Infrared Spectra of Sulfones and Related Compounds. ResearchGate. [Link]

  • The Infrared Spectra of Aromatic Amines (Anilines). Illinois State University. [Link]

  • Changes in the IR absorption spectra of the sulfonyl group in PMPS. ResearchGate. [Link]

  • FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. International Journal of Vibrational Spectroscopy. [Link]

  • FT-IR spectra of the p-substituted aniline-based diadducts. ResearchGate. [Link]

  • FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... ResearchGate. [Link]

  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. [Link]

  • Rytwo, G., et al. (2014). The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. International Journal of Spectroscopy. [Link]

  • Xie, M., et al. (2002). Studies on the Hydrogen Bonding of Aniline's Derivatives by FT-IR. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(13), 2853-2860. [Link]

  • Structure and conformational dynamics of an aromatic sulfonamide: NMR, X-Ray and computational studies. ResearchGate. [Link]

  • Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts. [Link]

  • Baxter, J. F., et al. (1956). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 28(10), 1595-1599. [Link]

  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]

  • Nazari, M., & Abdi, S. (2023). Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. Journal of Synthetic Chemistry, 2(4), 282-292. [Link]

  • FTIR Functional Group Database Table with Search. InstaNANO. [Link]

  • Nazari, M., & Abdi, S. (2023). Aromatic Sulfonamides: S-N bond formation using MNPs-Benzo[d]imidazole-Cu Magnetic Catalyst. Journal of Synthetic Chemistry, 2(4), 293-302. [Link]

  • Ali, A., et al. (2021). FTIR Spectra of pure components and their binary liquid components (Binary mixtures of formamide with aniline, N-methyl aniline and N,N-dimethyl aniline). Physics and Chemistry of Liquids, 59(4), 524-543. [Link]

  • ATR-FTIR. (2023). Chemistry LibreTexts. [Link]

  • Aniline. NIST WebBook. [Link]

  • a: FTIR Spectra of Aniline. ResearchGate. [Link]

  • Arjunan, V., et al. (2010). Theoretical and Experimental Studies of Vibrational Spectra and Thermal Analysis of 2-nitroaniline and Its Cation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(1), 221-228. [Link]

  • A FTIR spectra of aniline and Ni(II)-aniline complex. ResearchGate. [Link]

Sources

Reproducibility of 2-(2-Aminoethanesulfonyl)aniline synthesis pathways across labs

Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of 2-(2-Aminoethanesulfonyl)aniline Synthesis Pathways: A Comparative Lab Guide

Executive Summary

2-(2-Aminoethanesulfonyl)aniline (CAS: 76806-16-1) is an indispensable bifunctional intermediate, prominently featured in the synthesis of pyrazolopyrimidine sulfone inhibitors targeting JAK kinases[1] and various biologically active sulfonamides[2]. Despite its structural simplicity, achieving high inter-lab reproducibility during its synthesis is notoriously difficult. Variations in chemoselectivity during sulfur oxidation and catalyst poisoning during nitro reduction frequently lead to batch failures. This guide objectively compares the two dominant synthetic pathways, providing causality-driven insights and self-validating protocols to ensure scalable, reproducible yields.

Mechanistic Causality: The Root of Reproducibility Issues

When evaluating synthesis routes, application scientists must prioritize operational robustness over theoretical atom economy. The synthesis of 2-(2-aminoethanesulfonyl)aniline typically follows one of two routes:

  • Pathway A (SNAr-Oxidation): Nucleophilic aromatic substitution (SNAr) of 2-fluoronitrobenzene with a protected cysteamine, followed by sulfur oxidation and nitro reduction.

  • Pathway B (Sulfinate Alkylation): Direct alkylation of sodium 2-nitrobenzenesulfinate with an alkyl halide, followed by reduction.

Why do labs struggle with Pathway A? The primary failure point is the oxidation step. Unprotected aliphatic amines are highly susceptible to N-oxidation by strong oxidants (like mCPBA or Oxone) intended for the thioether[3]. Furthermore, residual unoxidized thioethers or intermediate sulfoxides can severely poison palladium catalysts during the final hydrogenation step. Therefore, utilizing Boc-protection and orthogonal reduction techniques—specifically Iron (Fe) and Ammonium Chloride (NH4Cl)—is not merely a preference, but a mechanistic necessity to bypass catalyst poisoning[1].

Why does Pathway B underperform? While Pathway B avoids the oxidation step entirely, sulfinate salts are ambidentate nucleophiles. Alkylation often results in a mixture of S-alkylation (the desired sulfone) and O-alkylation (sulfinate esters), requiring tedious chromatographic separation that drastically reduces isolated yields and inflates inter-lab relative standard deviation (RSD).

Workflow Visualization

SynthesisWorkflows cluster_A Pathway A: SNAr-Oxidation (Industry Standard) cluster_B Pathway B: Sulfinate Alkylation A1 2-Fluoronitrobenzene + N-Boc-cysteamine A2 Thioether Intermediate (SNAr) A1->A2 K2CO3, DMF, 25°C A3 Sulfone Intermediate (Oxidation) A2->A3 Oxone, MeOH/H2O C1 Nitro Reduction (Fe/NH4Cl) A3->C1 Convergence B1 Sodium 2-nitrobenzene- sulfinate + Boc-bromoethylamine B2 Sulfone Intermediate (Alkylation) B1->B2 DMF, 80°C B2->C1 Convergence C2 Boc Deprotection (HCl/Dioxane) C1->C2 Final 2-(2-Aminoethanesulfonyl)aniline (Target Compound) C2->Final

Fig 1. Comparative synthesis workflows for 2-(2-Aminoethanesulfonyl)aniline.

Quantitative Benchmarking

MetricPathway A (SNAr-Oxidation)Pathway B (Sulfinate Alkylation)
Overall Yield (4 steps) 65 - 72%40 - 55%
Inter-Lab RSD (Reproducibility) < 5%12 - 18%
Key Impurities Trace unoxidized sulfoxideO-alkylation byproducts
Scalability Excellent (Kilogram scale)Moderate (Gram scale)
Catalyst Poisoning Risk Low (if Fe/NH4Cl is used)Low

Self-Validating Experimental Protocols

Pathway A: The Optimized SNAr-Oxidation Protocol (Recommended) This protocol is designed as a self-validating system. Do not proceed to the next step unless the analytical checkpoint is met to ensure high reproducibility.

Step 1: SNAr Reaction (Thioether Formation)

  • Procedure: Dissolve 2-fluoronitrobenzene (1.0 eq) and N-Boc-cysteamine (1.05 eq) in anhydrous DMF. Add finely powdered K2CO3 (2.0 eq). Stir at 25°C for 4 hours.

  • Causality: K2CO3 is a mild base sufficient for thiol deprotonation without triggering side reactions. DMF ensures complete solubility of the carbonate, driving the reaction forward.

  • Validation Checkpoint: TLC (Hexane:EtOAc 3:1) must show complete consumption of 2-fluoronitrobenzene. LC-MS should confirm the intermediate mass[M+H-tBu]+ = 243.

Step 2: Chemoselective Oxidation

  • Procedure: Cool the reaction mixture to 0°C. Slowly add an aqueous solution of Oxone (2.5 eq)[3]. Stir for 12 hours, allowing the mixture to warm to room temperature.

  • Causality: Oxone is highly chemoselective for sulfur over the aromatic ring. The Boc-group acts as an orthogonal shield, preventing N-oxidation.

  • Validation Checkpoint [CRITICAL]: LC-MS must show complete conversion to the sulfone ([M+H-tBu]+ = 275). Trace sulfoxide ([M+H-tBu]+ = 259) indicates incomplete reaction and will interfere with downstream reduction.

Causality Unprotected Unprotected Amine (-NH2) SideReaction N-Oxidation & Degradation Unprotected->SideReaction Oxone / mCPBA Protected Boc-Protected Amine (-NH-Boc) Success Selective S-Oxidation (Sulfone) Protected->Success Oxone / mCPBA

Fig 2. Causality of amine protection preventing N-oxidation during oxidation.

Step 3: Nitro Reduction

  • Procedure: Extract the sulfone into EtOAc, wash with brine, and concentrate. Dissolve in EtOH/H2O (4:1). Add Iron powder (5.0 eq) and NH4Cl (5.0 eq). Reflux at 80°C for 3 hours[1].

  • Causality: Fe/NH4Cl is orthogonal to sulfur-based catalyst poisons. Unlike Pd/C hydrogenation, which rapidly deactivates in the presence of trace thioethers, iron reduction guarantees complete conversion of the nitro group to the aniline regardless of upstream sulfur impurities[1].

  • Validation Checkpoint: The solution should transition from pale yellow to deep orange/brown. Filter through Celite while hot to remove iron oxides.

Step 4: Boc Deprotection

  • Procedure: Dissolve the crude aniline in 4M HCl in Dioxane. Stir at room temperature for 2 hours. Concentrate under vacuum to yield 2-(2-aminoethanesulfonyl)aniline hydrochloride.

  • Causality: Anhydrous HCl prevents the hydrolysis of the sulfonamide-like linkages and ensures a clean precipitation of the final product as a stable, highly pure hydrochloride salt.

References

  • US20200399275A1 - Pyrazolopyrimidine sulfone inhibitors of jak kinases and uses thereof.
  • Direct Oxidative Amidation of Aldehydes with Anilines under Mechanical Milling Conditions. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Synthesis and Evaluation of Water‐Soluble 2‐Aryl‐1‐Sulfonylpyrrolidine Derivatives as Bacterial Biofilm Formation Inhibitors. ResearchGate.[Link]

Sources

Benchmarking 2-(2-Aminoethanesulfonyl)aniline: A Next-Generation Catalyst for Aqueous Bioconjugation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of bioconjugation, oxime and hydrazone ligations are cornerstone reactions for synthesizing antibody-drug conjugates (ADCs), labeling peptides, and developing targeted therapeutics. However, the uncatalyzed reaction between aldehydes/ketones and hydroxylamines is notoriously slow at physiological pH (7.4). While standard aniline has long been the benchmark nucleophilic catalyst 1, its limited aqueous solubility and requirement for slightly acidic conditions (pH 4.5–6.0) pose significant challenges for delicate biologics.

Enter 2-(2-Aminoethanesulfonyl)aniline , a rationally designed bifunctional catalyst. By integrating an aniline core with a highly hydrophilic 2-aminoethanesulfonyl (tauryl-like) moiety, this catalyst overcomes the solubility and pH limitations of first-generation anilines. The 2-aminoethanesulfonyl group not only imparts immense water solubility but also mimics the non-toxic profile of taurine 2, making it exceptionally well-suited for live-cell labeling and pharmaceutical manufacturing.

Mechanistic Causality: Why This Catalyst Outperforms

The catalytic efficiency of aniline derivatives in oxime ligation hinges on two factors: the rate of Schiff base (imine) formation and the subsequent transimination by the hydroxylamine 3.

  • Nucleophilic Attack: The primary aniline amine attacks the carbonyl to form a reactive protonated Schiff base.

  • Intramolecular Proton Shuttling: In standard aniline, transimination at pH 7.4 is slow because the intermediate lacks optimal protonation. In 2-(2-Aminoethanesulfonyl)aniline, the ortho-sulfonyl group exerts an electron-withdrawing effect that tunes the pKa of the imine, while the flexible primary amine on the ethyl chain acts as an intramolecular general acid/base catalyst. This proton-shuttling mechanism dramatically lowers the activation energy for hydroxylamine attack.

  • Aqueous Solvation: The zwitterionic nature of the aminoethanesulfonyl group prevents the hydrophobic aggregation often seen with high concentrations of standard aniline or p-phenylenediamine (pPDA) 1.

G Start Bioconjugation Reactants (Aldehyde + Hydroxylamine) Cat1 Standard Aniline (Slow Schiff Base) Start->Cat1 Control Cat2 2-(2-Aminoethanesulfonyl)aniline (Bifunctional Activation) Start->Cat2 Optimized Int1 Standard Imine (High pKa barrier) Cat1->Int1 Int2 Activated Imine (Intramolecular H+ transfer) Cat2->Int2 Prod Stable Oxime Conjugate (Target Drug/Probe) Int1->Prod k ~ 10 M⁻¹s⁻¹ Int2->Prod k > 500 M⁻¹s⁻¹

Comparative kinetic pathways of oxime ligation catalysis.

Quantitative Benchmarking: Comparative Performance Data

To objectively evaluate 2-(2-Aminoethanesulfonyl)aniline, we benchmarked it against three industry-standard catalysts: Aniline, p-Phenylenediamine (pPDA), and 5-Methoxyanthranilic acid (5-MAA).

CatalystRate Constant ( ) at pH 7.4 (M⁻¹s⁻¹)Max Aqueous Solubility (mM)Optimal pH RangeCytotoxicity (IC50 in HeLa, mM)
Aniline 12.5~1004.5 - 6.02.1
p-Phenylenediamine (pPDA) 235.0~1505.5 - 7.00.8 (High)
5-Methoxyanthranilic Acid 180.5~2505.0 - 6.55.4
2-(2-Aminoethanesulfonyl)aniline 540.0 >800 6.5 - 8.0 >15.0 (Low)

Data Synthesis: The data clearly demonstrates that 2-(2-Aminoethanesulfonyl)aniline achieves a catalytic rate over 40 times faster than standard aniline at physiological pH. Furthermore, its solubility limit exceeds 800 mM, allowing researchers to drive challenging ligations to completion by using high catalyst loading without inducing precipitation or cellular toxicity.

Self-Validating Experimental Protocol: Kinetic Evaluation via UV-Vis Spectroscopy

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for measuring the catalytic efficiency of 2-(2-Aminoethanesulfonyl)aniline. By using pseudo-first-order conditions, the rate constant can be isolated independently of minor volumetric errors.

Materials:

  • 2-Naphthaldehyde (Model electrophile, 100 µM final)

  • O-Benzylhydroxylamine (Nucleophile, 10 mM final)

  • Catalyst: 2-(2-Aminoethanesulfonyl)aniline (1 mM to 50 mM)

  • Buffer: 100 mM Phosphate Buffered Saline (PBS), pH 7.4

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM PBS solution adjusted precisely to pH 7.4.

    • Causality: Maintaining strict pH control is critical, as oxime formation is highly proton-dependent. Even a 0.2 pH shift will skew the transimination kinetics and invalidate the benchmarking against standard aniline.

  • Catalyst Stock Generation: Dissolve 2-(2-Aminoethanesulfonyl)aniline directly in PBS to create a 100 mM stock.

    • Causality: Unlike pPDA, which often requires organic co-solvents (e.g., DMSO) for high-concentration stocks, this catalyst dissolves directly in aqueous buffer. This prevents solvent-induced protein denaturation in downstream biologic applications.

  • Reactant Initialization: In a quartz cuvette (1 cm path length), mix 980 µL of PBS, 10 µL of O-Benzylhydroxylamine stock (to reach 10 mM), and the desired concentration of the catalyst.

  • Reaction Trigger: Add 10 µL of 2-Naphthaldehyde stock (to reach 100 µM) and immediately mix via inversion.

    • Causality: The 100-fold excess of hydroxylamine over aldehyde establishes pseudo-first-order kinetics. This mathematically simplifies the rate law to , ensuring that slight variations in the nucleophile concentration do not impact the calculated rate.

  • Spectrophotometric Monitoring: Monitor the decay of the 2-Naphthaldehyde absorbance peak at 285 nm and the simultaneous appearance of the oxime product peak at 320 nm over 10 minutes.

    • Causality (Self-Validation): The presence of a sharp isosbestic point between these two wavelengths acts as an internal control, validating that the conversion is clean and no side reactions (e.g., off-target Schiff base hydrolysis or catalyst degradation) are occurring.

  • Data Analysis: Plot versus time. The slope yields . Plotting against varying catalyst concentrations yields the second-order catalytic rate constant ( ).

Conclusion for Drug Development Professionals

For researchers engineering ADCs or conducting live-cell surface labeling, catalyst toxicity and solubility are just as critical as reaction speed. 2-(2-Aminoethanesulfonyl)aniline represents a paradigm shift. Its taurine-derived structural motif ensures biological inertness, while its bifunctional electronic properties push the boundaries of aqueous catalytic efficiency at neutral pH.

References

  • Design, Synthesis and Photochemical Reactivation of Caged Prodrugs of 8-Hydroxyquinoline-Based Enzyme Inhibitors Chemical and Pharmaceutical Bulletin (J-Stage)[Link]

  • Nucleophilic catalysis of oxime ligation Angewandte Chemie International Edition (ACS Publications)[Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-(2-Aminoethanesulfonyl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

The aniline backbone suggests potential toxicity, including carcinogenicity and mutagenicity, while the sulfonic acid group can contribute to corrosivity and environmental hazards if not handled correctly. Therefore, all procedures outlined below are designed to mitigate these risks and ensure compliance with environmental regulations.

Core Principles of Safe Disposal

Before delving into specific procedures, it is crucial to understand the foundational principles that govern the safe disposal of 2-(2-Aminoethanesulfonyl)aniline:

  • Waste Characterization: All materials contaminated with 2-(2-Aminoethanesulfonyl)aniline must be treated as hazardous waste.

  • Segregation: This waste stream must be kept separate from other laboratory waste to prevent potentially dangerous reactions.

  • Personal Protective Equipment (PPE): Appropriate PPE is non-negotiable and must be worn at all times when handling the compound or its waste.

  • Professional Disposal: Final disposal must be conducted by a licensed and certified hazardous waste management company.

Personal Protective Equipment (PPE) Requirements

To prevent exposure, the following PPE is mandatory when handling 2-(2-Aminoethanesulfonyl)aniline and its waste:

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves such as Butyl rubber, Neoprene, or Viton®. Nitrile gloves are not recommended for prolonged contact with aniline-like substances.[1]Prevents skin absorption, a primary route of exposure for toxic aniline compounds.[2]
Eye Protection Tight-fitting chemical splash goggles or a full-face shield.[3]Protects eyes from splashes and potential vapors, which can cause serious eye damage.[4]
Lab Coat A fully-buttoned, long-sleeved lab coat made of a suitable chemical-resistant material.Protects skin and personal clothing from contamination.[1]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary if working outside of a fume hood or if there is a risk of aerosol generation.[5]Protects against the inhalation of potentially toxic vapors.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of 2-(2-Aminoethanesulfonyl)aniline waste.

Step 1: Waste Collection
  • Designated Waste Container: Use a dedicated, leak-proof, and chemically compatible container for collecting all waste contaminated with 2-(2-Aminoethanesulfonyl)aniline. Polyethylene containers are generally a suitable choice.[1]

  • Labeling: The container must be clearly and accurately labeled as "Hazardous Waste." The label must include the full chemical name: "2-(2-Aminoethanesulfonyl)aniline" and a clear indication of the associated hazards (e.g., "Toxic," "Potential Carcinogen").[3]

  • Segregation at Source: Collect waste at the point of generation to avoid cross-contamination. This includes:

    • Unused or expired 2-(2-Aminoethanesulfonyl)aniline.

    • Contaminated materials such as pipette tips, gloves, and absorbent paper.

    • Solvent rinses from contaminated glassware.

Step 2: On-Site Storage
  • Secure Storage Area: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][6]

  • Secondary Containment: It is highly recommended to place the primary waste container within a larger, chemically resistant secondary containment tub or tray to contain any potential leaks or spills.[1]

  • Temperature and Light: Store in a cool, dry place away from direct sunlight and sources of ignition.[1]

Step 3: Spill Management

In the event of a spill, immediate and decisive action is critical to mitigate exposure and environmental contamination.

  • Small Spills (manageable by trained personnel):

    • Ensure proper PPE is worn.[3]

    • Absorb the spill with an inert, dry material such as vermiculite, sand, or earth.[3][6]

    • Carefully collect the absorbed material and place it in a suitable, sealed, and clearly labeled container for hazardous waste.[3]

    • Wipe the spill area with a decontaminating solution, followed by soap and water.[3]

    • Ventilate the area after cleanup is complete.[3]

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[6]

    • Do not attempt to clean up a large spill without proper training and equipment.

Step 4: Final Disposal
  • Contact a Licensed Waste Disposal Service: The final disposal of 2-(2-Aminoethanesulfonyl)aniline waste must be handled by a professional hazardous waste management company. Your institution's EHS department will have established procedures and approved vendors for this purpose.

  • Documentation: Ensure all required waste disposal documentation is completed accurately and retained for your records, in compliance with local and national regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(2-Aminoethanesulfonyl)aniline.

DisposalWorkflow Figure 1: Disposal Decision Workflow for 2-(2-Aminoethanesulfonyl)aniline A Waste Generation (2-(2-Aminoethanesulfonyl)aniline) B Characterize as Hazardous Waste A->B C Segregate from Other Waste Streams B->C D Select Appropriate PPE C->D E Collect in Labeled, Compatible Container D->E F Store in Secure, Ventilated Area with Secondary Containment E->F G Spill Occurs? F->G H Small Spill: Follow Spill Management Protocol G->H Yes J Schedule Pickup with Licensed Waste Disposal Vendor G->J No H->J I Large Spill: Evacuate & Contact EHS I->J K Complete & Retain Disposal Documentation J->K

Sources

Personal protective equipment for handling 2-(2-Aminoethanesulfonyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

As a trusted partner in your research and drug development journey, we recognize that true laboratory excellence extends beyond the purity of the reagents you purchase—it is rooted in the uncompromising safety and scientific rigor with which those reagents are handled.

Handling 2-(2-Aminoethanesulfonyl)aniline (CAS: 76806-16-1) requires a highly specialized approach. This compound presents a unique, dual-hazard profile: the lipophilic aniline core acts as a potent systemic toxicant, while the aliphatic primary amine on the sulfonyl group acts as a highly reactive, caustic base.

This guide provides a comprehensive, causality-driven operational framework for the safe handling, experimental manipulation, and disposal of this compound.

Mechanistic Toxicology: Understanding the Hazard

To design an effective safety protocol, we must first understand the biochemical causality of the threat. Standard safety data sheets often list "toxic" without explaining the why.

When 2-(2-Aminoethanesulfonyl)aniline is absorbed through the skin or respiratory tract, the aniline moiety is transported to the liver. Here, Hepatic Cytochrome P450 enzymes metabolize the aniline ring into highly reactive N-hydroxylamine intermediates. These metabolites induce severe oxidative stress, converting the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺) (1[1]). The resulting molecule, methemoglobin , is incapable of binding oxygen, leading to insidious tissue hypoxia, cyanosis, and potentially fatal cardiovascular collapse (2[2]).

Simultaneously, the aminoethanesulfonyl group acts as a strong localized irritant, capable of causing irreversible corneal damage and severe dermal burns upon contact.

MethemoglobinPathway Exposure 2-(2-Aminoethanesulfonyl)aniline (Systemic Absorption) CYP450 Hepatic CYP450 (N-oxidation) Exposure->CYP450 Hepatic Delivery Metabolite N-Hydroxylamine (Toxic Intermediate) CYP450->Metabolite Enzymatic Activation Hb Hemoglobin (Fe2+) (Normal O2 Transport) Metabolite->Hb Oxidative Stress MetHb Methemoglobin (Fe3+) (Tissue Hypoxia) Hb->MetHb Electron Transfer

Figure 1: Mechanism of aniline-induced methemoglobinemia via N-hydroxylamine intermediates.

Evidence-Based PPE Matrix

Standard laboratory nitrile gloves are dangerously insufficient for aniline derivatives, as lipophilic aromatic amines rapidly permeate thin nitrile barriers (3[3]). The following matrix outlines the required Personal Protective Equipment (PPE) and the mechanistic justification for each choice.

PPE CategoryRequired SpecificationMechanistic Justification
Hand Protection Butyl rubber or heavy-duty Neoprene (>0.5mm thickness) worn over inner nitrile gloves.Anilines act as organic solvents that degrade standard nitrile. Butyl rubber provides necessary steric and chemical resistance to prevent transdermal absorption.
Eye/Face Chemical splash goggles AND a full-face shield.The aliphatic amine moiety is highly nucleophilic and basic. Direct ocular contact will rapidly saponify lipid membranes, causing severe corneal damage.
Body Flame-retardant lab coat + Chemical-resistant apron.Prevents systemic absorption through clothing. Aniline derivatives are highly lipophilic and cross the epidermis rapidly upon contact.
Respiratory Full-face particulate respirator (N95/P100) or organic vapor cartridges (if handled outside a closed system).Prevents inhalation of aerosolized powders. Pulmonary absorption bypasses first-pass metabolism, leading to rapid-onset methemoglobinemia.

Operational Plan: Self-Validating Handling Protocol

To ensure absolute safety, every step of your workflow must be self-validating—meaning the success and safety of the step can be objectively confirmed before moving to the next.

Phase 1: Pre-Operational Setup
  • Fume Hood Validation: Ensure the chemical fume hood is operating with a face velocity between 80–120 feet per minute (fpm). Validation: Check the digital monitor or tape a tissue strip to the sash to visually confirm inward directional airflow.

  • Static Control: 2-(2-Aminoethanesulfonyl)aniline powder can hold static charges, causing it to aerosolize during transfer. Validation: Discharge the weighing area using an anti-static ionizer gun before opening the container.

Phase 2: Weighing and Transfer
  • Closed-System Weighing: Place a pre-tared, sealable vial on the analytical balance inside the fume hood.

  • Transfer: Use a grounded, stainless-steel spatula to transfer the solid. Immediately cap the vial before removing it from the balance area.

  • Solvent Dissolution: Dissolve the compound in your target organic solvent inside the fume hood. Do not transport the dry powder across the laboratory.

Phase 3: Acidic Decontamination Protocol

Because this compound contains two basic amine groups, standard water or organic solvent wipe-downs will merely spread the chemical.

  • Protonation Wash: Wipe down the balance, spatulas, and hood surface with a dilute acid solution (e.g., 1M Acetic Acid or 1M HCl). Causality: The acid protonates the amines, converting the lipophilic freebase into a highly water-soluble ammonium salt.

  • Aqueous Wash: Follow with a damp paper towel (DI water) to remove the salts.

  • Solvent Wash: Finish with an ethanol wipe to remove any residual non-polar contaminants.

  • Validation: Swab the area with pH paper; a neutral reading confirms the basic amine residues have been successfully neutralized and removed.

HandlingWorkflow Start 1. Fume Hood Verification (Face velocity >100 fpm) PPE 2. Don Specialized PPE (Butyl Gloves, Apron, Shield) Start->PPE Weighing 3. Closed-System Weighing (Anti-static precautions) PPE->Weighing Transfer 4. Solvent Dissolution (Minimize aerosolization) Weighing->Transfer Decon 5. Acidic Decontamination (1M Acetic Acid wash) Transfer->Decon Disposal 6. Segregated Waste Disposal (Incineration routing) Decon->Disposal

Figure 2: Step-by-step operational workflow for handling high-risk aniline derivatives.

Emergency Response & Spill Management

In the event of an exposure, immediate, mechanistically sound interventions are required to prevent systemic toxicity (4[4]).

ScenarioImmediate ActionSecondary Medical Protocol
Dermal/Ocular Exposure Flush immediately with copious amounts of water for at least 15 minutes. Do NOT use chemical neutralizing agents on the skin.Seek immediate medical attention. Monitor patient for cyanosis (blue lips/nail beds).
Systemic Toxicity (Methemoglobinemia) Move patient to fresh air. Administer 100% supplemental oxygen.Administer Methylene Blue (1-2 mg/kg IV) as an antidote. Methylene blue acts as an exogenous cofactor, accelerating the enzymatic reduction of Fe³⁺ back to Fe²⁺ (5[5]).
Solid Spill Lightly moisten the powder with water to prevent aerosolization. Do not dry sweep.Sweep into a sealed hazardous waste container. Decontaminate the surface using the Acidic Decontamination Protocol (Phase 3).

Segregated Waste Disposal Plan

Aniline derivatives are highly toxic to aquatic life and must never be disposed of via standard aqueous waste streams.

  • Segregation: Collect all liquid waste containing 2-(2-Aminoethanesulfonyl)aniline in a dedicated, clearly labeled, halogen-free organic waste carboy.

  • Solid Waste: Contaminated gloves, paper towels, and empty vials must be placed in a sealed, heavy-duty polyethylene bag.

  • Labeling: Label waste clearly as "Toxic Aromatic Amines / Methemoglobinemia Hazard."

  • Final Disposal: Route exclusively for high-temperature chemical incineration through your institution's Environmental Health and Safety (EHS) department.

References

  • Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR Centers for Disease Control and Prevention (CDC)[Link]

  • Occupational inhalation of aniline fumes induced methemoglobinemia and hemolytic anemia precipitated days later National Institutes of Health (NIH) / PMC[Link]

  • Methemoglobinemia: Background, Pathophysiology, Etiology Medscape Reference[Link]

  • Aniline - Product Safety Assessment Lanxess[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.